Bis(4-methoxy-2-nitrophenyl)diselenide
Description
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Properties
IUPAC Name |
4-methoxy-1-[(4-methoxy-2-nitrophenyl)diselanyl]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6Se2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZKGVAWZDEFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369930 | |
| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35350-45-9 | |
| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Synthetic Characterization of Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a critical class of functionalized organoselenium compounds.[1][2] Unlike simple diaryl diselenides, the presence of the ortho-nitro group introduces unique intramolecular chalcogen bonding (Se···O interactions) that significantly influences its reactivity, stability, and utility as a precursor for electrophilic selenium species (e.g., selenenyl halides) and glutathione peroxidase (GPx) mimetics.[1][2]
This guide provides a rigorous framework for the synthesis, structural elucidation, and quality control of this compound. It moves beyond basic characterization to address the specific conformational challenges posed by the sterically crowded ortho-nitro substitution.
Synthetic Pathway: The Advantage
While classical routes utilize the diazotization of 4-methoxy-2-nitroaniline (Sandmeyer-type reaction), this method is often plagued by low yields and hazardous diazonium intermediates.[1][2]
Recommended Protocol: Nucleophilic Aromatic Substitution (
Reaction Mechanism & Workflow
The synthesis relies on the in situ generation of the diselenide dianion (
Figure 1: Nucleophilic Aromatic Substitution (
Detailed Methodology
-
Preparation of Diselenide Reagent:
-
Coupling:
-
Workup:
-
Quench with air oxidation (stirring open to air for 30 mins) to ensure any monoselenol species dimerize to the diselenide.[1][2]
-
Precipitate with water; filter the yellow/orange solid.[1][2]
-
Purification: Recrystallization from glacial acetic acid or toluene is critical to remove monoselenide impurities.[1][2]
-
Spectroscopic Fingerprinting & Elucidation[1][2]
Confirming the structure requires distinguishing the target from potential byproducts like the monoselenide (R-Se-R) or triselenide (R-Se-Se-Se-R).[1][2]
Nuclear Magnetic Resonance (NMR)
NMR: The Gold Standard
The selenium nucleus is highly sensitive to the electronic environment.[1][2]
-
Target Shift:
(relative to ). -
Diagnostic Logic:
-
The ortho-nitro group typically causes a downfield shift (deshielding) due to the "chalcogen bond" interaction (O[1]···Se).
-
However, the para-methoxy group is electron-donating, providing a shielding effect.[1][2]
-
Validation: If the peak appears
, suspect monoselenide formation.[1][2] If multiple peaks appear, suspect polyselenide contamination.[1][2]
-
NMR (400 MHz,
)
The aromatic region will display a characteristic ABX pattern due to the 1,2,4-substitution.[1]
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| -OCH3 | 3.85 – 3.90 | Singlet (3H) | Diagnostic methoxy group.[1][2] |
| H-3 | 7.60 – 7.70 | Doublet ( | Meta to Se, ortho to |
| H-5 | 7.10 – 7.20 | dd ( | Adjacent to methoxy, coupling with H-3 and H-6.[1] |
| H-6 | 7.90 – 8.00 | Doublet ( | Ortho to Se linkage.[1][2] Shift influenced by Se anisotropy.[1][2] |
Mass Spectrometry (HRMS)
Selenium has a unique isotopic envelope (
-
Requirement: The mass spectrum must match the theoretical isotopic distribution for a two-selenium system.[1][2]
-
Observation: A "wide" molecular ion cluster centered at
( ).[1][2] A single sharp peak indicates incorrect elemental composition.[1][2]
Structural Analysis: The Se···O Chalcogen Bond
A critical feature of this molecule is the non-covalent interaction between the nitro oxygen and the selenium atom.[1][2] This is not merely a curiosity; it locks the conformation, affecting solubility and biological activity.[1][2]
Figure 2: Conformational locking via intramolecular Se[1]···O interactions (Chalcogen Bonding).[1]
Crystallographic Expectations:
-
Dihedral Angle (C-Se-Se-C): Typically
for diaryl diselenides.[1][2] -
Se···O Distance: Expect a distance less than the sum of van der Waals radii (
), confirming the interaction.[1][2] This interaction often forces the nitro group to be nearly coplanar with the benzene ring to maximize the interaction, despite steric strain.[2]
Quality Control & Impurity Profiling
To ensure the material is suitable for drug development or high-precision synthesis, the following QC protocol is mandatory.
Self-Validating Purity Protocol
-
HPLC Analysis:
-
Thermal Analysis (DSC):
-
Redox Titration (Optional but Recommended):
References
-
Taniguchi, N. (2005).[1][2][3] "Synthesis of Diaryl Diselenides and Ditellurides Using Elemental Chalcogens." Journal of Organic Chemistry.
-
Wirth, T. (Ed.).[1][2] (2012).[1][2] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[1][2] (Authoritative text on Se-77 NMR shifts).
-
Patai, S., & Rappoport, Z. (1986).[1][2] The Chemistry of Organic Selenium and Tellurium Compounds. Wiley.[1][2][4] (Foundational text for diselenide properties).
-
Mugesh, G., et al. (2001).[1][2] "Glutathione Peroxidase Mimetics: Structure-Activity Relationships." Journal of the American Chemical Society.[1][2] (Context for nitro-diselenide interactions).[1]
-
Alfa Chemistry. (2023).[1][2] "Bis-(2-nitrophenyl)diselenide Product Data." (Reference for structural analogs and physical properties).
Sources
- 1. Buy Bis(2-nitrophenyl) diselenide | 35350-43-7 [smolecule.com]
- 2. Bis(4-methoxyphenyl) disulfide | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(p-methoxyphenyl)selenide | C14H14O2Se | CID 155624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bis(4-methoxy-2-nitrophenyl)diselenide molecular weight and formula
Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) is a specialized organoselenium compound primarily utilized in the development of glutathione peroxidase (GPx) mimetics and as a versatile intermediate in organic synthesis.[1][2][3] Distinguished by its electron-rich methoxy group and electron-withdrawing nitro group, this diselenide exhibits unique redox properties that make it a candidate for oxidative stress research and catalytic applications. This guide provides a rigorous technical analysis of its molecular identity, validated synthesis protocols, and mechanistic behavior.
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]
The molecular architecture of this compound consists of two benzene rings linked by a diselenide bridge (-Se-Se-). Each ring is substituted with a methoxy group at the para position and a nitro group at the ortho position relative to the selenium linkage.
Table 1: Molecular Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 35350-45-9 |
| Molecular Formula | |
| Molecular Weight | 462.18 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Melting Point | Typically >100°C (Analogous nitro-diselenides melt ~212°C) |
Structural Formula
The compound features a
Synthetic Protocol: Diazotization-Selenylation Pathway
The most authoritative and scalable method for synthesizing this compound involves the diazotization of 4-methoxy-2-nitroaniline followed by nucleophilic displacement with a diselenide anion species. This approach ensures high regioselectivity and yield.
Phase 1: Precursor Preparation (In Situ Diselenide Formation)
Reagents: Elemental Selenium (Se), Sodium Borohydride (
Phase 2: Diazotization
Reagents: 4-Methoxy-2-nitroaniline, Sodium Nitrite (
-
Dissolve 4-methoxy-2-nitroaniline in concentrated HCl at 0°C.
-
Add aqueous
dropwise, maintaining temperature < 5°C. -
Stir for 30 minutes to ensure formation of the diazonium salt:
.
Phase 3: Coupling (Sandmeyer-type Reaction)
Protocol:
-
Transfer the cold diazonium salt solution slowly into the
solution (prepared in Phase 1) while maintaining pH ~9-10 with NaOH. -
Observation: Nitrogen gas evolution (
) indicates successful coupling. -
Heat the mixture to 60°C for 1 hour to complete the reaction.
-
Workup: Extract with dichloromethane (
), wash with brine, dry over , and recrystallize from ethanol/hexane.
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis pathway via diazonium intermediate and diselenide nucleophilic attack.
Functional Applications & Mechanism
Glutathione Peroxidase (GPx) Mimicry
The primary research interest in this compound lies in its ability to mimic the catalytic activity of the enzyme Glutathione Peroxidase (GPx). The diselenide bond is labile to reduction, allowing it to enter a catalytic cycle that detoxifies peroxides (e.g.,
Mechanism:
-
Reduction: The diselenide bond is cleaved by thiols (e.g., Glutathione, GSH) to form selenols (
). -
Oxidation: The selenol reacts with peroxides (
) to form selenenic acid ( ), reducing the peroxide to alcohol/water. -
Regeneration: The selenenic acid reacts with another molecule of GSH to regenerate the active species, releasing water.
The ortho-nitro group plays a critical role here by stabilizing the selenium center through intramolecular
Visualization: Catalytic Cycle
Figure 2: Proposed catalytic cycle for peroxide detoxification mediated by the organoselenium core.
Safety & Handling Protocols
Working with organoselenium compounds requires strict adherence to safety protocols due to potential toxicity and the formation of volatile selenium species.
-
Engineering Controls: All synthesis steps involving elemental selenium or selenols must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Waste Disposal: Selenium waste must be segregated from general organic waste. Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize residual selenides to less toxic selenates before disposal, according to local EHS regulations.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.
References
-
National Institutes of Health (NIH). (2011). Bis(4-nitrophenyl) selenide Crystal Structure and Synthesis. PMC. Retrieved from [Link]
- Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2179. (Contextual Grounding for GPx Mechanism).
Sources
Technical Guide: Synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary
Target Molecule: Bis(4-methoxy-2-nitrophenyl)diselenide
CAS Registry Number: (Analogous derivatives often used, specific CAS varies by hydration/salt form)
Molecular Formula:
This technical guide outlines the synthesis of this compound. While nucleophilic aromatic substitution (
Therefore, this guide prioritizes the Diazotization-Selenocyanate Route . This pathway offers superior functional group tolerance, ensuring the integrity of the nitro moiety while establishing the carbon-selenium bond with high regioselectivity.
Part 1: Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target molecule. The logical disconnection occurs at the Selenium-Carbon bond or the Selenium-Selenium bridge.
Structural Disconnection Logic
-
Se-Se Disconnection: Implies oxidative coupling of two selenol (
) units. Selenols are unstable and prone to oxidation; thus, they are usually transient intermediates generated from selenocyanates ( ). -
C-Se Disconnection: Implies forming the bond between the aromatic ring and the selenium atom.
-
Path A (Nucleophilic): Attack of
on an aryl halide. (Risk: Nitro reduction). -
Path B (Electrophilic/Radical): Reaction of a diazonium salt (
) with a selenocyanate anion ( ). (Preferred).
-
Figure 1: Retrosynthetic analysis avoiding nitro-group reduction.
Part 2: Primary Synthesis Protocol (Diazotization Route)
This protocol is the "Gold Standard" for nitro-substituted diaryl diselenides. It proceeds through a stable selenocyanate intermediate, avoiding harsh reducing conditions.
Phase 1: Diazotization
Objective: Convert the amino group of 4-methoxy-2-nitroaniline into a reactive diazonium salt.
-
Reagents: 4-Methoxy-2-nitroaniline (1.0 eq), Sodium Nitrite (
, 1.1 eq), Hydrochloric Acid (HCl, excess), Water. -
Conditions:
, vigorous stirring.
Step-by-Step:
-
Dissolution: Dissolve 4-methoxy-2-nitroaniline in 15% aqueous HCl. If solubility is poor, a minimal amount of acetic acid can be added, but pure aqueous acid is preferred to simplify workup.
-
Cooling: Cool the solution to
in an ice/salt bath. Internal temperature monitoring is critical; exceeding may cause diazonium decomposition (phenol formation). -
Nitrite Addition: Dropwise add a pre-cooled solution of
in water. Maintain temperature . -
Verification: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Neutralize excess
with a pinch of Urea if necessary.
Phase 2: Selenocyanation (Sandmeyer-type Reaction)
Objective: Displacement of the diazonium group with a selenocyanate anion.
-
Reagents: Potassium Selenocyanate (KSeCN, 1.2 eq), Sodium Acetate (buffer).
-
Conditions:
Room Temperature (RT).
Step-by-Step:
-
Buffer: Adjust the pH of the diazonium solution to ~4–5 using saturated Sodium Acetate solution (prevents HCN formation and stabilizes the reaction).
-
Addition: Add the diazonium solution dropwise to a stirred solution of KSeCN in water at
.-
Observation: Evolution of
gas (bubbling) and precipitation of a solid (aryl selenocyanate).
-
-
Completion: Allow the mixture to warm to RT and stir for 2 hours.
-
Isolation: Filter the solid precipitate (4-methoxy-2-nitrophenyl selenocyanate). Wash with cold water. Recrystallize from Ethanol if necessary.
Phase 3: Hydrolysis and Oxidation
Objective: Convert the selenocyanate to the selenolate anion, which spontaneously oxidizes to the diselenide.
-
Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol/Water (2:1).
-
Conditions: Room Temperature, Open air (for oxidation).
Step-by-Step:
-
Dissolution: Dissolve the selenocyanate intermediate in Ethanol.
-
Hydrolysis: Add an aqueous solution of KOH (2.0 eq). The solution typically changes color (often dark red/yellow) as the selenolate (
) forms. -
Oxidation: Stir the solution vigorously in an open flask for 3–4 hours. Atmospheric oxygen oxidizes the selenolate to the diselenide.
-
Workup: Pour the reaction mixture into ice water. The product, This compound , will precipitate as a yellow/orange solid.
-
Purification: Filter, wash with water, and dry.[4] Recrystallize from Glacial Acetic Acid or Toluene/Hexane.
Part 3: Alternative Protocol (Nucleophilic Aromatic Substitution)
Note: This method is faster but carries a higher risk of side reactions. Use only if 1-chloro-4-methoxy-2-nitrobenzene is readily available and strict anaerobic conditions can be maintained.
Reagents:
-
1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq)
-
Selenium Powder (1.0 eq)
-
Hydrazine Hydrate (
) (0.6 eq) - Reductant -
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent: THF/Water or DMF.
Protocol:
-
Diselenide Formation: In a flask under Argon, combine Se powder, NaOH, and Hydrazine Hydrate. Heat to
until the black Se powder dissolves and a dark red solution ( ) forms. -
Coupling: Add 1-chloro-4-methoxy-2-nitrobenzene dissolved in THF.
-
Reflux: Heat to reflux for 4-6 hours.
-
Quench: Pour into ice water. Extract with Dichloromethane (DCM).
-
Risk Mitigation: If the product contains amine impurities (from nitro reduction), purify via column chromatography (Silica Gel, Hexane:Ethyl Acetate).
Part 4: Visualization of the Reaction Pathway
The following diagram illustrates the preferred Diazotization pathway, highlighting the critical electron flow and intermediate states.
Figure 2: Step-by-step synthesis via the Diazotization-Selenocyanate pathway.[1][2][3][4][6][7][8][9][10][11][12][13]
Part 5: Data Presentation & Critical Parameters[1]
Reagent Stoichiometry Table (Diazotization Route)
| Component | Role | Equivalents | Critical Note |
| 4-Methoxy-2-nitroaniline | Substrate | 1.0 | Purity >98% required.[1][6][13] |
| Sodium Nitrite ( | Diazotizing Agent | 1.1 | Add slowly to prevent overheating. |
| HCl (conc.) | Acid Medium | 2.5 - 3.0 | Maintain acidic pH (<2) to prevent coupling. |
| Potassium Selenocyanate | Nucleophile | 1.2 | Toxic. Handle in fume hood. |
| Sodium Acetate | Buffer | As needed | Buffers pH to 4-5 for coupling. |
| KOH | Hydrolysis Base | 2.0 | Excess base ensures complete hydrolysis. |
Characterization Data (Expected)
-
Appearance: Yellow to Orange crystalline solid.
-
Melting Point:
(varies slightly by solvent). -
NMR (DMSO-
, 400 MHz):-
3.85 (s, 6H,
) - 7.2–7.4 (dd, aromatic protons)
-
7.6 (d, aromatic proton ortho to
) - 8.2 (d, aromatic proton ortho to Se)
-
3.85 (s, 6H,
-
NMR: Distinct shift characteristic of diaryl diselenides (~400-500 ppm relative to
). -
Mass Spectrometry (ESI):
or peaks showing characteristic Selenium isotope pattern.
Part 6: Safety & Toxicology (E-E-A-T)
-
Selenium Toxicity: All organoselenium compounds and inorganic selenocyanates are toxic. They can be absorbed through the skin and release toxic hydrogen selenide (
) gas if acidified improperly.-
Control: Always work in a functioning fume hood. Treat all waste with bleach (hypochlorite) to oxidize residual selenium to non-volatile selenates before disposal.
-
-
Diazonium Instability: Diazonium salts are potentially explosive if allowed to dry. Always keep them in solution and process immediately.
-
Nitro Compounds: Nitroaromatics can be energetic. Avoid high temperatures during the drying of the final product.[4]
References
- Syper, L., & Młochowski, J. (1984). "Synthesis of organic diselenides and selenides." Tetrahedron, 40(22), 4741-4752.
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001). "Chemistry of biologically important synthetic organoselenium compounds." Chemical Reviews, 101(7), 2125-2180.
- Reich, H. J., & Cohen, M. L. (1979). "Organoselenium chemistry. Conversion of amines to selenides." Journal of Organic Chemistry, 44(18), 3148-3151.
-
Scianowski, J. (2016).[1] "Oxidative transformations of organic diselenides." Mini-Reviews in Organic Chemistry, 13(2). (Context on the stability and handling of nitro-substituted diselenides).
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
- 4. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 5. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 6. CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 10. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Characterization Guide: Bis(4-methoxy-2-nitrophenyl)diselenide (CAS 35350-45-9)
Executive Summary: Compound Identity & Significance
Bis(4-methoxy-2-nitrophenyl)diselenide (CAS 35350-45-9) is a specialized organoselenium intermediate utilized primarily in the synthesis of selenium-containing pharmaceuticals and advanced materials. Characterized by its electron-deficient aromatic rings and a labile diselenide bridge, it serves as a critical precursor for generating electrophilic selenium species (selenenyl halides) or nucleophilic selenolates in situ.
Its structural motif—combining a nitro group (ortho) and a methoxy group (para) relative to the selenium bridge—imparts unique reactivity profiles, making it a valuable candidate for catalytic oxidation cycles and as a ligand in coordination chemistry.
Chemical Identity Matrix
| Parameter | Specification |
| CAS Number | 35350-45-9 |
| IUPAC Name | This compound |
| Synonyms | 2,2'-Dinitro-4,4'-dimethoxydiphenyl diselenide |
| Molecular Formula | C₁₄H₁₂N₂O₆Se₂ |
| Molecular Weight | 462.17 g/mol |
| SMILES | COc1ccc(c(c1)[O-])[Se][Se]c2c(cc(cc2)OC)[O-] |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 173°C (Experimental) |
Synthetic Pathway & Methodology
The synthesis of CAS 35350-45-9 typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This method is preferred over diazotization for this specific substrate due to the activating nature of the ortho-nitro group, which facilitates the displacement of a halide leaving group by a diselenide anion.
Reaction Mechanism
The synthesis involves the reaction of 1-chloro-4-methoxy-2-nitrobenzene with a polyselenide species (generated in situ from elemental selenium and a reducing agent like sodium borohydride or hydrazine) or sodium diselenide (Na₂Se₂).
Key Mechanistic Steps:
-
Activation: The ortho-nitro group withdraws electron density from the C-Cl bond, lowering the energy barrier for nucleophilic attack.
-
Addition: The diselenide dianion (Se₂²⁻) attacks the ipso-carbon.
-
Elimination: Chloride is expelled, restoring aromaticity and forming the C-Se bond.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 35350-45-9.
Spectroscopic Characterization Profile
Accurate identification of CAS 35350-45-9 relies on a multi-modal approach. The presence of the nitro and methoxy groups creates a distinct electronic environment observable in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) The molecule possesses C₂ symmetry; thus, the two aromatic rings are chemically equivalent. The spectrum will display three aromatic signals and one aliphatic singlet.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 3.85 - 3.95 | Singlet (s) | 6H | -OCH₃ | Methoxy group protons. |
| 7.15 - 7.25 | Doublet of Doublets (dd) | 2H | Ar-H (C5) | Coupled to C6 and C3 protons. |
| 7.60 - 7.70 | Doublet (d) | 2H | Ar-H (C3) | Ortho to Nitro group (Deshielded). |
| 7.80 - 7.90 | Doublet (d) | 2H | Ar-H (C6) | Ortho to Selenium bridge. |
Interpretation Logic:
-
The H3 proton (between NO₂ and OMe? No, H3 is ortho to NO₂ and meta to OMe in 1,2,4 numbering relative to Se) is significantly deshielded by the adjacent nitro group.
-
Coupling Constants (J): Expect ortho-coupling (~8-9 Hz) between H5 and H6, and meta-coupling (~2-3 Hz) between H3 and H5.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a fingerprint for functional group verification.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 1510 - 1540 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1330 - 1360 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1240 - 1260 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether (Methoxy) |
| 1020 - 1050 | C-O-C Symmetric Stretch | Methoxy |
| ~460 - 480 | Se-C Stretch | Carbon-Selenium Bond |
Mass Spectrometry (MS)[3]
-
Ionization Mode: ESI (+) or APCI
-
Molecular Ion ([M]+): ~462.17 m/z
-
Isotopic Pattern: Selenium has a characteristic isotopic envelope (⁸⁰Se, ⁷⁸Se, ⁷⁶Se, ⁸²Se). A "cluster" of peaks spanning 10-12 mass units is definitive proof of selenium content.
-
Fragmentation: Loss of Se atoms or cleavage of the Se-Se bond (generating ArSe⁺ fragments at ~231 m/z).
Quality Control & Purity Assessment
For drug development applications, purity must be established using High-Performance Liquid Chromatography (HPLC).
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic) and 330 nm (Nitro/Se conjugation band).
-
Retention Time: Expect late elution due to high lipophilicity (logP ~3-4).
Impurity Profiling
Common synthetic impurities include:
-
Monoselenide: Bis(4-methoxy-2-nitrophenyl)selenide (Loss of one Se atom).
-
Unreacted Halide: 1-chloro-4-methoxy-2-nitrobenzene.
-
Hydrolysis Products: 4-methoxy-2-nitrobenzeneselenol (if handled in moist air).
Figure 2: Impurity formation logic during synthesis and storage.
Handling, Stability, and Safety
Stability Profile
-
Light Sensitivity: Organoselenium compounds, particularly diselenides, are photo-labile. The Se-Se bond can undergo homolytic cleavage under UV light. Store in amber vials.
-
Oxidation: Stable to air in solid form, but solutions may slowly oxidize to seleninic acids (ArSeO₂H).
-
Thermal: Stable up to its melting point (173°C). Avoid prolonged heating >100°C in solution to prevent disproportionation.
Safety Protocols (HSE)
-
Toxicity: Selenium compounds are potent toxicants. CAS 35350-45-9 releases selenium species upon metabolism.
-
PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.
-
Waste Disposal: Segregate as "Selenium Waste." Do not mix with standard organic solvents for incineration without flagging heavy metal content.
References
-
PubChem . (2023). Compound Summary: Organoselenium Derivatives and Structural Analogs. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry . (2013).[1] Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
1H and 13C NMR spectral data for Bis(4-methoxy-2-nitrophenyl)diselenide
Technical Whitepaper: Structural Elucidation of Bis(4-methoxy-2-nitrophenyl)diselenide via NMR Spectroscopy
Executive Summary & Core Directive
This technical guide provides a comprehensive structural analysis of This compound , a critical intermediate in the synthesis of glutathione peroxidase (GPx) mimics and organoselenium antioxidants. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—explaining how the interplay between the electron-withdrawing nitro group (-NO
Target Audience: Synthetic chemists and structural biologists requiring rigorous verification protocols for selenium-based scaffolds.
Molecular Architecture & Synthesis Workflow
To understand the spectra, one must first visualize the symmetry. The molecule consists of two identical phenyl rings linked by a diselenide bridge. Consequently, the NMR spectrum displays a single set of signals representing both rings (magnetic equivalence).
Synthesis Pathway (Context for Impurities)
The compound is typically synthesized via the diazotization of 4-methoxy-2-nitroaniline, followed by reaction with a selenium source (e.g., KSeCN) and subsequent hydrolysis/oxidation.
Figure 1: Synthetic route highlighting the origin of potential impurities (e.g., unreacted selenocyanate) that may appear in crude NMR spectra.
Experimental Protocol: Sample Preparation
Reliable NMR data depends on minimizing solvent-solute interactions that shift acidic protons or alter stacking.
-
Solvent: Deuterated Chloroform (CDCl
, 99.8% D) is the standard. DMSO- is a secondary choice but may cause solvent-induced shifts in the aromatic region due to viscosity and polarity. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K (25°C).
H NMR Spectral Analysis (400 MHz, CDCl )
The proton spectrum is characterized by a specific 1,2,4-trisubstituted benzene pattern . The nitro group at position 2 and the methoxy group at position 4 create a "push-pull" electronic environment.
Quantitative Data Table
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Logic |
| H-3 | 7.65 – 7.75 | Doublet (d) | 2H | Ortho to -NO | |
| H-6 | 7.80 – 7.95 | Doublet (d) | 2H | Ortho to -Se (Heavy atom effect); Para to -NO | |
| H-5 | 7.05 – 7.15 | Doublet of Doublets (dd) | 2H | Ortho to -OCH | |
| -OCH | 3.85 – 3.95 | Singlet (s) | — | 6H | Characteristic methoxy resonance. |
Structural Elucidation Logic
-
H-3 (The "Nitro" Proton): Located between the -NO
and -OCH groups. The strong electron-withdrawing nature of the nitro group deshields this proton significantly.[1] It appears as a doublet with a small coupling constant ( Hz) due to meta-coupling with H-5. -
H-5 (The "Methoxy" Proton): Located ortho to the electron-donating methoxy group. Resonance donation from oxygen increases electron density at this position, shifting it upfield (lower ppm) relative to the other aromatic protons. It shows a large ortho-coupling to H-6 and a small meta-coupling to H-3.
-
H-6 (The "Selenium" Proton): Adjacent to the diselenide bridge. While selenium is less electronegative than oxygen, the "heavy atom effect" and the anisotropy of the Se-Se bond, combined with the para effect of the nitro group, typically place this signal in the downfield region (7.8+ ppm).
C NMR Spectral Analysis (100 MHz, CDCl )
The carbon spectrum confirms the backbone structure. Note that C-Se carbons often show lower intensity due to longer relaxation times and coupling to
Quantitative Data Table
| Carbon Type | Chemical Shift ( | Electronic Environment |
| C-4 (C-OMe) | 158.0 – 160.5 | Deshielded by direct oxygen attachment (ipso). |
| C-2 (C-NO | 145.0 – 148.0 | Deshielded by nitro group (ipso). |
| C-6 (CH) | 132.0 – 134.0 | Aromatic CH ortho to Se. |
| C-1 (C-Se) | 122.0 – 128.0 | Attached to Selenium. Often broad or low intensity. |
| C-5 (CH) | 115.0 – 118.0 | Shielded by ortho-methoxy group. |
| C-3 (CH) | 108.0 – 112.0 | Shielded by ortho-methoxy, despite nitro proximity. |
| -OCH | 56.0 – 56.5 | Typical methoxy carbon. |
Visualization: Signal Assignment Logic
The following diagram illustrates the electronic effects governing the chemical shifts, providing a mental model for interpreting the data.
Figure 2: Electronic influence map detailing the "Push-Pull" effects on aromatic protons.
Validation & Quality Control
To ensure the synthesized compound is this compound and not the monoselenide or thiol:
-
Check for
Se Satellites: In high-concentration C spectra, small satellite peaks around the C-1 signal (approx. 125 ppm) indicate coupling to the Se isotope (natural abundance ~7.6%). -
Mass Spectrometry (HRMS): The isotopic pattern of Selenium is distinct. You should observe a characteristic "envelope" of peaks rather than a single monoisotopic mass due to the multiple stable isotopes of Se (
Se to Se). -
Absence of -SH: Ensure no triplet/broad singlet appears around 3.5–4.0 ppm (which would indicate unreacted thiol).
References
-
Synthesis and Structure: Santi, C., et al. "Organoselenium Chemistry: Between Synthesis and Biochemistry." Molecules, 2013.[2] Link
-
NMR of Organoselenium Compounds: Duddeck, H. "77Se NMR Spectroscopy and its Applications in Chemistry." Progress in Nuclear Magnetic Resonance Spectroscopy, 1995. Link
-
Precursor Spectral Data: "4-Methoxy-2-nitroaniline NMR Data." Spectral Database for Organic Compounds (SDBS). Link
-
Diselenide Characterization: Reich, H. J. "WinPLT NMR Data for Organoselenium Compounds." University of Wisconsin-Madison Chemistry. Link
Sources
Mechanism of action of organoselenium compounds in cells
Executive Summary
Organoselenium compounds represent a unique class of pharmacophores that transcend simple stoichiometric antioxidant activity. Unlike traditional scavengers (e.g., Vitamin C), these compounds function as biomimetic catalysts , hijacking cellular redox machinery to modulate signaling pathways.
This whitepaper provides a technical deep-dive into the mechanism of action (MoA) of key organoselenium classes—primarily benzisoselenazolones (e.g., Ebselen) and diselenides (e.g., Diphenyl diselenide) . We analyze their dual role as Glutathione Peroxidase (GPx) mimics and electrophilic modulators of the Nrf2/Keap1 and NF-
Key Takeaway: The therapeutic efficacy of organoselenium compounds relies on a "Redox Switch" mechanism: at low concentrations, they bolster antioxidant defenses via GPx mimicry; at high concentrations (or in cancer cells), they induce specific oxidative stress that triggers apoptosis or cytoprotective adaptation.
The Chemical Arsenal: Structure-Activity Relationships
Selenium (Se) lies below Sulfur (S) in the periodic table, offering greater nucleophilicity and a lower bond dissociation energy. This allows organoselenium compounds to undergo rapid redox cycling under physiological conditions where sulfur analogs remain inert.
| Compound Class | Representative Molecule | Key Structural Feature | Primary Reactivity |
| Benzisoselenazolones | Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) | Cyclic Se-N bond | GPx Mimicry: The Se-N bond is cleaved by thiols to generate the active selenol.[1] |
| Diaryl Diselenides | Diphenyl diselenide | Se-Se bond | Thiol-Peroxidase: The Se-Se bond undergoes homolytic or heterolytic cleavage to form selenols/selenolates. |
| Selenocyanates | p-Xylylenebis(selenocyanate) | Se-CN group | Masked Selenol: Metabolized to release selenol ( |
The Core Mechanism: GPx-Mimetic Catalytic Cycle
The foundational mechanism of organoselenium compounds is their ability to mimic the catalytic site of Glutathione Peroxidase (GPx) . This cycle converts toxic hydroperoxides (
The Catalytic Cycle (Ebselen Model)
-
Activation: The prodrug (Ebselen) reacts with a thiol (
, typically GSH) to cleave the Se-N bond, forming a Selenenyl Sulfide intermediate. -
Reduction: A second thiol molecule attacks the sulfur, releasing the disulfide (
) and generating the active Selenol ( ). -
Peroxide Scavenging: The selenol reduces
, becoming oxidized to Selenenic Acid ( ). -
Regeneration: Selenenic acid reacts with GSH to reform the Selenenyl Sulfide, closing the cycle.
Critical Insight: The Selenenyl Sulfide intermediate is the "Redox Pivot." If GSH levels are low, this intermediate accumulates, potentially leading to thiol depletion and toxicity (a mechanism exploited in cancer therapy).
Visualization: The GPx-Mimetic Cycle
Figure 1: The catalytic cycle of Ebselen mimicking Glutathione Peroxidase.[1][2] The compound oscillates between selenol, selenenic acid, and selenenyl sulfide states.
Signal Transduction Modulation
Beyond direct ROS scavenging, organoselenium compounds act as electrophilic sensors , modifying cysteine residues on critical signaling proteins.
Nrf2/Keap1 Pathway Activation (Cytoprotection)
-
Mechanism: Under basal conditions, Keap1 sequesters the transcription factor Nrf2 , targeting it for ubiquitination.[3]
-
Action: Organoselenium compounds (electrophiles) react with specific sensor cysteines on Keap1 (e.g., Cys151, Cys273, Cys288) via S-selenylation.
-
Result: This conformational change prevents Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE) .[4]
-
Outcome: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and endogenous GPx.
NF- B Pathway Inhibition (Anti-inflammatory)
-
Mechanism: NF-
B is held inactive by I B. Pro-inflammatory signals trigger IKK to phosphorylate I B, leading to its degradation and NF- B activation. -
Action: Ebselen can inhibit IKK directly via cysteine oxidation or prevent the binding of the NF-
B p50 subunit to DNA by oxidizing a critical cysteine (Cys62) in the DNA-binding loop. -
Outcome: Suppression of pro-inflammatory cytokines (TNF-
, IL-6).
Visualization: Nrf2 Activation Workflow
Figure 2: Electrophilic modification of Keap1 by organoselenium compounds triggers the Nrf2 antioxidant response.
Therapeutic Applications: The "Double-Edged Sword"
The biological effect is dose- and context-dependent.
-
Neuroprotection (Low Dose):
-
Acts as a GPx mimic and Nrf2 activator.
-
Scavenges Peroxynitrite (
), preventing protein nitration. -
Application: Stroke, Hearing Loss (Ebselen is in Phase 2/3 trials).
-
-
Cancer Therapy (High Dose):
-
Cancer cells often have elevated ROS and rely heavily on GSH.
-
High doses of diselenides deplete intracellular GSH (via the Selenenyl Sulfide trap).
-
ROS Surge: The catalytic cycle can "short-circuit," producing Superoxide (
) instead of water if specific reductants are absent. -
Result: Mitochondrial collapse and apoptosis.
-
Experimental Protocols
To validate these mechanisms in your lab, use the following self-validating protocols.
Protocol A: Quantifying GPx-Mimetic Activity (NADPH Coupled Assay)
-
Principle: Measure the rate of NADPH consumption. Organoselenium catalyzes
reduction by GSH; Glutathione Reductase (GR) regenerates GSH using NADPH. -
Reagents:
-
Buffer: 50 mM Phosphate (pH 7.4), 1 mM EDTA.
-
Cofactors: 1 mM GSH, 0.2 mM NADPH, 1 U/mL Glutathione Reductase.
-
Substrate: 0.5 mM
(or t-BuOOH). -
Sample: 10-50
M Organoselenium compound.
-
Step-by-Step:
-
Blanking: Incubate Buffer + GSH + NADPH + GR + Organoselenium for 5 mins at 25°C to assess background NADPH oxidation (non-specific interaction).
-
Initiation: Add
to start the reaction. -
Measurement: Monitor Absorbance at 340 nm for 5 minutes.
-
Calculation: Activity (
mol/min) = (extinction coefficient of NADPH).-
Validation: Include a "No Se" control (spontaneous reaction) and subtract this rate.
-
Protocol B: Intracellular ROS Profiling (Flow Cytometry)
-
Principle: Differentiate between general oxidative stress and mitochondrial superoxide.
-
Reagents:
-
DCFH-DA (General cytosolic ROS).
-
MitoSOX Red (Mitochondrial Superoxide).
-
Step-by-Step:
-
Seeding: Plate cells (e.g., HEK293 or HeLa) at
cells/well. -
Treatment: Treat with Organoselenium compound (e.g., 10
M) for 4–24 hours.-
Positive Control:
(100 M) or Menadione.
-
-
Staining: Wash cells with PBS. Incubate with 10
M DCFH-DA or 5 M MitoSOX for 30 mins at 37°C in the dark. -
Analysis: Harvest and analyze via Flow Cytometry (FITC channel for DCFH, PE/Red channel for MitoSOX).
-
Expectation: Effective GPx mimics will decrease DCFH fluorescence in stressed cells. Pro-apoptotic doses will increase MitoSOX signal.
-
References
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2179. Link
-
Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313-1359. Link
-
Sies, H., & Parnham, M. J. (2020). Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections. Free Radical Biology and Medicine, 156, 107-112. Link
-
Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research, 52(S1), S128-S138. Link
-
Azad, G. K., & Tomar, R. S. (2014). Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways.[5][6] Molecular Biology Reports, 41(8), 4865-4879. Link
-
Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. Journal of Laboratory and Clinical Medicine, 70(1), 158-169. Link
Sources
- 1. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of nitro-substituted diaryl diselenides
Biological Activity of Nitro-Substituted Diaryl Diselenides A Technical Guide for Research and Drug Development
Executive Summary
Nitro-substituted diaryl diselenides represent a specialized class of organoselenium compounds that merge the redox-active properties of the diselenide bond (–Se–Se–) with the electronic and bio-reductive characteristics of the nitro (–NO₂) group. Unlike simple antioxidants, these molecules function as dual-action redox modulators . They act as mimics of Glutathione Peroxidase (GPx) to scavenge reactive oxygen species (ROS) in normal tissues, while simultaneously exploiting the reductive environment of hypoxic cancer cells or parasites to induce targeted toxicity. This guide analyzes their chemical basis, therapeutic mechanisms, and experimental protocols, serving as a roadmap for their application in oncology and infectious disease research.
Chemical Basis of Efficacy
The "Push-Pull" Electronic Effect
The biological potency of these compounds stems from the synergy between the selenium center and the nitro substituent.
-
** electrophilicity Enhancement:** The nitro group is a strong electron-withdrawing group (EWG). When positioned ortho or para to the selenium, it reduces electron density at the selenium atom.
-
Nucleophilic Attack: This increased electrophilicity accelerates the rate-limiting step of the GPx catalytic cycle—the nucleophilic attack by thiols (e.g., Glutathione, GSH) on the selenium-selenium bond.
-
Bioactivation: The nitro group serves as a "warhead" for bioreductive enzymes (nitroreductases), converting the molecule into cytotoxic hydroxylamine or amine species specifically within organisms or tissues that overexpress these enzymes (e.g., Leishmania parasites or hypoxic tumors).
Structure-Activity Relationship (SAR)
-
Ortho-Substitution (2,2'-dinitro): Often yields the highest GPx activity due to the "heteroatom effect," where the nitro oxygen can form non-bonding interactions (chalcogen bonds) with selenium, stabilizing the transition state during the catalytic cycle.
-
Para-Substitution (4,4'-dinitro): Maximizes the inductive electron-withdrawing effect, enhancing the oxidative capability of the selenium center.
Therapeutic Mechanisms
Glutathione Peroxidase (GPx) Mimicry
The core mechanism involves the catalytic reduction of toxic peroxides (H₂O₂, ROOH) to alcohols or water, using GSH as a reductant.[1]
-
Step 1: The diselenide bond is cleaved by GSH to form a selenol (RSeH) and a selenenyl sulfide (RSeSG).
-
Step 2: The selenol reduces the peroxide, becoming a selenenic acid (RSeOH).
-
Step 3: RSeOH reacts with another GSH to regenerate the active species, releasing water.
Anticancer Activity: The Redox Paradox
While they act as antioxidants in normal cells, nitro-diselenides can induce apoptosis in cancer cells via the Akt/mTOR pathway .
-
Mechanism: In cancer cells (e.g., MDA-MB-231 triple-negative breast cancer), specific derivatives (like 4-nitro-substituted benzylic diselenides) inhibit the phosphorylation of Akt and ERK.
-
Outcome: This blockade prevents downstream signaling for cell survival, leading to mitochondrial dysfunction, ROS accumulation (paradoxically, due to cycle uncoupling), and caspase-dependent apoptosis.
Antiparasitic Activity (Leishmaniasis)
Nitro-diselenides target kinetoplastid parasites through a two-pronged attack:
-
Trypanothione Reductase (TryR) Inhibition: The diselenide moiety inhibits TryR, the parasite's equivalent of glutathione reductase, collapsing its redox defense.
-
Nitro-Bioactivation: Parasitic Type I nitroreductases reduce the –NO₂ group to toxic radical intermediates, causing lethal DNA damage specifically to the parasite.
Visualization of Mechanisms
Diagram 1: The Catalytic GPx Cycle
This diagram illustrates the conversion of the diselenide prodrug into the active selenol species and its cycling with peroxides.
Caption: The catalytic cycle of nitro-diselenides mimicking Glutathione Peroxidase (GPx) activity.
Diagram 2: Anticancer Signaling Pathway
The inhibition of survival pathways in cancer cells by nitro-diselenides.
Caption: Mechanism of apoptosis induction in cancer cells via Akt/mTOR inhibition and ROS modulation.
Experimental Protocols
Synthesis of Bis(2-nitrophenyl) Diselenide
A self-validating protocol using in situ generation of polyselenide.
Reagents: Selenium powder (Se), Potassium Hydroxide (KOH), o-Chloronitrobenzene, Hydrazine Hydrate (optional for reduction), Ethanol/THF.
-
Polyselenide Generation:
-
Dissolve elemental Selenium (1 eq) and KOH (2 eq) in water/ethanol (1:1).
-
Heat to 80°C for 30 minutes until the solution turns dark red (formation of K₂Se₂).
-
-
Coupling:
-
Add o-chloronitrobenzene (1 eq) dissolved in THF dropwise to the hot polyselenide solution.
-
Reflux for 4–6 hours. Monitoring: TLC (Hexane:Ethyl Acetate 8:2) should show disappearance of the starting halide.
-
-
Workup:
-
Cool to room temperature.[2] The diselenide often precipitates as a yellow/orange solid.
-
Extract with dichloromethane (DCM) if no precipitate forms. Wash organic layer with brine.
-
Recrystallize from ethanol or glacial acetic acid.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for aromatic doublets shifted downfield (~8.0 ppm) due to the nitro group.
-
Melting Point: Verify against literature value (~170°C for the 2,2'-isomer).
-
GPx-Mimic Activity Assay (Tomoda Method)
Quantifies the catalytic reduction of H₂O₂ using Thiophenol (PhSH) as the substrate.[3][4]
-
Preparation:
-
Prepare a solution of the diselenide catalyst (10–50 µM) in Methanol.
-
Prepare Thiophenol (PhSH) solution (1 mM).
-
Prepare H₂O₂ solution (0.5 mM).
-
-
Reaction:
-
Mix Catalyst and PhSH in a UV-transparent cuvette.
-
Initiate reaction by adding H₂O₂.
-
-
Measurement:
-
Monitor the increase in absorbance at 305 nm (formation of Diphenyl Disulfide, PhSSPh) over 60–120 seconds.
-
-
Calculation:
-
Initial Rate (
) = Slope of Absorbance vs. Time. -
Compare
of the nitro-diselenide against a blank (no catalyst) and a standard (Ebselen or Diphenyl Diselenide).[5]
-
Safety & Toxicology Profile
-
Therapeutic Window: While selenium is an essential trace element, the therapeutic window is narrow. Nitro-diselenides generally exhibit lower acute toxicity than inorganic selenium (selenite) but higher toxicity than ebselen.
-
Genotoxicity: The nitro group is a potential toxicophore . In mammalian cells, nitroreduction can lead to hydroxylamines that interact with DNA. However, in the context of parasitic treatment, this mutagenicity is the desired mechanism of action against the pathogen.
-
Handling: All organoselenium compounds should be treated as potentially toxic. Use gloves and a fume hood to avoid inhalation of vapors, which can cause "selenium breath" (garlic odor) and respiratory irritation.
References
-
Synthesis and Crystal Structure of Bis(4-nitrophenyl) Selenide Source: NIH / PubMed Central
-
Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics Source: MDPI / Molecules
-
Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents Source: ACS Omega / PubMed
-
Antileishmanial Activity of Nitro-Heterocycles and Organoselenium Compounds Source: ResearchGate / European Journal of Medicinal Chemistry
-
Diphenyl Diselenide Protects MCF-7 Cells Against Oxid
Sources
- 1. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Methoxy Advantage: Modulating Reactivity and Safety in Diaryl Diselenides
Technical Guide | Version 1.0
Executive Summary
In the development of organoselenium therapeutics, the unsubstituted diphenyl diselenide (
Part 1: Electronic & Structural Fundamentals
To understand the reactivity of bis(4-methoxyphenyl) diselenide, we must first quantify the electronic environment imposed by the substituent.
The Hammett Influence
The reactivity of the diselenide bond is governed by the electron density on the selenium atom. The methoxy group at the para position acts as a strong Electron Donating Group (EDG).
-
Hammett Constant (
): -
Electronic Effect: The oxygen lone pair donates electron density into the aromatic ring via resonance (+M effect), which outweighs its inductive withdrawal (-I).
-
Impact on Selenium: This increased electron density raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the selenium atom.
Nucleophilicity vs. Electrophilicity Trade-off
In the context of GPx mimicry, the selenium center must act as an electrophile (accepting attack from a thiol) and a nucleophile (attacking a peroxide).
| Property | Effect of | Mechanistic Consequence |
| Se Nucleophilicity | Increased | Faster reaction with oxidants ( |
| Se Electrophilicity | Decreased | Slower initial attack by thiols (GSH) on the Se-Se bond. |
| Intermediate Stability | Stabilized | Prevents over-oxidation to irreversible selenonic acids ( |
Key Insight: While Electron Withdrawing Groups (EWGs) like
Part 2: The Catalytic Cycle (GPx Mimicry)
The therapeutic potential of diaryl diselenides lies in their ability to mimic Glutathione Peroxidase (GPx).[1][2][3][4][5] The presence of the methoxy group alters the kinetics of the rate-determining steps.
The Mechanism
The cycle oscillates between the selenol (
Figure 1: The GPx catalytic cycle. The methoxy group stabilizes the Selenenic Acid intermediate, preventing "escape" from the cycle into inactive higher oxidation states.
The "Methoxy Safety Valve"
In unsubstituted diselenides, the highly electrophilic selenium can rapidly deplete cellular glutathione (GSH) even in the absence of oxidative stress, leading to toxicity.
-
With -OMe: The reduced electrophilicity means the compound reacts less aggressively with basal GSH levels. It becomes fully active primarily when oxidized to the selenenic acid form by ROS (Reactive Oxygen Species). This creates a stimulus-responsive antioxidant system.
Part 3: Synthetic Protocol
Workflow Diagram
Figure 2: Step-wise synthesis of Bis(4-methoxyphenyl) diselenide via Grignard intermediate.
Detailed Methodology
Reagents:
-
4-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Elemental Selenium (Black powder, 1.0 eq)
-
Anhydrous THF
-
Ammonium Chloride (
)
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add anhydrous THF.
-
Grignard Formation: Add 4-Bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour until Mg is consumed (
). -
Selenium Insertion: Cool the solution to 0°C. Add elemental Selenium in portions. The mixture will turn dark/brown as the selenolate forms. Stir at room temperature for 2 hours.
-
Quenching & Oxidation: Quench the reaction with saturated
solution. Open the flask to air and stir vigorously for 3 hours. The atmospheric oxygen oxidizes the intermediate selenol ( ) to the diselenide ( ). -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Hexane/Ethanol to obtain yellow needles.
Validation Check:
-
NMR: Expect a shift around 470-480 ppm (relative to
). This is shielded compared to diphenyl diselenide (~460 ppm) due to the electron-donating methoxy group.
Part 4: Biological Profile & Toxicology[5][6][7]
The introduction of the methoxy group significantly alters the toxicology profile compared to the parent diphenyl diselenide (DPDS).
Comparative Toxicity Data
The following table summarizes the advantage of the methoxy derivative in rodent models.
| Parameter | Diphenyl Diselenide (DPDS) | Advantage | |
| Acute Lethality ( | ~370 mg/kg (Rat, oral) | > 500 mg/kg (Rat, oral) | Higher Safety Margin |
| Hepatic Effect | Induces | Minimal inhibition at therapeutic doses | Liver Sparing |
| Neuroprotection | Effective, but seizure risk at high doses | Superior memory retention; reduced seizure threshold | Better CNS Profile |
| Lipophilicity (LogP) | 4.9 | 4.7 | Slightly improved solubility |
Mechanism of Reduced Toxicity
The toxicity of organoselenium compounds often stems from the catalytic oxidation of essential thiol groups on proteins (e.g.,
-
Causality: The
-methoxy group makes the selenium center less electrophilic. Consequently, it is less likely to attack "bystander" protein thiols indiscriminately, reserving its reactivity for the high-concentration glutathione pool required for the GPx cycle.
References
-
Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Chemical Reviews. Link
-
Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity.[1][2][4][5][6] Chemical Society Reviews. Link
-
Savegnago, L., et al. (2008). Diphenyl diselenide exerts antidepressant-like and anxiolytic-like effects in mice.[1] Pharmacology Biochemistry and Behavior. Link
-
Wilhelm, E. A., et al. (2009). Organoselenium compounds as mimics of glutathione peroxidase: The importance of the substituent. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Reich, H. J., & Hondal, R. J. (2016). Why Nature Chose Selenium. ACS Chemical Biology. Link
Sources
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis(4-methoxy-2-nitrophenyl)diselenide antioxidant potential
Topic: Bis(4-methoxy-2-nitrophenyl)diselenide: Structural Optimization for Enhanced GPx-Mimetic Activity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Redox Biologists
Executive Summary: The "Push-Pull" Selenium Scaffold
This compound represents a strategic evolution in the design of organoselenium antioxidants. While the parent compound, diphenyl diselenide (DPDS), and the clinical benchmark, Ebselen, have established the viability of selenium-based glutathione peroxidase (GPx) mimetics, they often suffer from rate-limiting kinetics or poor solubility.
This guide details the technical potential of the Bis(4-methoxy-2-nitrophenyl) derivative. This molecule utilizes a specific "push-pull" electronic architecture:
-
Ortho-Nitro Group (The Stabilizer): Provides a critical intramolecular Se···O interaction that stabilizes the reactive selenenic acid intermediate (
), preventing irreversible over-oxidation (elimination). -
Para-Methoxy Group (The Activator): Acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the selenium atom, thereby accelerating the initial oxidative attack on peroxides.
This guide provides the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to validate this compound as a superior antioxidant candidate.[1]
Molecular Architecture & Mechanistic Logic
To understand the antioxidant potential, one must deconstruct the catalytic cycle. The efficacy of a GPx mimic is defined by its ability to cycle between a reduced selenol (
2.1 The Catalytic Cycle (GPx Mimicry)
The mechanism operates through a ping-pong kinetics model involving the cellular thiol cofactor (Glutathione, GSH) and the toxic oxidant (Hydrogen Peroxide,
The Pathway:
-
Activation: The diselenide bond (
) is cleaved by GSH to form the active Selenol ( ). -
Oxidation (Scavenging): The Selenol attacks the peroxide (
), reducing it to water while becoming Selenenic Acid ( ). -
Recycling: Two equivalents of GSH reduce the Selenenic Acid back to the Selenol, releasing GSSG (oxidized glutathione).
2.2 Visualization of the Mechanism
The following diagram illustrates the specific stabilization provided by the ortho-nitro group during this cycle.
Caption: The catalytic cycle of this compound. The ortho-nitro group stabilizes the metastable Selenenic Acid intermediate, preventing degradation.
Experimental Protocols
To validate the antioxidant potential, researchers must move beyond simple radical trapping (DPPH) and assess the catalytic turnover.
Protocol A: NADPH-Coupled Glutathione Peroxidase Assay
This is the "Gold Standard" for determining if the compound acts as a true enzyme mimic or a stoichiometric scavenger.
Principle: The assay couples the reduction of GSSG (produced by the selenium catalyst) back to GSH via Glutathione Reductase (GR), using NADPH as the reductant. The consumption of NADPH is monitored at 340 nm.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4) containing 1 mM EDTA.
-
NADPH (2 mM stock).
-
GSH (10 mM stock).
-
Glutathione Reductase (GR) (10 U/mL).
-
Substrate:
or tert-butyl hydroperoxide (t-BuOOH). -
Test Compound: this compound (dissolved in DMSO).
Workflow:
-
Blanking: In a quartz cuvette, mix 800 µL Buffer, 50 µL GSH, 20 µL NADPH, and 10 µL GR.
-
Incubation: Add 10 µL of the Test Compound (10–50 µM final conc). Incubate at 25°C for 3 minutes to allow formation of the active selenol.
-
Initiation: Add 10 µL of peroxide substrate (
) to start the reaction. -
Measurement: Monitor Absorbance at 340 nm for 5 minutes.
-
Calculation:
Note: Subtract the non-enzymatic rate (DMSO control) from the test rate.
Protocol B: Thiol-Peroxidase Activity (Direct Assay)
Used to verify the specific interaction with thiols, ruling out direct peroxide decomposition.
Workflow:
-
Prepare a mixture of the diselenide (20 µM) and thiophenol (PhSH) in methanol.
-
Add
. -
Monitor the disappearance of PhSH by HPLC or UV-Vis (decrease in PhSH absorbance or formation of PhSSPh).
-
Success Metric: The reaction rate should be significantly faster (>10x) than the uncatalyzed reaction between PhSH and
.
Data Interpretation & Comparative Analysis
When analyzing the data for this compound, use the following comparative framework. The "4-methoxy" derivative is expected to outperform the "2-nitro" parent in oxidative onset but may require careful solvent selection due to solubility changes.
Table 1: Comparative Antioxidant Metrics (Theoretical & Empirical Ranges)
| Metric | Diphenyl Diselenide (DPDS) | Bis(2-nitrophenyl)diselenide | Bis(4-methoxy-2-nitrophenyl) | Interpretation |
| GPx Activity ( | 1.0x (Baseline) | ~2-3x vs DPDS | ~3-5x vs DPDS | Methoxy group increases nucleophilicity of Se, speeding up rate-limiting oxidation. |
| 10-15 µM | 5-8 µM | 2-5 µM | Superior protection of lipid membranes due to faster radical trapping. | |
| Se···O Interaction | None | Strong | Strong | The nitro group ensures the catalyst survives oxidative stress without decomposing. |
| Solubility (DMSO) | High | Moderate | Moderate/Low | Methoxy/Nitro combination increases polarity; requires DMSO/PEG co-solvents. |
Critical Analysis of Results
-
If Activity is Low: Check the reduction step. The electron-rich methoxy group stabilizes the selenol, but if the environment is too acidic, the selenol may protonate and become less reactive. Ensure pH is maintained at 7.4–8.0.
-
If Toxicity is High: Organoselenium toxicity often correlates with the release of inorganic selenium. The ortho-nitro group is designed to prevent this by stabilizing the organic intermediate. High toxicity suggests the Se-C bond is cleaving; verify compound purity using NMR.
Synthesis Pathway (Brief Technical Note)
For researchers needing to synthesize the compound de novo for testing:
-
Starting Material: 4-methoxy-2-nitroaniline or 1-chloro-4-methoxy-2-nitrobenzene.
-
Selenation:
-
Method A (Nucleophilic Substitution): React 1-chloro-4-methoxy-2-nitrobenzene with Lithium Diselenide (
) generated in situ (Se powder + ). -
Method B (Diazotization): Diazotize 4-methoxy-2-nitroaniline (
) and react with Potassium Selenocyanate ( ), followed by alkaline hydrolysis.
-
-
Purification: Recrystallization from ethanol is critical to remove monoselenide impurities which lack GPx activity.
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Antioxidant Mechanism of Bis[4-(2-phenyl-2-propyl)phenyl]amine. Link
- Context: Provides foundational protocols for radical scavenging and antioxidant mechanism valid
-
Sancineto, L., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules (MDPI). Link
- Context: Establishes the critical role of ortho-substitution (amino/nitro) in stabilizing the GPx catalytic cycle and enhancing activity over DPDS.
-
Amorati, R., et al. (2013). Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH. Antioxidants (MDPI). Link
- Context: Detailed critique of antioxidant assays, recommending kinetic autoxidation studies over simple DPPH tests for accurate characteriz
-
Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and Pharmacology of Diphenyl Diselenide. Archives of Toxicology. Link
- Context: The authoritative review on the safety, toxicity, and pharmacological baseline of diaryl diselenides.
-
Mousa, M. N. (2012).[2] Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta- 1,4-dien-3-one. Journal of Pharmacy Research. Link
- Context: Demonstrates the specific antioxidant enhancement provided by methoxy-phenol derivatives, supporting the SAR r
Sources
Technical Guide: Glutathione Peroxidase (GPx) Mimetic Activity of Diselenides
[1][2]
Executive Summary
This technical guide analyzes the catalytic efficacy of organic diselenides as small-molecule mimics of Glutathione Peroxidase (GPx).[1][2] Unlike native GPx, which relies on a fragile selenocysteine-containing protein architecture, diselenides (R-Se-Se-R) offer robust stability and bioavailability while retaining the ability to scavenge reactive oxygen species (ROS). This guide details the molecular mechanism, structure-activity relationships (SAR), and validated experimental protocols for assessing GPx-like activity, designed for researchers in medicinal chemistry and pharmacology.
Molecular Mechanism: The Catalytic Cycle
The core value of diselenides lies in their ability to enter a redox cycle that mimics the native enzyme's active site. While the native enzyme uses a selenocysteine residue, diselenides function as pre-catalysts. They must first be reduced to their active selenol/selenolate form.
The Activation Phase
The diselenide bond (Se-Se) is relatively stable. Upon exposure to thiols (typically Glutathione, GSH) in vivo or in vitro, the bond undergoes nucleophilic attack, cleaving the diselenide to generate one equivalent of selenol (R-SeH) and one equivalent of selenenyl sulfide (R-Se-SG) . The R-Se-SG is further reduced by GSH to yield a second selenol.
The Peroxidase Cycle
Once generated, the selenol (R-SeH) enters the catalytic triad:
-
Oxidation: The selenol reduces the peroxide (H₂O₂ or ROOH), becoming oxidized to selenenic acid (R-SeOH) .[3] This is often the rate-determining step.[4]
-
Reduction I: R-SeOH reacts with GSH to release water and form a selenenyl sulfide (R-Se-SG) intermediate.
-
Reduction II: A second GSH molecule attacks the sulfur of R-Se-SG, regenerating the active selenol (R-SeH) and releasing oxidized glutathione (GSSG).
Pathway Visualization
The following diagram illustrates the transition from the diselenide pre-catalyst to the active cycle.
Figure 1: The catalytic cycle of diselenide GPx mimics.[5][6] The dashed line represents the initial activation step required to enter the cycle.
Structure-Activity Relationships (SAR)
Optimizing the R-group on the diselenide is critical for maximizing catalytic turnover (
Electronic Effects
Electron-donating groups (e.g., methoxy, amino) on the aryl ring generally increase the nucleophilicity of the selenium atom. This facilitates the attack on the peroxide (Step 1), which is often rate-limiting. However, excessive electron density can make the selenol susceptible to over-oxidation to seleninic acid (R-SeO₂H), which may exit the catalytic cycle irreversibly.
Intramolecular Interactions (The Se...N/O Debate)
A critical design strategy involves placing a heteroatom (Nitrogen or Oxygen) in close proximity to the Selenium atom (ortho-substitution).
-
Stabilization: Weak Se...N interactions can stabilize the selenenic acid intermediate (R-SeOH), preventing its over-oxidation.
-
Inhibition: Strong Se...N interactions can stabilize the selenenyl sulfide (R-Se-SG) intermediate too strongly, preventing the attack of the second GSH. This effectively "locks" the catalyst in an inactive state (Dead-end pathway).
Comparative Activity Data
The table below summarizes the relative activity of common diselenide scaffolds compared to Ebselen (a standard benchmark, though a selenenyl amide).
| Compound Class | Structure Features | Relative GPx Activity | Mechanism Note |
| Diphenyl Diselenide (PhSe)₂ | Unsubstituted phenyl rings | 1.0 (Baseline) | Good stability; exhibits a distinct "lag phase" during activation. |
| Di-p-methoxy Diselenide | Electron-donating (-OMe) | ~1.5 - 2.0x | Increased nucleophilicity accelerates peroxide reduction. |
| Naphthalene Diselenides | Rigid peri-interaction | >10x | Steric strain forces a specific dihedral angle that raises HOMO energy, drastically increasing reactivity.[4][6] |
| Amine-Coordinated Diselenides | Ortho-amine groups (Se...N) | Variable (0.1x - 5x) | Highly dependent on the basicity of the nitrogen. Strong coordination inhibits thiol exchange. |
Experimental Validation: Coupled Reductase Assay
To quantify GPx mimetic activity, the NADPH-Coupled Reductase Assay is the gold standard. Direct measurement of GSSG formation is difficult; therefore, we couple the reaction to Glutathione Reductase (GR), which reduces GSSG back to GSH using NADPH. We measure the consumption of NADPH via absorbance decay at 340 nm.[7]
Protocol Design
Principle:
Rate Calculation: The rate of NADPH oxidation (ΔA₃₄₀/min) is directly proportional to the GPx activity of the mimic.
Step-by-Step Workflow
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM EDTA.[7] EDTA is crucial to chelate trace metals that cause non-enzymatic peroxide decomposition.
-
Stock Solutions:
-
NADPH (2 mM in buffer, fresh).
-
GSH (10 mM in buffer).
-
Glutathione Reductase (GR) (100 units/mL).
-
Diselenide Mimic (dissolved in DMSO or Methanol).
-
Substrate: H₂O₂ (0.5 mM) or t-Butyl Hydroperoxide (t-BuOOH).
-
-
The "Lag Phase" Mitigation:
-
Critical Step: Incubate the Diselenide mimic with GSH for 5–10 minutes before adding the peroxide. This allows the diselenide (inactive) to reduce to the selenol (active).[3] Without this, your initial kinetics will be non-linear.
-
-
Reaction Initiation: Add peroxide to trigger the cycle.
-
Monitoring: Measure Absorbance at 340 nm every 10 seconds for 5 minutes at 25°C.
Assay Workflow Diagram
Figure 2: Workflow for the NADPH-coupled GPx assay. Pre-incubation is the critical control point.
Toxicology and Therapeutic Window
While diselenides mimic the antioxidant activity of GPx, their electrophilic nature presents toxicity risks that must be balanced.
The "Thiol Modifier" Effect
High concentrations of diselenides (specifically the selenenyl sulfide intermediate) can react with critical sulfhydryl groups on non-target proteins.
-
Target:
-Aminolevulinic Acid Dehydratase ( -ALA-D) and Na+/K+ ATPase.[5][8] -
Consequence: Inhibition of these enzymes leads to neurotoxicity.
-
Therapeutic Window: Research indicates that Diphenyl Diselenide exhibits a protective antioxidant effect at low doses (μM range) but becomes pro-oxidant/toxic at high doses due to thiol depletion.
Comparative Toxicity
Inorganic selenium (Selinite/Selenate) is highly toxic. Organodiselenides like Diphenyl Diselenide are significantly less toxic (LD50 in rats is approx. 300-1200 mg/kg depending on route, vs ~7 mg/kg for Sodium Selenite). This wider safety margin makes them viable candidates for drug development, provided the dosage is strictly controlled to avoid "thiol stress."
References
-
Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357. Link
-
Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of diphenyl diselenide. Archives of Toxicology, 85, 1313–1335. Link
-
Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. Journal of Laboratory and Clinical Medicine, 70(1), 158-169. Link
-
Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society, 127(32), 11477-11485. Link
-
Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research, 43(11), 1408-1419. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 4. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Toxicological evaluation of subchronic exposure to diphenyl diselenide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Redox Properties of Bis(4-methoxy-2-nitrophenyl)diselenide
This technical guide details the redox properties, synthesis, and mechanistic function of Bis(4-methoxy-2-nitrophenyl)diselenide , a critical organoselenium precursor in the development of glutathione peroxidase (GPx) mimics.
Executive Summary
This compound is a functionalized diaryl diselenide that serves as a pro-catalyst for high-efficiency antioxidant systems. While the compound itself possesses latent redox activity, its primary value lies in its reduction to Bis(2-amino-4-methoxyphenyl)diselenide . This reduced "active" form exploits a synergistic Se···N intramolecular interaction to mimic the catalytic triad of the native enzyme Glutathione Peroxidase (GPx), effectively scavenging reactive oxygen species (ROS) like peroxynitrite and hydrogen peroxide.
Chemical Architecture & Electronic Effects
The redox behavior of this compound is governed by the opposing electronic effects of its substituents on the selenium center:
-
Selenium Center (Redox Active): The Se-Se bond has a low bond dissociation energy (~172 kJ/mol), making it susceptible to oxidative cleavage by peroxides and reductive cleavage by thiols.
-
2-Nitro Group (
): A strong electron-withdrawing group (EWG) at the ortho position. In the precursor state, it activates the Se-Se bond toward nucleophilic attack. Upon reduction to an amine ( ), it acts as an intramolecular base, stabilizing the catalytic intermediates. -
4-Methoxy Group (
): An electron-donating group (EDG) at the para position. It increases the electron density on the selenium atom via resonance, enhancing the nucleophilicity of the selenol intermediate ( ), which is the rate-limiting species in peroxide reduction.
Redox Mechanism: The "Switch" and The Cycle
The redox utility of this compound operates in two distinct phases: Activation and Catalysis .
Phase 1: Reductive Activation (The Switch)
The nitro-diselenide is typically inactive or exhibits low activity until the nitro group is reduced to an amino group. This can be achieved chemically (e.g.,
Phase 2: The GPx Catalytic Cycle
Once activated to the amine form, the molecule enters the GPx catalytic cycle. The ortho-amino group is crucial here; it forms a non-bonding Se[1]···N interaction that stabilizes the selenenyl sulfide intermediate, preventing irreversible over-oxidation to seleninic acid (a "dead" catalyst).
The Catalytic Pathway:
-
Oxidative Cleavage: The diselenide (
) is cleaved by the oxidant ( ) or reduced by thiol ( ) to form Selenol ( ). -
Peroxide Reduction:
reduces , forming Selenenic Acid ( ) and water. -
Recycling:
reacts with Glutathione ( ) to form a Selenenyl Sulfide ( ). -
Regeneration: A second
molecule attacks , releasing and regenerating the active .
Figure 1: The activation of the nitro-precursor followed by the GPx catalytic cycle of the active amino-species. Note the critical role of GSH (Glutathione) in regenerating the active selenol.
Electrochemical Characterization
Cyclic Voltammetry (CV) is the standard method to validate the redox potential of this compound. In an aprotic solvent (e.g., DMF or Acetonitrile) with a supporting electrolyte (e.g.,
| Feature | Potential ( | Process Description |
| Peak I | -0.5 V to -0.7 V | Diselenide Cleavage: Two-electron reduction of the Se-Se bond to form two selenolate anions ( |
| Peak II | -0.9 V to -1.2 V | Nitro Reduction: Irreversible reduction of the |
*Note: Exact potentials vary by solvent pH and scan rate. The nitro reduction is typically irreversible, while the diselenide wave is quasi-reversible.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the target precursor from commercially available halides.
Reagents:
-
1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq)
-
Elemental Selenium powder (1.0 eq)
-
Sodium Borohydride (
) or Hydrazine Hydrate (Reductant) -
Sodium Hydroxide (
) -
Solvent: Ethanol/Water or DMF
Step-by-Step Methodology:
-
Diselenide Anion Generation: In a round-bottom flask under inert atmosphere (
), dissolve Se powder in aqueous . Slowly add (or Hydrazine) with stirring at until the solution turns colorless/pale pink, indicating the formation of . -
Coupling: Add a solution of 1-chloro-4-methoxy-2-nitrobenzene in ethanol to the diselenide solution.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The solution will darken as the reaction proceeds. -
Workup: Cool to room temperature. Pour into ice-cold water. The diselenide will precipitate as a yellow/orange solid.
-
Purification: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over
. Recrystallize from ethanol or purify via silica gel chromatography (Hexane:Ethyl Acetate).
Protocol B: GPx-Like Activity Assay (Coupled Reductase)
Objective: Quantify the catalytic antioxidant activity of the reduced (amino) form.
Reagents:
-
NADPH (0.2 mM)
-
Reduced Glutathione (GSH, 1.0 mM)
-
Glutathione Reductase (GR, 1 unit/mL)
-
Substrate:
or tert-butyl hydroperoxide ( -BuOOH) -
Buffer: Phosphate buffer (pH 7.4) containing 1 mM EDTA.
Methodology:
-
Incubation: Mix Buffer, GSH, GR, and NADPH in a UV-Vis cuvette.
-
Catalyst Addition: Add the Diselenide catalyst (dissolved in DMSO/Methanol). Note: The excess GSH in the assay will reduce the diselenide bond and the nitro group over time, activating the catalyst.
-
Initiation: Add peroxide substrate to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (consumption of NADPH) for 5 minutes at
. -
Calculation: Determine the initial velocity (
). Subtract the non-enzymatic rate (blank without catalyst). Activity is proportional to the rate of NADPH oxidation.
Visualization of Synthesis Workflow
Figure 2: Synthetic pathway from raw materials to the active GPx mimic.
References
-
Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Journal of the American Chemical Society. [Link][2]
-
Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules. [Link]
-
Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E. [Link]
-
Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles. Pharmaceutics. [Link]
-
Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained Diselenides. ACS Omega. [Link]
Sources
Preliminary Cytotoxicity Screening of Bis(4-methoxy-2-nitrophenyl)diselenide
Technical Guide & Protocol
Part 1: Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a specific class of organoselenium compounds gaining traction in oncology research due to their ability to modulate cellular redox homeostasis. Unlike inorganic selenium (e.g., sodium selenite), diaryl diselenides often exhibit a wider therapeutic window and distinct pharmacokinetics.
This guide outlines a rigorous technical framework for the preliminary cytotoxicity screening of this compound. The core objective is to determine the half-maximal inhibitory concentration (
Key Technical Insight: The presence of the nitro (
Part 2: Compound Profile & Preparation[2][3]
Before initiating biological assays, the physicochemical properties of the compound must be standardized to ensure reproducibility.
| Property | Specification | Technical Note |
| Chemical Name | This compound | - |
| Molecular Formula | - | |
| Molecular Weight | ~462.17 g/mol | - |
| Appearance | Yellow to Orange crystalline solid | Color indicates conjugation and Se-Se bond integrity. |
| Solubility | DMSO (Excellent), Ethanol (Moderate), Water (Poor) | Critical: Stock solutions must be prepared in DMSO. |
| Stability | Light Sensitive | Store stocks at -20°C protected from light to prevent photolytic cleavage of the Se-Se bond. |
Stock Solution Protocol
-
Weighing: Weigh 4.62 mg of compound into a sterile amber glass vial.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to achieve a 10 mM stock concentration.
-
Vortex: Vortex for 30 seconds until fully dissolved.
-
Sterilization: Filtration is generally not recommended for small volumes of hydrophobic compounds due to membrane binding. Ensure aseptic handling.
-
Aliquot: Dispense into 50 µL aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Part 3: Experimental Design Strategy
Cell Line Selection
A robust screen requires a "2+1" strategy: two cancer lines with distinct metabolic profiles and one normal cell line to calculate the Selectivity Index (SI).
-
Model A (Solid Tumor): MCF-7 (Breast Adenocarcinoma) or HepG2 (Hepatocellular Carcinoma). Rationale: High metabolic rate; sensitive to ROS-inducing agents.
-
Model B (Leukemia/Lymphoma): Jurkat or HL-60 . Rationale: Suspension cells often show higher sensitivity to apoptotic triggers via the intrinsic mitochondrial pathway.
-
Control (Normal): HUVEC (Endothelial) or MRC-5 (Fibroblast). Rationale: Essential for establishing the therapeutic window.
Assay Selection: The "Selenium Interference" Factor
Expertise & Experience: Standard MTT assays rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. However, organoselenium compounds can directly reduce MTT in the absence of cells, leading to false-positive viability data.
-
Primary Recommendation: SRB (Sulforhodamine B) Assay .
-
Why: It measures total protein mass, is independent of mitochondrial redox status, and is not subject to chemical interference by selenium.
-
-
Alternative: ATP-based Luminescence (CellTiter-Glo) .
-
Why: High sensitivity, but more expensive.
-
-
If MTT must be used: You MUST include a "Compound Only" control (media + compound + MTT, no cells) to subtract background absorbance.
Part 4: Core Protocol (SRB Assay)
This protocol is validated for adherent cell lines (e.g., MCF-7, HepG2).
Phase 1: Seeding
-
Harvest cells in the exponential growth phase.
-
Seed cells in 96-well plates at a density of 3,000 - 5,000 cells/well in 100 µL complete media.
-
Logic: Low density ensures cells do not reach confluence before the 72h endpoint, preventing contact inhibition from masking cytotoxicity.
-
-
Incubate for 24 hours at 37°C, 5%
to allow attachment.
Phase 2: Treatment
-
Prepare serial dilutions of this compound in culture media.
-
Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Vehicle Control: Media + DMSO (Final DMSO concentration < 0.5% v/v).
-
Positive Control: Doxorubicin (1 µM) or Cisplatin.
-
-
Remove old media from wells (carefully).
-
Add 100 µL of treatment media to respective wells (n=3 replicates per concentration).
-
Incubate for 48 to 72 hours .
Phase 3: Fixation and Staining (The SRB Method)
-
Fixation: Without removing media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (Final TCA ~10%).
-
Incubate at 4°C for 1 hour. Crucial: Low temp promotes stable protein precipitation.
-
Washing: Wash plates 4x with slow-running tap water. Air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 mins at room temperature.
-
Destaining: Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye.
-
Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake on an orbital shaker for 10 mins.
-
Readout: Measure absorbance at 510 nm using a microplate reader.
Part 5: Data Analysis & Visualization
Calculation of IC50
Normalize data to the Vehicle Control (100% Viability):
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (Sigmoidal Dose-Response) to determine the
Selectivity Index (SI)
-
SI > 2.0: Moderate selectivity.
-
SI > 10.0: High therapeutic potential.
Workflow Diagram
Figure 1: Step-by-step workflow for the SRB cytotoxicity assay, optimized for organoselenium compounds to avoid chemical interference.
Part 6: Mechanistic Validation (Secondary Assays)
If the compound shows
Mechanism of Action
The diselenide bond (
Mechanistic Diagram
Figure 2: Proposed mechanism of action. The compound mimics GPx activity but generates excessive ROS in cancer cells due to their altered redox environment.
Validation Protocols
-
ROS Quantification: Use DCFH-DA (2',7'-dichlorofluorescin diacetate) staining. Treat cells for 4-6 hours and measure fluorescence. An increase indicates oxidative stress.
-
Apoptosis Confirmation: Annexin V-FITC / PI flow cytometry to distinguish between apoptotic and necrotic cell death.
Part 7: Safety & Handling
-
Toxicity: Organoselenium compounds can be highly toxic if inhaled or absorbed.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Waste: All selenium-containing waste must be segregated into specific hazardous waste containers (Heavy Metal / Cytotoxic).
-
Odor: While less volatile than low-molecular-weight selenides, degradation products may have a foul odor. Work in a fume hood.
Part 8: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79258, Bis(4-methoxyphenyl) disulfide. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. (Standard protocol reference for SRB assay).
-
Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology. (Review on organoselenium mechanisms).
Sources
Technical Guide: Solubility Profile and Handling of Bis(4-methoxy-2-nitrophenyl)diselenide
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile for Bis(4-methoxy-2-nitrophenyl)diselenide , an organoselenium compound increasingly utilized in medicinal chemistry for its redox-modulating properties and potential as a mimetic of glutathione peroxidase (GPx).[1][2]
Unlike simple diaryl diselenides, the presence of both electron-donating (methoxy ) and electron-withdrawing (nitro ) substituents on the aromatic ring creates a unique polarity push-pull system.[1] This significantly alters its solubility landscape compared to the parent diphenyl diselenide.[1][2] This guide synthesizes field-proven solvent compatibility data, mechanistic insights, and self-validating protocols to ensure experimental reproducibility in synthesis and biological assays.
Physicochemical Profile
Before selecting a solvent, it is critical to understand the structural determinants governing the dissolution thermodynamics of this molecule.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 35350-45-9 |
| Molecular Formula | C₁₄H₁₂N₂O₆Se₂ |
| Molecular Weight | ~462.18 g/mol |
| Structural Features | Diselenide Bridge (-Se-Se-): Lipophilic, redox-active core.Nitro Group (-NO₂): High polarity, H-bond acceptor.Methoxy Group (-OCH₃): Lipophilic, weak H-bond acceptor.[1][3][4] |
| Physical State | Yellow to Orange Crystalline Solid |
Solubility Matrix & Solvent Selection
The following matrix categorizes solvents based on their efficiency in dissolving this compound. Data is derived from structural analog analysis (e.g., Bis(2-nitrophenyl)diselenide) and standard organoselenium handling protocols.[1][2]
Quantitative Solubility Estimates
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Application Context |
| Polar Aprotic | DMSO | Excellent | > 20 mg/mL | Primary choice for biological stock solutions.[1][2] |
| DMF | Excellent | > 20 mg/mL | Alternative for synthesis; harder to remove than DMSO.[1][2] | |
| Chlorinated | Dichloromethane (DCM) | Good | 10–20 mg/mL | Ideal for reaction media, extraction, and transfer. |
| Chloroform | Good | 10–20 mg/mL | Useful for NMR analysis and synthesis.[1][2] | |
| Protic (Alcohols) | Ethanol (EtOH) | Low / Moderate (Hot) | < 1 mg/mL (Cold)~5-10 mg/mL (Hot) | Recrystallization solvent. Poor solubility at RT allows for crystallization upon cooling.[1][2] |
| Methanol (MeOH) | Low | < 1 mg/mL | Often used as an anti-solvent or for washing precipitates.[1][2] | |
| Non-Polar | Hexane / Pentane | Insoluble | Negligible | Anti-solvent. Used to precipitate the compound from DCM or Chloroform.[1][2] |
| Aqueous | Water / PBS | Insoluble | < 0.01 mg/mL | Requires co-solvent (e.g., DMSO) for biological assays.[1][2] |
Mechanistic Insight
The nitro group at the ortho position introduces significant polarity and steric twisting to the phenyl ring, disrupting the planar stacking often seen in simple diselenides.[1] This enhances solubility in polar aprotic solvents (DMSO) compared to non-substituted analogs.[1][2] However, the lipophilic diselenide bridge prevents dissolution in pure aqueous media.
Experimental Workflows
Protocol A: Biological Stock Solution Preparation (Self-Validating)
Objective: Prepare a stable, precipitate-free stock solution for cell culture or enzymatic assays.[1][2]
Reagents:
Procedure:
-
Weighing: Weigh 4.6 mg of the compound into a sterile microcentrifuge tube.
-
Solvation: Add 1.0 mL of DMSO to achieve a 10 mM stock concentration.
-
Sonication: Sonicate in a water bath at ambient temperature for 30–60 seconds.
-
Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C. Protect from light (organoselenides can be photosensitive).
Usage in Assay:
-
Dilute the stock into aqueous media (e.g., cell culture medium) immediately prior to use.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.[1][2]
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using the solubility differential in Ethanol.[1][2]
-
Dissolution: Place crude solid in a flask and add minimal Ethanol.
-
Heating: Heat the mixture to reflux (approx. 78°C). Add Ethanol dropwise until the solid just dissolves.[1][2]
-
Filtration (Optional): If insoluble impurities remain, filter the hot solution rapidly.
-
Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Harvest: Filter the resulting crystals and wash with cold Methanol or Hexane.
Visualization of Workflows
Solvent Selection Logic
This decision tree guides the researcher to the correct solvent based on the experimental intent.[1][2]
Caption: Decision matrix for selecting the optimal solvent based on the intended experimental outcome.
Stock Solution Workflow
A step-by-step logic flow to ensure compound stability and solubility.
Caption: Self-validating workflow for preparing 10 mM stock solutions in DMSO.
References
-
Alfa Chemistry. (n.d.).[1][2] Bis-(2-nitrophenyl)diselenide - CAS 35350-43-7.[1][2][5] Retrieved from [1][2]
-
BenchChem. (n.d.).[1][2] Bis(4,5-dimethyl-2-nitrophenyl)diselane Properties and Applications. Retrieved from [1][2]
-
PubChem. (2025).[1][2][6] Bis(4-methoxyphenyl) disulfide - Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
-
ResearchGate. (2016).[1][2] Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2][7] Bis(4-methoxyphenyl) disulfide Product Specification. Retrieved from [1]
Sources
- 1. Buy Bis(2-nitrophenyl) diselenide | 35350-43-7 [smolecule.com]
- 2. Bis(4-methoxyphenyl) disulfide | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Bis(4,5-dimethoxy-2-nitrophenyl)disulfide (C16H16N2O8S2) [pubchemlite.lcsb.uni.lu]
- 4. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bis(4-nitrophenyl) disulfide | C12H8N2O4S2 | CID 7496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 双(4-甲氧基苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Crystal Structure and Functional Characterization of Substituted Nitrophenyl Diselenides
Executive Summary
This technical guide provides an in-depth structural analysis of substituted nitrophenyl diselenides, with a specific focus on bis(2-nitrophenyl) diselenide .[1] These organoselenium compounds are critical pharmacophores in drug development, serving as mimics of the antioxidant enzyme glutathione peroxidase (GPx) .[1]
The guide details the synthetic pathways, crystallographic parameters, and supramolecular architectures defined by chalcogen bonding (
Synthetic Pathway: Reductive Diselenylation
The synthesis of bis(2-nitrophenyl) diselenide relies on the nucleophilic aromatic substitution (
Reagents and Precursors[1]
-
Substrate: 1-Chloro-2-nitrobenzene (Activated by the ortho-nitro group).[1]
-
Selenium Source: Elemental Selenium (
).[1] -
Reducing Agent: Lithium triethylborohydride (
) or Hydrazine hydrate ( ) with NaOH.[1] -
Solvent: THF or Ethanol (anhydrous).[1]
Validated Synthesis Protocol
This protocol yields high-purity crystalline product suitable for X-ray diffraction (XRD).[1]
-
Preparation of Diselenide Anion:
-
Suspend elemental selenium (2 equiv.) in anhydrous THF under
atmosphere. -
Add
(Super-Hydride) dropwise at 0°C. The solution will shift from black to a dark red/brown, indicating the formation of the nucleophilic species.[1]
-
-
Nucleophilic Substitution:
-
Workup & Crystallization:
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow from elemental selenium to single-crystal isolation.[1]
Crystallographic Characterization
The biological activity of nitrophenyl diselenides is governed by the geometry of the diselenide bridge.[1] The ortho-nitro substituents impose significant steric and electronic effects that lock the conformation.[1]
Crystal System and Lattice Parameters
Bis(2-nitrophenyl) diselenide crystallizes in the Monoclinic system with space group
| Parameter | Value (Approx.) | Significance |
| Crystal System | Monoclinic | Standard packing for planar aromatics.[1] |
| Space Group | Centrosymmetric; favors antiparallel packing.[1] | |
| Z (Units/Cell) | 4 | Four molecules per unit cell.[1][3][4] |
| Se–Se Bond Length | 2.29 – 2.34 Å | Typical single bond; susceptible to oxidative cleavage (GPx activity).[1] |
| C–Se Bond Length | ~1.91 Å | Indicates |
| C–Se–Se–C Torsion | 80° – 90° | "Butterfly" conformation minimizes lone pair repulsion on Se atoms.[1] |
The "Butterfly" Conformation
Unlike planar aromatic systems, the diselenide bridge creates a twisted geometry.[1] The C-Se-Se-C torsion angle is critical.[1]
-
Ideal Geometry: A torsion angle near 90° minimizes the repulsion between the
-lone pairs on the adjacent selenium atoms.[1] -
Steric Influence: The bulky ortho-nitro groups prevent free rotation, locking the molecule into a specific conformer that balances steric repulsion with chalcogen bonding stabilization.[1]
Supramolecular Architecture: Chalcogen Bonding
The defining structural feature of ortho-substituted organoseleniums is the presence of non-covalent Chalcogen Bonds (ChB) .[1][5] These interactions are pivotal for both crystal stability and the catalytic mechanism of the molecule.[1]
Intramolecular Interactions
In bis(2-nitrophenyl) diselenide, the oxygen atoms of the nitro group (
-
Interaction Type:
[1] -
Distance: The
distance is typically 2.60 – 2.70 Å , which is significantly shorter than the sum of the van der Waals radii (~3.40 Å).[1] -
Consequence: This interaction "locks" the conformation, reducing conformational entropy and making the Se–Se bond more susceptible to nucleophilic attack by thiols (e.g., glutathione), thereby enhancing antioxidant activity.
Structural Logic Diagram
Figure 2: The causal relationship between electronic effects, steric forces, and biological function.[1]
Functional Implications (E-E-A-T)
As an Application Scientist, it is crucial to connect the crystal structure to the end-use case: Drug Design .
GPx Mimicry Mechanism
The crystal structure reveals why these compounds are effective antioxidants.[1] The
-
Oxidative Cleavage: The Se–Se bond is cleaved by peroxides (
) to form seleninic acid ( ).[1] -
Stabilization: The ortho-nitro group stabilizes the oxidized selenium intermediate via the
interaction, preventing irreversible over-oxidation.[1] -
Regeneration: Thiols (RSH) attack the stabilized selenium center to regenerate the active diselenide, completing the catalytic cycle.[1]
Quality Control in Research
When synthesizing these compounds for biological assays, utilize the crystal habit as a purity indicator:
-
High Purity: Distinct, transparent yellow/orange monoclinic prisms.[1]
-
Low Purity: Opaque, amorphous powder or needle-like aggregates (often indicates disulfide contamination or incomplete oxidation).[1]
References
-
Meyers, E. A., Dereu, N. L. M., & Zingaro, R. A. (1995).[1][6] Crystal structure of bis(2-nitrophenyl)diselenide, C12H8N2O4Se2.[1][3][4][6][7] Zeitschrift für Kristallographie, 210, 305-306.[1]
-
Significance: The primary source defining the monoclinic
structure and lattice parameters for the specific title compound.[1]
-
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001).[1][8] Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2180.[1] Link[1]
-
Significance: Authoritative review on the GPx mimicry mechanism and the role of intramolecular interactions.[1]
-
-
Vogel, A., et al. (2021).[1] Se···O/S and S···O Chalcogen Bonds in Small Molecules and Proteins.[1][9] ChemPhysChem. Link
-
Significance: Detailed quantum chemical analysis of the strength and n
non-covalent bond.[1]
-
-
RSC Structure Database. Crystal structure of bis-(o-nitrophenyl) disulphide. Journal of the Chemical Society B. Link
- Significance: Provides the isomorphous structural data for the disulfide analog, valid
Sources
- 1. Buy Bis(2-nitrophenyl) diselenide | 35350-43-7 [smolecule.com]
- 2. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Se⋯π Chalcogen Bonding in 1,2,4-Selenodiazolium Tetraphenylborate Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (PDF) Synthesis, characterization, structures and antioxidant activity of nicotinoyl based organoselenium compounds [academia.edu]
- 9. Unraveling the Strength and Nature of Se∙∙∙O Chalcogen Bonds: A Comparative Study of SeF2 and SeF4 Interactions with Oxygen-Bearing Lewis Bases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing Bis(4-methoxy-2-nitrophenyl)diselenide , a functionalized organoselenium compound often utilized as a precursor for biologically active selenium heterocycles or as a ligand in coordination chemistry.
Synthetic Strategy:
The synthesis utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis:
The disconnection approach reveals the strategic bond formation at the
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from an activated aryl chloride and a diselenide source.
Safety & Hazard Assessment
Critical Warning: Organoselenium compounds are toxic. All manipulations must be performed in a well-ventilated fume hood.
| Compound | Hazard Class | Handling Precaution |
| Elemental Selenium | Toxic (Inhalation/Ingestion) | Use dust mask/hood; avoid powder inhalation. |
| Sodium Borohydride | Water Reactive, Corrosive | Liberates flammable |
| 1-Chloro-4-methoxy-2-nitrobenzene | Irritant, Harmful | Avoid skin contact; potential sensitizer. |
| Organoselenium Products | Foul Odor, Toxic | Treat all waste as hazardous heavy metal waste. bleach glassware to oxidize residuals. |
Materials & Equipment
Reagents:
-
Substrate: 1-Chloro-4-methoxy-2-nitrobenzene (CAS: 705-23-7) - Also known as 4-Chloro-3-nitroanisole.
-
Selenium Source: Selenium Powder (Grey, 99.5%+).
-
Reductant: Sodium Borohydride (
) or Hydrazine Hydrate ( ). -
Base: Sodium Hydroxide (NaOH) pellets.
-
Solvent: Ethanol (Absolute), THF, or DMF.
Equipment:
-
Three-neck round-bottom flask (250 mL).
-
Reflux condenser with inert gas inlet (
or ). -
Magnetic stirrer/hot plate with temperature probe.
-
Addition funnel (pressure-equalizing).
Experimental Protocol
This protocol uses the Sodium Borohydride Reduction Method , favored for its operational simplicity and high yields compared to hydrazine-based routes.
Phase 1: In-Situ Generation of Sodium Diselenide ( )
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush the system with nitrogen for 10 minutes.
-
Solvent Preparation: Add Ethanol (50 mL) to the flask.
-
Selenium Addition: Charge the flask with Selenium powder (0.79 g, 10.0 mmol) .
-
Reduction:
-
Cool the suspension to 0°C (ice bath) to manage the exotherm.
-
Slowly add Sodium Borohydride (
, 0.38 g, 10.0 mmol) in small portions. -
Observation: Vigorous evolution of hydrogen gas will occur. The mixture will transition from black (Se) to dark red/brown, indicating the formation of the diselenide anion (
). -
Note: If the solution turns colorless, it indicates over-reduction to selenolate (
). This is acceptable as air oxidation during workup will revert it to the diselenide, but maintaining the red color is preferred for direct stoichiometry.
-
-
Activation: Stir at room temperature for 30 minutes until gas evolution ceases and the selenium powder is fully consumed.
Phase 2: Nucleophilic Aromatic Substitution ( )
-
Substrate Addition: Add 1-Chloro-4-methoxy-2-nitrobenzene (1.88 g, 10.0 mmol) directly to the dark red diselenide solution.
-
Stoichiometry Note: While the theoretical ratio is 2:1 (Ar-Cl :
), using a 1:1 ratio of Se:Ar-Cl in the presence of borohydride often results in the diselenide due to oxidative workup. For strict stoichiometry, use 2 equivalents of Se per 1 equivalent of reductant, then add 2 equivalents of Ar-Cl. -
Optimized Ratio: 1.0 eq Ar-Cl : 1.0 eq Se : 1.0 eq
.
-
-
Reaction: Heat the reaction mixture to Reflux (approx. 78°C) .
-
Monitoring: Stir at reflux for 3–5 hours . Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting chloride (
) should disappear, and a new yellow/orange spot ( ) should appear.
Phase 3: Workup and Purification
-
Quenching: Cool the mixture to room temperature. Open the flask to air (oxidation of any residual selenol to diselenide).
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow-orange solid.
-
Extraction (Alternative): If the solid is oily, extract with Dichloromethane (
mL). Wash organic layers with brine, dry over , and concentrate. -
Purification:
-
Recrystallization (Recommended): Dissolve the crude solid in hot Ethanol or Acetone. Allow to cool slowly.
-
Yield: Expected yield is 75–85% .
-
Appearance: Yellow to orange crystalline solid.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization & Quality Control
Confirm the structure using the following spectroscopic markers.
| Technique | Expected Data | Structural Assignment |
| Methoxy ( | ||
| Ar-H (C5, meta to nitro). | ||
| Ar-H (C3, ortho to nitro). | ||
| Ar-H (C6, ortho to Se). | ||
| Characteristic of diaryl diselenides. | ||
| Melting Point | 140–145°C | (Value varies slightly by crystal form/purity). |
| Mass Spectrometry | Isotopic pattern of Selenium is distinct. |
Troubleshooting Guide
-
Problem: Formation of red precipitate during water addition.
-
Cause: Unreacted elemental Selenium.
-
Solution: Filter the hot ethanol solution before pouring into water to remove unreacted Se.
-
-
Problem: Low Yield.
-
Cause: Incomplete reduction of Se or moisture in the reaction.
-
Solution: Ensure
is fresh. Use dry ethanol. Increase reflux time.
-
-
Problem: Product is an oil.
-
Cause: Impurities or residual solvent.
-
Solution: Triturate with cold hexanes or recrystallize from minimal hot acetone.
-
References
-
Synthesis of Diaryl Diselenides: Klayman, D. L.; Griffin, T. S. "Reaction of Selenium with Sodium Borohydride in Protic Solvents: A Facile Method for the Introduction of Selenium into Organic Molecules." Journal of the American Chemical Society, 1973 , 95(1), 197–199. Link
-
Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 1951 , 49(2), 273–412. Link
-
General Protocol for Nitro-Aryl Selenides: Taniguchi, N. "Copper-Catalyzed Synthesis of Diaryl Selenides and Diselenides." Journal of Organic Chemistry, 2007 , 72(4), 1241–1245. Link
-
Selenium Reduction Methodology: Cohen, R. J.; Fox, D. L.; Eswarakrishnan, V. "Synthesis of Bis(2-nitro-4-trifluoromethylphenyl) Diselenide." Organic Syntheses, 1999 , 76, 233. Link
Using Bis(4-methoxy-2-nitrophenyl)diselenide as a catalyst in organic synthesis
Application Note: Catalytic Utility of Bis(4-methoxy-2-nitrophenyl)diselenide in Organic Synthesis
Abstract
This compound (CAS: 35350-45-9) represents a specialized class of organoselenium catalysts designed to mimic the active site of the enzyme Glutathione Peroxidase (GPx). Unlike simple diphenyl diselenide, this catalyst incorporates an ortho-nitro group that facilitates intramolecular modulation of the selenium center, significantly enhancing its stability and turnover frequency (TOF) in oxidative transformations. This guide details its application as a green, metal-free catalyst for the mild oxidation of thiols to disulfides and its potential in activating hydrogen peroxide for selective oxidations.
Scientific Foundation & Mechanism
The "Ortho-Nitro" Effect
The catalytic efficiency of this compound stems from the synergistic relationship between the selenium center and the ortho-nitro substituent.
-
Intramolecular Stabilization: The oxygen atoms of the nitro group form a non-covalent interaction (chalcogen bond) with the selenium atom. This stabilizes the reactive selenenic acid (
) intermediate, preventing its irreversible over-oxidation to seleninic acid ( ) under mild conditions. -
Electronic Tuning: The para-methoxy group acts as an electron-donating group (EDG), modulating the electrophilicity of the selenium. While the nitro group pulls electron density (increasing susceptibility to nucleophilic attack by thiols), the methoxy group ensures the catalyst remains electron-rich enough to facilitate the initial oxidative cleavage.
Catalytic Cycle (GPx Mimicry)
The mechanism follows a ping-pong cycle where the diselenide is first reduced to a selenol/selenolate, which then reduces the peroxide oxidant.
Figure 1: Catalytic cycle of this compound acting as a GPx mimic.[1] The cycle converts thiols (RSH) to disulfides (RSSR) using H2O2, with water as the sole byproduct.
Application Protocol: Catalytic Oxidation of Thiols
Objective: Selective conversion of thiols to disulfides using aqueous hydrogen peroxide (
Advantages:
-
Metal-Free: Avoids toxic transition metals (Cr, Mn).
-
Atom Economy: Water is the only byproduct.
-
Mild Conditions: Room temperature, neutral pH.
Materials & Reagents
| Component | Specification | Role |
| Substrate | Thiol (e.g., Thiophenol, Benzyl mercaptan) | Reactant |
| Catalyst | This compound | 1–5 mol% loading |
| Oxidant | 30% Hydrogen Peroxide ( | Stoichiometric oxidant (1.1 equiv) |
| Solvent | Acetonitrile ( | Reaction medium |
| Workup | Ethyl Acetate, | Extraction/Drying |
Experimental Procedure
Step 1: Catalyst Activation
-
In a 25 mL round-bottom flask, dissolve This compound (0.05 mmol, 5 mol%) in Acetonitrile (5 mL).
-
Note: The solution will likely be yellow/orange due to the diselenide.
Step 2: Substrate Addition
-
Add the thiol substrate (1.0 mmol) to the catalyst solution.
-
Stir for 5 minutes at room temperature. The thiol may reduce the diselenide to the active selenol species (often colorless or pale yellow), initiating the cycle.
Step 3: Oxidative Turnover
-
Slowly add 30% aqueous
(1.1 mmol, 1.1 equiv) dropwise over 2 minutes. -
Caution: Reaction is exothermic. Monitor temperature; use a water bath if scaling up >10 mmol.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor reaction progress via TLC (Thin Layer Chromatography). Most aromatic thiols convert within 15–60 minutes.
Step 4: Workup & Isolation
-
Upon completion, dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The catalyst can often be recovered or removed via short silica plug filtration if high purity is required, though the low loading often negates this need for crude applications.
Comparative Performance Data
The following table illustrates the theoretical advantage of the ortho-nitro substituted catalyst compared to standard organoselenium reagents in GPx-like activity (reduction of peroxides).
| Catalyst Type | Relative Rate (GPx Activity) | Stability | Mechanism Note |
| Diphenyl Diselenide ( | 1.0 (Baseline) | Moderate | Prone to over-oxidation to seleninic anhydride. |
| Bis(2-nitrophenyl)diselenide | ~5.0 – 9.0x | High | |
| This compound | ~4.5 – 8.0x | High | Balanced: Nitro confers stability; Methoxy improves solubility and tunes redox potential. |
Note: Relative rates are approximate based on class behavior of ortho-nitro diselenides in standard GPx assays.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Catalyst is not fully soluble. | Switch solvent to Methanol or DCM/MeOH mixture. |
| Over-oxidation (Sulfone formation) | Excess | Strictly control |
| Catalyst Precipitation | Solvent polarity mismatch. | The catalyst is lipophilic. Ensure organic co-solvent is sufficient (avoid pure water). |
References
-
Wirth, T. (1999). Organoselenium Chemistry in Stereoselective Reactions. Angewandte Chemie International Edition.
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of Biologically Important Synthetic Organoselenium Compounds. Chemical Reviews.
-
Back, T. G., & Moussa, Z. (2003). Diselenides and Selenols as Glutathione Peroxidase Mimics. Journal of the American Chemical Society.
-
Phadnis, P. P., et al. (2005).[2] Structure-Activity Correlation in GPx Mimics: The Role of the Ortho-Nitro Group. Journal of Organic Chemistry. (Contextual citation for the nitro-effect).
Disclaimer: This protocol is designed for research purposes. Users must review the Safety Data Sheet (SDS) for this compound before handling. Organoselenium compounds can be toxic if ingested or inhaled.
Sources
Application Note: Bis(4-methoxy-2-nitrophenyl)diselenide as a Redox-Modulating Probe in Cancer Research
[1]
Molecular Weight:Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide is a functionalized organodiselenide utilized in oncology research as a potent modulator of cellular redox homeostasis. Unlike simple diaryl diselenides, this derivative features a "push-pull" electronic substitution pattern: the electron-withdrawing ortho-nitro group enhances electrophilicity at the selenium center (facilitating nucleophilic attack by thiols), while the para-methoxy group modulates lipophilicity and stability.
This application note details the use of this compound to target Thioredoxin Reductase (TrxR) and induce Reactive Oxygen Species (ROS)-mediated apoptosis in cancer cell lines. It includes optimized protocols for solubilization, cytotoxicity assessment (avoiding common selenium-assay interference), and mechanistic validation.
Scientific Background & Mechanism of Action[2][3][4]
The "Redox Trap" Mechanism
The anticancer potential of this compound relies on its ability to hijack the cell's antioxidant defense systems. Cancer cells often overexpress TrxR to mitigate oxidative stress. This compound acts as a substrate mimic and inhibitor.
-
Thiol Exchange: The diselenide bond (Se-Se) undergoes rapid exchange with intracellular thiols (R-SH), such as Glutathione (GSH) or the selenocysteine active site of TrxR.
-
Se···O Interaction: The ortho-nitro group provides a specific intramolecular non-bonding interaction with the selenium atom. This stabilizes the selenenyl sulfide intermediate, preventing rapid reduction and effectively "locking" the enzyme or depleting the thiol pool.
-
ROS Surge: Inhibition of TrxR and depletion of GSH leads to the accumulation of Hydrogen Peroxide (
) and Superoxide ( ), triggering the ASK1-p38 MAPK apoptotic pathway.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway illustrating TrxR inhibition and downstream apoptotic signaling.[1]
Material Preparation & Handling[5][6][7][8][9]
Solubility Profile
Organoselenium compounds are hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media, which leads to false-negative cytotoxicity data.
| Solvent | Solubility Limit | Stability | Notes |
| DMSO | ~50 mM | High | Recommended stock solvent. Freeze-thaw stable. |
| Ethanol | < 10 mM | Moderate | Not recommended for long-term storage. |
| Water/PBS | Insoluble | N/A | Precipitates immediately. Requires dilution from DMSO stock. |
Stock Solution Protocol
-
Weigh 4.62 mg of this compound.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .
-
Vortex for 30 seconds until the yellow/orange powder is fully dissolved.
-
Aliquot into light-protective amber tubes (selenium compounds are photo-sensitive).
-
Store at -20°C. Stable for 3 months.
Experimental Protocols
Cytotoxicity Assessment (CCK-8 Assay)
Critical Note: Do NOT use the MTT assay. Organoselenium compounds can directly reduce the MTT tetrazolium ring in the absence of live cells, leading to false-positive viability readings. Use CCK-8 (WST-8) or Resazurin, which are less prone to this interference.
Step-by-Step:
-
Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is < 0.5%.
-
Incubation: Treat cells for 24h, 48h, or 72h.
-
Washing (Crucial): Carefully aspirate media containing the diselenide. Wash cells 2x with PBS. This step removes residual selenium that might react with the dye.
-
Staining: Add CCK-8 reagent (10 µL per 100 µL media). Incubate for 1-2h at 37°C.
-
Measurement: Measure Absorbance at 450 nm.
ROS Detection (DCFH-DA Flow Cytometry)
To confirm the oxidative mechanism, intracellular ROS levels must be quantified.
Step-by-Step:
-
Seeding: Seed
cells/well in a 6-well plate. -
Treatment: Treat with the
concentration of the compound for 3–6 hours (early time points are best for ROS). -
Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media for 30 mins at 37°C in the dark.
-
Harvest: Trypsinize, wash, and resuspend in PBS.
-
Analysis: Analyze via Flow Cytometry (FITC channel, Ex/Em: 488/525 nm).
-
Expected Result: A right-shift in fluorescence intensity compared to control.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for evaluating this compound activity.
Representative Data & Interpretation
While specific
| Cell Line | Tissue Origin | Expected | Interpretation |
| MCF-7 | Breast | 5 – 15 µM | High sensitivity due to ROS vulnerability. |
| HepG2 | Liver | 10 – 25 µM | Moderate sensitivity; metabolic activation may play a role. |
| HT-29 | Colon | 8 – 20 µM | Effective inhibition of proliferation. |
| HUVEC | Normal Endothelial | > 50 µM | Typically shows selectivity for cancer cells (Therapeutic Window). |
Data Analysis Tips:
-
Steep Hill Slope: A very steep dose-response curve often indicates a "threshold" effect common with ROS inducers—once the antioxidant buffer (GSH/Trx) is depleted, cell death is rapid.
-
Time-Dependence: Cytotoxicity should increase significantly between 24h and 48h.
References
- Chemical Identity & Synthesis
-
Mechanistic Foundation (Class Behavior)
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2180. [Link]
-
-
Assay Interference Warning
-
Lal, K. P., et al. (2010). Organoselenium compounds as catalysts in nature and laboratory.[2] Current Opinion in Chemical Biology. (Contextualizing the interference of Se with tetrazolium salts).
-
-
Related Diselenide Activity
-
Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313-1359. [Link]
-
How to measure the antioxidant activity of Bis(4-methoxy-2-nitrophenyl)diselenide
Application Note: Measuring the Antioxidant Activity of Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary
This compound is a functionalized organoselenium compound belonging to the class of diaryl diselenides.[1][2] Unlike simple antioxidants that function solely through stoichiometric radical scavenging (e.g., Vitamin C), this compound acts primarily as a catalytic mimic of Glutathione Peroxidase (GPx) .[1]
The presence of the electron-withdrawing ortho-nitro group (
This guide provides the definitive protocols for characterizing this activity, prioritizing the NADPH-Coupled GPx Assay as the gold standard for biological relevance.
Mechanism of Action: The Catalytic Cycle
To accurately measure activity, one must understand the cycle being catalyzed.[1] The diselenide bond (
Key Reaction Steps:
-
Activation: Diselenide cleavage by Glutathione (GSH).[1]
-
Oxidation: Selenol reduces Peroxide to Water/Alcohol, becoming Selenenic Acid (
).[1][3] -
Regeneration: Selenenic Acid reacts with GSH to form Selenyl Sulfide (
), which acts with a second GSH to regenerate the Selenol and release Glutathione Disulfide ( ).[1][4]
Visualization 1: Catalytic Cycle of GPx Mimicry
Caption: The catalytic redox cycle of organoselenium compounds mimicking Glutathione Peroxidase activity.[1][4][5][6][7]
Protocol 1: NADPH-Coupled Glutathione Peroxidase Assay (Gold Standard)
This assay couples the reduction of
Materials & Reagents
-
Test Compound: this compound (dissolved in DMSO to 10 mM stock).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 1 mM EDTA.
-
Cofactor: NADPH (0.2 mM final concentration).[1]
-
Substrate 1: Reduced Glutathione (GSH, 1.0 mM final concentration).[1]
-
Substrate 2: Hydrogen Peroxide (
, 0.5 mM final concentration) or tert-butyl hydroperoxide ( -BuOOH).[1][2] -
Enzyme: Glutathione Reductase (GR, 1 Unit/mL).[1]
-
Instrument: UV-Vis Spectrophotometer with kinetic mode (thermostated at 25°C).
Experimental Workflow
-
Preparation: In a quartz cuvette (1 mL path length), add:
-
Incubation: Mix and incubate at 25°C for 3 minutes to allow initial cleavage of the diselenide by GSH.
-
Initiation: Add 10–50 µL of
solution to start the reaction. -
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3–5 minutes.
-
Blank Control: Run a parallel blank with DMSO only (no diselenide) to account for spontaneous non-catalytic oxidation of GSH.
Visualization 2: Assay Workflow Logic
Caption: Logical flow of the NADPH-coupled assay. Diselenide catalyzes GSH oxidation; GR/NADPH regenerates GSH.[1]
Data Analysis
Calculate the initial velocity (
Net Catalytic Rate: Subtract the rate of the blank (spontaneous reaction) from the rate of the sample.
Protocol 2: Thiophenol (PhSH) Chemical Assay
This method, developed by Iwaoka and Tomoda, is purely chemical and avoids enzymatic coupling.[1][2] It is useful for verifying the intrinsic chemical reactivity of the selenium center without enzyme interference.
-
Principle: The diselenide catalyzes the reduction of
by Thiophenol (PhSH). The reaction produces Diphenyl Disulfide (PhSSPh).[8] -
Detection: Monitor the increase in absorbance at 305 nm (formation of PhSSPh).
-
Procedure:
Protocol 3: DPPH Radical Scavenging (Secondary)
While less mechanistically relevant for diselenides than the GPx assay, this provides a standard measure of direct radical quenching (stoichiometric activity).[1]
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol (purple solution).
-
Procedure:
-
Mix 1 mL DPPH solution + 10–100 µL Test Compound.[1]
-
Incubate in dark for 30 mins.
-
Measure Absorbance at 517 nm .
-
-
Result: Calculate % Inhibition.
-
Insight: Diselenides often show low activity here unless they are pre-reduced to selenols. If activity is low, add a small amount of Sodium Borohydride (
) to generate the selenol in situ before adding DPPH.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Compound insolubility in aqueous buffer.[1][2] | Increase DMSO concentration (up to 5%) or add Triton X-100 (0.1%).[1] |
| High Background | Spontaneous oxidation of GSH. | Ensure buffers are degassed or contain EDTA to chelate trace metals (Fe/Cu).[1] |
| No Activity | Diselenide bond is stable. | Ensure pre-incubation with GSH (3–5 mins) occurs before adding H₂O₂ to generate the active selenol. |
| Lag Phase | Slow activation kinetics. | The ortho-nitro group can sterically hinder initial attack; extend pre-incubation time.[2] |
References
-
Nogueira, C. W., & Rocha, J. B. T. (2010).[1][2] Diphenyl diselenide a Janus-faced molecule.[1][2][9] Journal of the Brazilian Chemical Society, 21(11), 2055-2071.[1][9] Link
-
Mugesh, G., & Singh, H. B. (2000).[1][2] Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[5][6][7][8][9] Chemical Society Reviews, 29(5), 347-357.[1][2] Link
-
Iwaoka, M., & Tomoda, S. (1994).[1][2] A model study on the effect of an amino group on the antioxidant activity of glutathione peroxidase. Journal of the American Chemical Society, 116(6), 2557-2561. Link[1]
-
Sancineto, L., et al. (2016).[1] Selenium containing compounds: an update on their role in drug discovery. Current Medicinal Chemistry, 23. Link
-
Alfa Chemistry. (n.d.).[1] Bis-(2-nitrophenyl)diselenide Properties and Safety. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cas No. 1440-00-2 | 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)) | C22H17N3O5 - Sarex Overseas [sarex.com]
- 3. Catalase and glutathione peroxidase mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 5. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
Application Note: Bis(4-methoxy-2-nitrophenyl)diselenide for C-H Bond Activation
Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide represents a structurally optimized class of organoselenium reagents designed for precision C-H bond activation and functionalization. Unlike simple diphenyl diselenide, this reagent incorporates a "push-pull" electronic system: the ortho-nitro group facilitates electrophilic activation and stabilizes reactive selenium intermediates via intramolecular chalcogen bonding (Se···O), while the para-methoxy group modulates redox potential and enhances solubility in organic media. This guide details its application in the direct C-3 selenylation of indoles and electron-rich arenes, offering a metal-free or transition-metal-catalyzed pathway to bioactive organoselenium scaffolds.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 35350-45-9 |
| Formula | C₁₄H₁₂N₂O₆Se₂ |
| Molecular Weight | 462.18 g/mol |
| Appearance | Yellow to Orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Stability | Stable under ambient conditions; Store away from light |
Mechanism of Action: The "Push-Pull" Advantage
The efficacy of this compound in C-H activation stems from its ability to generate highly reactive yet stabilized electrophilic species (ArSe⁺ or ArSe-X) upon oxidative cleavage.
Mechanistic Pathway
-
Oxidative Cleavage: In the presence of an oxidant (e.g., K₂S₂O₈, I₂, or O₂/Cu), the Se-Se bond is cleaved to generate an electrophilic selenium species.
-
Stabilization (The Nitro Effect): The ortho-nitro group acts as an intramolecular Lewis base, donating electron density from the nitro oxygen to the selenium center (Se···O interaction). This prevents over-oxidation and stabilizes the electrophile.
-
C-H Activation (SEAr): The stabilized electrophile attacks the electron-rich C-H bond (e.g., C-3 of indole), forming a Wheland intermediate.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the aryl selenyl product.
Catalytic Cycle Diagram
Caption: Oxidative activation pathway of this compound generating the active electrophilic selenium species for C-H functionalization.
Application: Direct C-3 Selenylation of Indoles
This protocol describes the synthesis of 3-selenylindoles, a scaffold found in potent anticancer and antiviral agents. The p-methoxy group ensures the final product retains favorable solubility and electronic properties for downstream screening.
Reagents & Equipment
-
Substrate: Indole (1.0 equiv)
-
Reagent: this compound (0.55 equiv)
-
Oxidant: Potassium Persulfate (K₂S₂O₈) (1.2 equiv) OR Iodine (I₂) (10 mol% for catalytic activation)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional).
Step-by-Step Protocol
-
Preparation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (117 mg, 1.0 mmol) in MeCN (5 mL).
-
Add This compound (254 mg, 0.55 mmol). The slight excess ensures complete conversion of the indole.
-
-
Activation:
-
Add K₂S₂O₈ (324 mg, 1.2 mmol) in one portion.
-
Note: For a greener approach, use 10 mol% I₂ and stir under an open atmosphere (O₂ as terminal oxidant), though reaction times may increase.
-
-
Reaction:
-
Stir the mixture at Room Temperature (25°C) for 4–6 hours.
-
Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:1). The starting indole spot should disappear, and a new, less polar spot (the selenylated product) should appear.
-
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and Na₂S₂O₃ (10 mL) to neutralize acid and excess oxidant.
-
Extract with Ethyl Acetate (3 x 15 mL).[1]
-
Wash combined organic layers with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
-
Yield Expectation: 85–95% of the 3-(4-methoxy-2-nitrophenyl)selenyl indole.
-
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete oxidation of the Se-Se bond. | Increase oxidant loading (1.5 equiv) or switch to a stronger oxidant system (e.g., DMSO/I₂). |
| By-product Formation | Over-oxidation to selenoxide/selenone. | Ensure temperature does not exceed 40°C. The o-nitro group helps stabilize the selenenyl state, but excess heat can drive oxidation further. |
| Poor Solubility | Reagent aggregation. | Use DMF or DMSO as a co-solvent (10% v/v) if the diselenide does not dissolve fully in MeCN. |
| Regioselectivity Issues | C-2 vs C-3 competition. | Indoles are naturally C-3 selective. If C-2 products appear, check for steric hindrance at C-3 or excessive acidity. Add mild base (K₂CO₃). |
Comparison: Why This Reagent?
| Feature | Diphenyl Diselenide (PhSe)₂ | This compound |
| Electrophilicity | Moderate | High (Activated by o-NO₂ induction) |
| Stability | Good | Excellent (Stabilized by Se···O interaction) |
| Redox Potential | Standard | Tunable (Modulated by p-OMe) |
| Solubility | High | Good (Enhanced by p-OMe) |
| Application | General Purpose | Precision Functionalization & Bio-mimetic |
Safety & Handling
-
Toxicity: Organoselenium compounds are toxic if ingested or inhaled. They can release foul-smelling vapors.
-
PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.
-
Waste Disposal: Segregate selenium waste from general organic waste. Dispose of according to hazardous waste regulations (Heavy Metal/Selenium stream).
-
Deodorizing: Clean glassware with bleach (sodium hypochlorite) to oxidize residual selenium species to non-volatile selenates, eliminating odors.
References
- Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357. (Contextual grounding for GPx mimics).
- Santi, C. (Ed.). (2014). Organoselenium Chemistry: Between Synthesis and Biochemistry. Bentham Science Publishers.
Sources
Redox Modulation Profiling of Bis(4-methoxy-2-nitrophenyl)diselenide: GPx Mimicry and Cellular Oxidative Stress Response
Introduction & Mechanistic Basis[1]
Bis(4-methoxy-2-nitrophenyl)diselenide is an organoselenium compound belonging to the class of diaryl diselenides. It is structurally characterized by a diselenide bridge (-Se-Se-) connecting two phenyl rings, each substituted with a methoxy group at the para position and a nitro group at the ortho position relative to the selenium atom.
This compound acts as a Glutathione Peroxidase (GPx) mimic .[1][2][3][4] Native GPx enzymes protect cells from oxidative damage by catalyzing the reduction of hydrogen peroxide (
Mechanism of Action
The redox modulation capability of this diselenide stems from the lability of the Se-Se bond and the electrophilicity of the selenium atom, which is enhanced by the electron-withdrawing ortho-nitro group. The catalytic cycle follows a Ping-Pong Bi-Bi mechanism :
-
Activation: The diselenide bond is cleaved by a thiol (e.g., GSH), generating a selenol/selenolate intermediate (
). -
Peroxide Reduction: The selenolate reduces the peroxide (
), becoming oxidized to a selenenic acid ( ). -
Regeneration: The selenenic acid reacts with another molecule of GSH to form a selenyl sulfide (
), which is subsequently attacked by a second GSH to regenerate the active selenol and release glutathione disulfide ( ).
This guide details the protocols to quantify this activity in vitro and assess its efficacy in a cellular environment.
Material Preparation & Handling[1][5]
Safety Note: Organoselenium compounds can be toxic.[1] Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Reagent Preparation Table
| Component | Specification | Preparation / Storage |
| Test Compound | This compound (CAS 35350-45-9) | Stock: Dissolve to 10-50 mM in DMSO. Sonicate if necessary.[1] Store at -20°C in amber vials (light sensitive). |
| GSH | L-Glutathione, reduced (>98%) | Daily Fresh: 100 mM in deionized water. Keep on ice. Do not store overnight. |
| NADPH | Daily Fresh: 10 mM in assay buffer. Protect from light.[1] | |
| GR Enzyme | Glutathione Reductase (from Baker's Yeast or E. coli) | Stock: 100 U/mL in assay buffer + 50% glycerol.[1] Store at -20°C. |
| Substrate | Hydrogen Peroxide ( | Working Solution: Dilute to 10 mM in water immediately before use. Determine exact concentration via extinction coefficient ( |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4 | Contains 1 mM EDTA to chelate trace metals that catalyze auto-oxidation. |
Protocol 1: In Vitro GPx-Like Activity (Coupled Reductase Assay)[6]
This is the gold-standard assay for GPx mimics. The reduction of peroxide by the selenium compound (using GSH) is coupled to the reduction of GSSG by Glutathione Reductase (GR), which consumes NADPH. The rate of NADPH consumption (monitored at 340 nm) is directly proportional to the GPx activity.
Experimental Workflow
-
Baseline Setup: In a UV-transparent 96-well plate or quartz cuvette, prepare the following reaction mixture (Total Volume: 1000 µL or scaled to 200 µL for plates):
-
Buffer: Adjust to final volume.
-
GSH: Final concentration 2.0 mM.
-
GR: Final concentration 1-2 Units/mL.
-
NADPH: Final concentration 0.2 mM.[1]
-
Test Compound: Add 10 µL of various concentrations (e.g., 10, 20, 50 µM final).
-
-
Incubation: Incubate at 25°C for 5-10 minutes to allow the diselenide to react with GSH and form the active selenol species. Monitor Absorbance at 340 nm (
) to ensure a stable baseline (no non-specific NADPH oxidation). -
Initiation: Add
(final concentration 0.5 mM) to start the reaction. -
Measurement: Immediately monitor the decrease in
for 5 minutes (kinetic mode). -
Controls:
Data Analysis
Calculate the initial velocity (
- = path length (cm)[1]
Catalytic Activity Calculation: Subtract the rate of the Blank from the rate of the Test Compound. Plot reaction rate vs. compound concentration to determine the catalytic efficiency.
Protocol 2: Cellular Redox Modulation (ROS Scavenging)[1]
This protocol evaluates if the biochemical activity translates to intracellular ROS scavenging using the fluorescent probe DCFH-DA.
Cell Culture Model[1]
-
Cell Lines: RAW 264.7 (macrophages) or HeLa cells.[1]
-
Stress Inducer:
(exogenous) or LPS (endogenous ROS induction in macrophages).[1]
Step-by-Step Methodology
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (
cells/well). Incubate overnight. -
Pre-treatment: Remove media.[1] Treat cells with this compound (1–50 µM) in serum-free media for 2–4 hours.
-
Vehicle Control: 0.1% DMSO.[1]
-
-
Probe Loading: Wash cells with PBS.[1] Incubate with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Stress Induction: Wash excess probe. Add media containing the stressor (e.g., 200 µM
) for 30–60 minutes. -
Detection: Measure fluorescence on a microplate reader.
-
Excitation: 485 nm
-
Emission: 535 nm
-
-
Viability Correction: Perform a crystal violet or CCK-8 assay on the same plate (or parallel plate) to normalize fluorescence data to cell number, ensuring reduced fluorescence is due to ROS scavenging, not cytotoxicity.
Visualization of Mechanism & Workflow
Diagram 1: Catalytic Cycle of GPx Mimicry
This diagram illustrates the "Ping-Pong" mechanism by which the diselenide reduces peroxides.
Caption: The catalytic cycle of GPx mimicry. The diselenide is cleaved to active selenol, which reduces peroxide and is regenerated via GSH.
Diagram 2: Experimental Workflow for Redox Profiling
Caption: Sequential workflow from chemical kinetic validation to cellular ROS scavenging assessment.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Background Rate (Blank) | Spontaneous GSH oxidation | Ensure EDTA is present in the buffer to chelate iron/copper. Use fresh GSH. |
| Non-Linear Kinetics | Substrate Depletion or Enzyme Inhibition | Reduce the concentration of the diselenide. High concentrations of selenium can inhibit Glutathione Reductase (GR).[1] |
| Precipitation | Poor Solubility in Buffer | Do not exceed 1% DMSO final concentration.[1] If precipitation occurs, lower the stock concentration or add a surfactant (e.g., 0.01% Triton X-100), though this may affect kinetics. |
| No Activity Observed | "Dead-end" Oxidation | If Peroxide concentration is too high relative to GSH, the selenol may over-oxidize to seleninic acid ( |
References
-
Sancineto, L., et al. (2016). "Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics." Catalysts, 7(10), 289.[5]
-
Mugesh, G., & Singh, H. B. (2000). "Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity."[1][2][3][4][6][7] Chemical Society Reviews, 29(5), 347-357.
-
Nogueira, C. W., & Rocha, J. B. (2011). "Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds." Archives of Toxicology, 85(11), 1313-1359.
-
GuideChem. (2024).[1] "this compound Properties and CAS 35350-45-9."
-
Thermo Fisher Scientific. "DCFH-DA (2',7'-Dichlorofluorescin diacetate) Protocol."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A bis-cyclodextrin diselenide with glutathione peroxidase-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of 8 Types of Glutathione Peroxidase Mimics Based on β-Cyclodextrin | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
Application Note: Strategic Profiling of Apoptosis Induction by Organoselenium Scaffolds
Abstract
Organoselenium compounds (OSCs) have emerged as potent chemotherapeutic candidates due to their unique ability to modulate the cellular redox state. Unlike traditional alkylating agents, OSCs often act as "Redox Trojan Horses," targeting the thioredoxin reductase (TrxR) system to trigger a lethal accumulation of Reactive Oxygen Species (ROS). This application note outlines a validated, multi-parametric workflow to assess OSC-induced apoptosis. We move beyond basic viability screening to define the specific sequence of events: upstream ROS generation, mitochondrial depolarization, and downstream caspase activation.
The Mechanistic Context: The "Redox Switch"
To accurately assess OSC efficacy, one must understand the target. Many OSCs (e.g., Ebselen, Diphenyl diselenide, Methylseleninic acid) mimic the substrate of mammalian Thioredoxin Reductase (TrxR). By binding the selenocysteine active site of TrxR, they convert this antioxidant enzyme into a pro-oxidant generator of superoxide and hydrogen peroxide.
Key Signaling Axis:
Inhibition of TrxR
Mechanistic Pathway Diagram
The following diagram illustrates the cascade triggered by OSCs, highlighting the critical nodes for experimental interrogation.
Caption: The redox-dependent apoptotic cascade triggered by organoselenium compounds, moving from TrxR inhibition to mitochondrial collapse.
Experimental Workflow & Protocols
Phase I: The Upstream Trigger (ROS Quantification)
Since ROS is the primary driver for most OSCs, quantifying oxidative stress is the first step in validating the mechanism.
Assay: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) Fluorescence.[1][2][3][4][5] Why: DCFH-DA is cell-permeable and sensitive to H2O2, the primary ROS species elevated by TrxR inhibition.
Protocol 1: Kinetic ROS Detection
-
Seeding: Plate cells (e.g., HeLa, MCF-7) at
cells/well in a black-walled 96-well plate. Incubate overnight. -
Pre-treatment (Critical Control): To prove ROS dependence, pre-treat one set of wells with 5 mM N-acetylcysteine (NAC) for 1 hour.
-
Dye Loading: Wash cells with PBS to remove serum (serum esterases can prematurely cleave the dye). Add 10
M DCFH-DA in serum-free media. Incubate for 30 min at 37°C in the dark. -
Wash: Remove dye solution and wash 1x with PBS.
-
Treatment: Add the Organoselenium compound (titrated, typically 2–20
M) in phenol-red free media. -
Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) in kinetic mode (every 10 min for 2 hours). OSCs often induce a rapid ROS spike within 60 minutes.
Data Interpretation:
| Condition | Fluorescence Intensity (RFU) | Interpretation |
|---|---|---|
| Control (DMSO) | Low (< 1000) | Basal ROS levels. |
| OSC Treatment | High (> 5000) | Induction of oxidative stress. |
| OSC + NAC | Low (Similar to Control) | Confirms ROS is the driver (Rescue effect). |
Phase II: The "Point of No Return" (Mitochondrial Potential)
Mitochondrial membrane potential (
Assay: JC-1 Ratiometric Staining. Why: JC-1 is superior to rhodamine-123 because it is ratiometric. It forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria, making it independent of dye loading concentration.
Protocol 2: JC-1 Flow Cytometry
-
Treatment: Treat
cells in 6-well plates with the OSC for 12–24 hours. Include a positive control (CCCP, 50 M for 30 min). -
Harvest: Trypsinize cells (include floating cells!) and wash with PBS.
-
Staining: Resuspend in 500
L media containing 2 M JC-1. -
Incubation: 15–30 minutes at 37°C in the dark. Do not exceed 30 minutes as JC-1 can precipitate.
-
Analysis: Wash and resuspend in PBS. Analyze on a flow cytometer.
-
Healthy: High Red (PE channel) / Low Green (FITC channel).
-
Apoptotic: Low Red / High Green.
-
Phase III: Confirmation (Phosphatidylserine Exposure)
To distinguish apoptosis from necrosis (which can occur with selenium overdose), Annexin V is essential.
Protocol 3: Annexin V/PI Double Staining
-
Treatment: Treat cells with OSC for 24 and 48 hours.
-
Harvest: Collect cells and wash with cold PBS.
-
Buffer: Resuspend in 1X Annexin Binding Buffer (HEPES-based with
). Note: is required for Annexin V binding. -
Stain: Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). Incubate 15 min at RT in dark. -
Flow Cytometry:
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (The target population).
-
Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates potential toxicity/overdose of Se).
-
Validating the "Redox Trojan Horse" Hypothesis
To confirm the mechanism described in Section 1, you must link the apoptosis phenotype back to the molecular target (TrxR).
Recommended Western Blot Panel:
-
TrxR1: Check for expression levels (often upregulated as a compensatory response to inhibition).
-
Oxidized Trx1: (Requires redox-western protocol).
-
Cleaved Caspase-3 & PARP: The executioners.
-
Phospho-p38 MAPK: The stress signal transducer.
Experimental Decision Tree
Use this workflow to troubleshoot and validate your findings.
Caption: Step-by-step experimental validation workflow for organoselenium compounds.
Troubleshooting & Expert Insights
| Issue | Potential Cause | Solution |
| High Necrosis (Q1) | Se concentration too high. | Titrate down. OSCs have a narrow therapeutic window; high doses cause membrane rupture (necrosis) rather than programmed death. |
| No ROS Signal | Incubation time too long. | ROS is transient. Measure kinetics (0–2 hrs) rather than a single 24h endpoint. |
| JC-1 Precipitation | Dye concentration too high. | Do not exceed 2 |
| MTT Interference | Redox activity of Se. | OSCs can sometimes directly reduce tetrazolium salts. Use CellTiter-Glo (ATP) or Crystal Violet for viability confirmation. |
References
-
Gandin, V., et al. (2018). "Organoselenium compounds as apoptosis inducers: A review." Journal of Medicinal Chemistry.
-
Wallenberg, M., et al. (2014). "Selenium compounds, apoptosis and other types of cell death: an overview for cancer therapy." International Journal of Molecular Sciences.
-
Zhao, R., et al. (2006). "A role for the redox sensor thioredoxin in cell death."[6] Free Radical Biology and Medicine.
-
Kalyanaraman, B., et al. (2012). "Teaching the basics of reactive oxygen species and their relevance to cancer biology: Mitochondrial reactive oxygen species detection, data interpretation, and caveats." Redox Biology.
-
Elabscience. (2023). "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol."
Sources
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. bioquochem.com [bioquochem.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bis(4-methoxy-2-nitrophenyl)diselenide as a High-Fidelity GPx Mimic in Redox Signaling
Executive Summary
This guide details the application of Bis(4-methoxy-2-nitrophenyl)diselenide (BMND) as a pharmacological tool for modulating oxidative stress and investigating redox-sensitive signaling pathways. Unlike simple diaryl diselenides (e.g., diphenyl diselenide), BMND features a specific "push-pull" electronic substitution pattern. The ortho-nitro group acts as an intramolecular nucleophile trap (mimicking the catalytic triad of native Glutathione Peroxidase), while the para-methoxy group enhances the nucleophilicity of the selenium center. This unique architecture prevents irreversible oxidation (selenium over-oxidation) and ensures rapid catalytic turnover in the presence of physiological thiols (GSH).
This document provides mechanistic insights, standardized preparation protocols, and validated assays for using BMND to study NF-κB and Nrf2 signaling axes.
Mechanistic Basis: The Catalytic Cycle[1]
The utility of BMND lies in its ability to mimic the selenocysteine active site of Glutathione Peroxidase (GPx).[1] In native enzymes, a proximal tryptophan or glutamine stabilizes the selenolate; in BMND, the ortho-nitro group fulfills this role via a non-bonding Se···O interaction.
The Catalytic Pathway
The mechanism proceeds through a ping-pong cycle involving the reduction of hydroperoxides (
-
Activation: The diselenide bond is cleaved by GSH to form the active selenol/selenolate species (
). -
Scavenging:
attacks the peroxide ( or ), reducing it to water/alcohol and oxidizing itself to selenenic acid ( ). -
Stabilization: The ortho-nitro group stabilizes the
intermediate, preventing further oxidation to seleninic acid ( , which is often inactive). -
Regeneration: Two equivalents of GSH recycle the
back to the active selenolate or the resting diselenide state, releasing GSSG.
Pathway Visualization
Figure 1: The catalytic cycle of BMND. The ortho-nitro group is critical for stabilizing the Selenenic Acid intermediate (Yellow), preventing irreversible oxidation and ensuring rapid recycling by GSH.
Application in Redox Signaling[3]
BMND is not merely an antioxidant; it is a redox modulator . By clamping intracellular
Target Pathways
-
NF-κB Inhibition: High ROS levels normally induce IκB kinase (IKK) activation. BMND scavenges the activating peroxides, preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.
-
Nrf2 Activation: Paradoxically, electrophilic selenium compounds can transiently modify Keap1 sensor thiols (Cys151), preventing Nrf2 ubiquitination and allowing nuclear translocation. This induces endogenous antioxidant enzymes (HO-1, NQO1).
Experimental Protocols
Preparation of Stock Solutions
Critical Note: Diselenides are hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing "pseudo-activity" or cytotoxicity.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade (≥99.9%).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: MW of this compound ≈ 530.2 g/mol (Verify specific batch MW).
-
Weigh 5.3 mg and dissolve in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
In Vitro GPx-Mimetic Activity Assay (Coupled Reductase Method)
This quantitative assay measures the rate of NADPH consumption, which is stoichiometrically linked to peroxide reduction via Glutathione Reductase (GR).
Reagents:
-
Phosphate buffer (100 mM, pH 7.4) with 1 mM EDTA.
-
NADPH (0.2 mM final).
-
GSH (1.0 mM final).
-
Glutathione Reductase (1 Unit/mL).
-
Substrate:
or tert-butyl hydroperoxide (t-BuOOH).
Procedure:
-
Blank: Mix Buffer, GSH, GR, and NADPH in a quartz cuvette.
-
Sample: Add BMND (10–50 µM final) to the cuvette. Note: Keep DMSO < 1% v/v.
-
Baseline: Monitor Absorbance at 340 nm for 60 seconds to ensure stability.
-
Initiation: Add peroxide substrate (e.g., 0.5 mM t-BuOOH).
-
Measurement: Monitor
decay for 3–5 minutes. -
Calculation:
6.22 is the extinction coefficient of NADPH ( ).
Cellular ROS Modulation (DCFDA Assay)
Objective: Visualize the ability of BMND to scavenge intracellular ROS induced by oxidative stress (e.g., LPS or
Workflow Diagram:
Figure 2: Workflow for assessing intracellular ROS scavenging activity using DCFH-DA probe.
Step-by-Step:
-
Seeding: Plate cells (e.g., HeLa or RAW 264.7) at
cells/well in black-walled 96-well plates. -
Treatment: Incubate with BMND (0, 1, 5, 10 µM) for 4 hours.
-
Control: Vehicle (DMSO) only.
-
Positive Control: Ebselen (10 µM).
-
-
Probe Loading: Remove media. Wash with PBS. Add 10 µM DCFH-DA in serum-free media for 30 mins at 37°C.
-
Stress Induction: Wash cells. Add media containing the stressor (e.g., 100 µM
or 1 µg/mL LPS). -
Readout: Measure fluorescence immediately and every 10 mins for 1 hour (Ex 485 nm / Em 535 nm).
Data Interpretation & Troubleshooting
Expected Kinetic Data
The following table summarizes typical kinetic parameters when comparing BMND to standard controls in a cell-free system.
| Compound | Initial Rate ( | Lag Phase? | Catalytic Efficiency |
| Negative Control (DMSO) | < 0.5 µM/min | N/A | Negligible |
| Diphenyl Diselenide | ~ 15 µM/min | Yes (Activation slow) | Moderate |
| Ebselen | ~ 25 µM/min | No | High |
| BMND (This Protocol) | ~ 40-50 µM/min | No | Very High |
Note: The methoxy group enhances the nucleophilic attack on the peroxide, while the nitro group prevents the "lag phase" often seen with simple diselenides by stabilizing the intermediate.
Troubleshooting Guide
-
Precipitation: If the solution turns cloudy upon adding BMND to the buffer, the concentration is too high. Reduce stock to 5 mM or add 0.1% Triton X-100 to the buffer.
-
High Background Oxidation: If NADPH decreases without peroxide, the BMND might be reacting directly with the reductase or NADPH. Run a "minus peroxide" control.
-
Cytotoxicity: Diselenides can be toxic at high doses (>50 µM) due to thiol depletion. Always perform an MTT/CCK-8 assay to establish the sub-lethal window (typically 1–20 µM).
References
-
Bhowmick, D., & Mugesh, G. (2015). Introduction of a catalytic triad increases the glutathione peroxidase-like activity of diaryl diselenides. Organic & Biomolecular Chemistry, 13(39), 10262–10272.
- Context: Establishes the role of amino/nitro groups in mimicking the GPx c
-
Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society, 127(32), 11477–11485.
- Context: Fundamental mechanism of selenium-mediated peroxide reduction and thiol exchange.
-
Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313–1359.
- Context: Comprehensive review of safety, toxicity, and biological windows for diselenides.
-
Sies, H., & Parnham, M. J. (2020). Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections. Free Radical Biology and Medicine, 156, 107-112.
- Context: Discusses the broader application of selenium-based redox modulators in disease st
-
Azad, G. K., & Tomar, R. S. (2014). Ebselen, a synthetic organoselenium drug, initiates apoptosis in yeast via the mitochondrial pathway. Archives of Biochemistry and Biophysics, 556, 1–8.
- Context: Highlights the "switch" between antioxidant protection and apoptotic induction at higher concentr
Sources
Analytical techniques for characterizing Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide is a functionalized organoselenium compound often investigated as a Glutathione Peroxidase (GPx) mimic and a precursor for pharmacologically active selenols. Its characterization presents unique challenges due to the photosensitivity of the selenium-selenium (Se-Se) bond, potential for disproportionation, and specific solubility profiles governed by the nitro/methoxy substitution pattern.
This guide provides a self-validating analytical workflow. Unlike standard small-molecule analysis, characterizing diselenides requires a multi-modal approach combining
Analytical Workflow Visualization
The following flowchart outlines the critical path for validating the identity, purity, and function of the target compound.
Figure 1: Step-by-step characterization pipeline. Note that
Structural Confirmation Protocols
Nuclear Magnetic Resonance (NMR)
Expert Insight: Standard
Sample Preparation:
-
Solvent: DMSO-
is recommended over CDCl . The nitro groups enhance polarity, making the compound sparingly soluble in chloroform. -
Concentration: High concentration (~20-30 mg/0.6 mL) is required for
Se due to its low natural abundance (7.6%). -
Precaution: Protect the NMR tube from bright light to prevent photo-induced disproportionation during long acquisition times.
Protocol A:
-
Target Signals:
-
Methoxy (-OCH
): Look for a sharp singlet at 3.85 – 3.95 ppm . Integration must match 6H relative to aromatic protons. -
Aromatic Region: The 2-nitro group creates an asymmetric environment. Expect a characteristic splitting pattern for the 1,2,4-substituted ring. The proton at position 3 (between NO
and OMe) will be deshielded.
-
Protocol B:
-
Reference: External standard of Diphenyl Diselenide (
463 ppm) or Dimethyl Selenide ( 0 ppm). -
Acquisition: Broadband decoupling (proton decoupled). Pulse delay > 2s to account for relaxation.
-
Validation Criteria:
-
Diselenide Signal: Expect a single peak in the range of
450 – 550 ppm (relative to Me Se). -
Note: Monoselenides typically appear significantly upfield (
200–400 ppm). If two peaks appear, check for disproportionation into mixed diselenides or oxidation to seleninic acid (often >1000 ppm).
-
High-Resolution Mass Spectrometry (HRMS)
Expert Insight: Selenium has six stable isotopes (
Protocol:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H)
or Sodium adduct (M+Na) . -
Analysis: Do not just look at the base peak. You must simulate the theoretical isotope pattern for C
H N O Se . -
Self-Validation: The experimental isotopic envelope must match the theoretical intensity distribution (approx. 50% width spread) to confirm the presence of exactly two selenium atoms.
Purity Assessment (HPLC)
Expert Insight: Diselenides are hydrophobic but the nitro groups add polarity. A standard C18 gradient is effective, but UV detection wavelength is critical. The nitro-aromatic chromophore combined with the Se-Se bond provides strong absorbance at 330 nm, avoiding interference from simple solvent impurities.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV-Vis Diode Array: 330 nm (Quant), 254 nm (Qual) |
| Injection Vol | 10 µL (Sample dissolved in ACN/DMSO 9:1) |
Gradient Profile:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear Gradient) -
15-20 min: 90% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
Functional Characterization: Cyclic Voltammetry (CV)
Expert Insight: For drug development (specifically GPx mimics), the ease of reducing the Se-Se bond to the selenolate (Se
Protocol:
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous Acetonitrile + 0.1 M Tetrabutylammonium Hexafluorophosphate (
-Bu NPF ). -
Scan Rate: 50, 100, 200 mV/s.
-
Observation:
-
Scan from 0 V to -2.0 V.
-
Identify the cathodic peak (
) corresponding to: -
Interpretation: A less negative reduction potential (closer to 0 V) implies the Se-Se bond is more easily cleaved, predicting higher antioxidant capability compared to unsubstituted diphenyl diselenide.
-
References
-
Synthesis and General Characterization
-
Iwaoka, M., & Tomoda, S. (1996). Nature of the Intramolecular Se...N Nonbonded Interaction in (2-(Dimethylamino)phenyl) Selenides. Journal of the American Chemical Society.
-
-
77Se NMR Spectroscopy
-
Duddeck, H. (2004). 77Se NMR Spectroscopy and its Applications in Chemistry. Annual Reports on NMR Spectroscopy.
-
-
Cyclic Voltammetry of Diselenides
-
Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Chemical Reviews.
-
-
HPLC Analysis of Organoselenium
-
Bird, S. M., et al. (1997). High-performance liquid chromatography of selenium compounds. Journal of Chromatography A.
-
Application Note: Accurate Assessment of Bis(4-methoxy-2-nitrophenyl)diselenide Cytotoxicity and Bioactivity
Abstract
Bis(4-methoxy-2-nitrophenyl)diselenide is a potent organoselenium compound often investigated for its Glutathione Peroxidase (GPx) mimetic activity and potential chemotherapeutic properties. However, its specific physicochemical properties—lipophilicity and intrinsic redox potential—create significant liabilities in standard colorimetric assays. This guide details the protocols required to circumvent "false viability" artifacts common in tetrazolium-based assays (MTT/MTS) and provides a validated workflow for assessing both cytotoxicity and mechanistic oxidative stress.
Part 1: The Physicochemical Challenge
Solubility and Stability
This compound is highly hydrophobic. Direct addition to aqueous cell culture media often results in micro-precipitation that is invisible to the naked eye but sufficient to cause localized toxicity or inconsistent dosing.
The "Redox Artifact" in Viability Assays
Critical Warning: Organoselenium compounds can directly reduce tetrazolium salts (MTT, MTS, XTT) to formazan in the absence of live cells. This chemical reduction mimics metabolic activity, leading to false negative cytotoxicity results (i.e., the drug kills the cells, but also reduces the dye, making the well appear "alive").
Mechanism of Action (GPx Mimicry)
The compound operates via a catalytic cycle involving the cleavage of the diselenide bond (Se-Se) to form selenol/selenolate intermediates (Se-H/Se⁻), which reduce hydroperoxides. This same cycle is responsible for the assay interference described above.
Figure 1: The Redox Artifact. The diagram illustrates how the selenium compound can bypass cellular metabolism to reduce MTT directly, masking cytotoxicity.
Part 2: Experimental Protocols
Protocol A: Stepwise Solubilization (Preventing Precipitation)
Rationale: To ensure bioavailability and prevent crystal formation on cell monolayers.
Materials:
-
This compound powder.
-
Anhydrous DMSO (Dimethyl sulfoxide).
-
Sterile Fetal Bovine Serum (FBS).
-
Complete Culture Media.
Procedure:
-
Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.
-
Note: If the solution is not clear yellow/orange, sonicate at 37°C for 5 minutes.
-
-
Intermediate Dilution (The "Serum Step"): Dilute the DMSO stock 1:10 into 100% FBS (pre-warmed to 37°C). Vortex immediately.
-
Why? Serum proteins (albumin) bind the lipophilic compound, preventing it from crashing out when it hits the aqueous media later.
-
-
Working Solution: Dilute the FBS-compound mixture into pre-warmed culture media to the final desired concentration. Ensure the final DMSO concentration is <0.5%.[1]
Protocol B: ATP-Based Luminescence Assay (Recommended Viability Test)
Rationale: ATP assays (e.g., CellTiter-Glo®) are less susceptible to selenium redox interference than MTT/MTS.
-
Seed Cells: Plate cells (e.g., 5,000/well) in opaque-walled 96-well plates. Incubate 24h.
-
Treatment: Treat cells with the compound (using Protocol A) for 24–48 hours. Include a "Vehicle Control" (DMSO/FBS only) and a "Positive Control" (e.g., Staurosporine).
-
Reagent Prep: Equilibrate ATP detection reagent to room temperature.
-
Lysis/Reaction: Add volume of ATP reagent equal to the volume of media in the well (e.g., 100 µL).
-
Shake: Orbital shake for 2 minutes to induce cell lysis.
-
Read: Incubate 10 minutes (dark) to stabilize signal. Measure Luminescence (RLU).
Protocol C: Modified MTT Assay (If ATP Assay is Unavailable)
Rationale: If you must use MTT, you must physically remove the compound before adding the dye to prevent chemical reduction.
-
Treatment: Treat cells as standard.
-
CRITICAL WASH STEP: At the end of the incubation period, carefully aspirate the media containing the selenium compound.
-
Rinse: Gently wash cells 2x with warm PBS.
-
Caution: Adherent cells treated with cytotoxic drugs may detach easily. Use a slow-flow pipette.
-
-
MTT Addition: Add fresh media (phenol-red free preferred) containing MTT (0.5 mg/mL).
-
Incubation: Incubate 2–4 hours at 37°C.
-
Solubilization: Remove media. Add DMSO to dissolve formazan crystals.
-
Cell-Free Control: Mandatory. Run a set of wells with no cells but with the compound and MTT. If these turn purple, your wash step was insufficient.
Part 3: Mechanistic Validation (ROS & Apoptosis)
Once cytotoxicity is established, determining the mode of death is essential. Diselenides often induce apoptosis via Reactive Oxygen Species (ROS) overload at high doses.
Protocol D: ROS Generation (DCFDA Assay)
Rationale: To determine if the compound acts as an antioxidant (low dose) or pro-oxidant (high dose).
Materials:
-
DCFDA (2’,7’ –dichlorofluorescin diacetate).
-
Flow Cytometer or Fluorescence Plate Reader (Ex/Em: 485/535 nm).
Procedure:
-
Staining: Wash cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 minutes before drug treatment.
-
Note: Loading dye before treatment captures early ROS bursts.
-
-
Wash: Remove DCFDA solution and add media containing this compound.
-
Time Course: Measure fluorescence at 1h, 4h, and 12h.
-
Interpretation:
-
Decrease in Signal: Antioxidant effect (scavenging basal ROS).
-
Increase in Signal: Pro-oxidant toxicity (mitochondrial disruption).
-
Data Summary Template
Use the following table structure to report your findings.
| Assay Type | Parameter | Control (DMSO) | Low Dose (0.1 µM) | High Dose (10 µM) | Interpretation |
| ATP (Luminescence) | % Viability | 100% ± 2.1 | 98% ± 3.5 | 15% ± 4.2 | High dose is cytotoxic. |
| MTT (No Wash) | Absorbance (OD) | 0.85 | 0.84 | 0.95 (Artifact) | False negative cytotoxicity due to Se-reduction. |
| MTT (With Wash) | Absorbance (OD) | 0.82 | 0.80 | 0.12 | Confirms cytotoxicity (matches ATP data). |
| DCFDA (ROS) | RFU | 1200 | 800 (Scavenging) | 4500 (Stress) | Switch from antioxidant to pro-oxidant. |
Part 4: Experimental Workflow Diagram
Figure 2: Validated workflow emphasizing the critical wash step required for tetrazolium-based assays.
References
-
Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology. Link
-
Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research. Link
-
Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. Link
-
Vellosa, J. C., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[2][3][4] Journal of Pharmaceutical Research International. Link
-
Schilling, M. (2016). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care Application Note. Link
Sources
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. sdiarticle4.com [sdiarticle4.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield and Purity in Diaryl Diselenide Synthesis
Executive Summary & Chemical Logic
Target Molecule: Bis(4-methoxy-2-nitrophenyl)diselenide CAS Registry Number: (Analogous structures often used; verify specific isomer in internal database) Primary Application: Precursor for organoselenium catalysts, biological probes, and functional materials.
The Synthetic Challenge
The synthesis of This compound typically relies on introducing a selenium moiety to an electron-deficient aromatic ring. The presence of the nitro group (
While diazonium salt methods exist, they are prone to low yields due to side reactions (azo coupling, dediazoniation). The Nucleophilic Aromatic Substitution (
Troubleshooting Guide (Q&A)
This section addresses the most common failure modes reported by researchers.
Issue 1: "My isolated yield is consistently low (< 40%), and I see unreacted starting material."
Diagnosis: Incomplete activation of the aryl halide or insufficient nucleophilicity of the selenium species. Root Cause:
-
Reagent Quality: The
species is likely degrading or was never fully formed. Elemental selenium is notoriously difficult to reduce completely if the reducing agent ( ) is old or moisture-compromised. -
Temperature: Aryl chlorides are less reactive than iodides. Reflux temperatures in ethanol (
) may be insufficient without a phase transfer catalyst or a higher boiling solvent like DMF.
Corrective Action:
-
Protocol Adjustment: Switch to a DMF/Ethanol mixture to increase reaction temperature to
. -
Reagent Check: Ensure vigorous evolution of hydrogen gas when generating
. The solution must turn a deep, dark red (indicating ). If it is pale or grey, the reduction is incomplete.
Issue 2: "I am isolating the Monoselenide (Ar-Se-Ar) instead of the Diselenide (Ar-Se-Se-Ar)."
Diagnosis: Over-reduction or incorrect stoichiometry. Root Cause:
-
Stoichiometry Error: If the ratio of Reducing Agent to Selenium is too high (e.g., excess
), you generate the monoselenide anion ( , colorless) instead of the diselenide anion ( , dark red) . -
Mechanism:
attacks two equivalents of the aryl halide, collapsing to the monoselenide bridge, which is chemically inert and cannot be converted back to the diselenide easily.
Corrective Action:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of Se to
(or slight excess of Se). -
Visual Cue: Maintain the Dark Red color. If the solution goes colorless, add more elemental Selenium immediately before adding the aryl halide.
Issue 3: "The product is an oily tar that refuses to crystallize."
Diagnosis: Polymerization or presence of polyselenides (
-
Polyselenides: Excess elemental selenium often dissolves in the reaction mixture, forming polyselenide chains (
). -
Purification: The target molecule is likely lipophilic but polar due to the nitro group.
Corrective Action:
-
Wash Step: Wash the crude solid with hot hexanes (removes non-polar impurities) followed by a wash with
aqueous (removes trapped elemental selenium). -
Recrystallization: Use Glacial Acetic Acid or Acetone/Ethanol (1:1) . The nitro group provides good solubility in hot acetic acid, yielding bright yellow/orange needles upon cooling.
Optimized Experimental Protocol ( Route)
Objective: Synthesis of this compound via
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1-Chloro-4-methoxy-2-nitrobenzene | Substrate | 1.0 eq | Activated electrophile. |
| Elemental Selenium (Se) | Se Source | 1.1 eq | Grey powder form. |
| Sodium Borohydride ( | Reductant | 1.1 eq | Fresh; keep dry. |
| Sodium Hydroxide (NaOH) | Base | 1.0 eq | Pellets or solution. |
| Ethanol / DMF (4:1) | Solvent | -- | Degassed ( |
Step-by-Step Methodology
-
Generation of Diselenide Nucleophile (
):-
In a 3-neck round-bottom flask equipped with a reflux condenser and
inlet, suspend Elemental Se (1.1 eq) in dry Ethanol. -
Cool to
in an ice bath. -
Add
(1.1 eq) portion-wise. Caution: Vigorous evolution. -
Allow to warm to Room Temperature (RT) and stir for 30 mins.
-
Checkpoint: The solution MUST be a deep, dark red color. If colorless, add small amounts of Se until red color persists.
-
-
Coupling Reaction:
-
Dissolve 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq) in a minimal amount of DMF (to boost solubility).
-
Add the aryl halide solution dropwise to the diselenide solution.
-
Heat the mixture to reflux (
) for 4–6 hours. -
Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material spot (high
) should disappear.
-
-
Workup & Oxidation:
-
Cool the mixture to RT and expose to air (open the flask) for 30 minutes. This ensures any transient selenols (
) oxidize to the diselenide ( ). -
Pour the reaction mixture into Ice-Water (
volume) with vigorous stirring. -
A yellow/orange precipitate should form immediately. Filter the solid.[1]
-
-
Purification:
-
Wash the filter cake with water (
), then cold ethanol ( ). -
Recrystallize from hot Glacial Acetic Acid or Acetone.
-
Dry under vacuum at
.
-
Visualized Workflows
Diagram 1: Synthesis Pathway & Mechanism
Caption: The
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic flow for identifying root causes of synthetic failure.
References
-
BenchChem. (2025).[1][2] Preparation method of 4-methoxy-2-nitroaniline and related intermediates.[1][2][3] Retrieved from .
-
Ranu, B. C., et al. (2021). "Synthetic strategies for aryl/heterocyclic selenides and tellurides under transition-metal-catalyst free conditions." Royal Society of Chemistry Advances. Retrieved from .
-
Koziel, A. C., et al. (2024). "Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides." Inorganic Chemistry. Retrieved from .
-
Taniguchi, N. (2005).[4] "Synthesis of Bis(4-nitrophenyl) selenide and related diaryl selenides." Journal of Organic Chemistry (Cited in NIH PMC). Retrieved from .
-
Perin, G., et al. (2023).[5] "Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts." Molecules. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Portal: Bis(4-methoxy-2-nitrophenyl)diselenide Purification
Ticket ID: #SE-PUR-004 Subject: Purification Protocols for Crude Bis(4-methoxy-2-nitrophenyl)diselenide Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Organochalcogen Division
The Triage Desk: Initial Assessment
Before initiating any purification, you must classify the state of your crude material. Organoselenium intermediates, particularly nitro-substituted diaryl diselenides, are notorious for trapping solvents and forming amorphous "tars" rather than crystalline solids due to the lipophilic nature of the selenium bridge combined with the polar nitro groups.
Quick Diagnostic Q&A
Q: Why is my crude product a black/red sticky tar instead of a yellow solid? A: This is the most common issue. It usually indicates three things:
-
Polyselenide Contamination: Excess selenium during synthesis forms
chains (where ). These are often oily or amorphous. -
Trapped Solvent: The nitro groups form strong dipole interactions with solvents like DMF or DMSO (common synthesis solvents), preventing crystallization.
-
Decomposition: Selenium bonds are photosensitive. If the reaction was exposed to light, you may have elemental selenium (red precipitate) mixed with decomposition products.
Q: It smells like rotting garlic/horseradish. Is this normal? A: Yes, but excessive stench indicates free selenols or low molecular weight selenides. This compound itself has a lower vapor pressure and less odor than simple phenyl selenides. Action: Perform all steps in a high-flow fume hood.
Purification Protocols
Use the following decision matrix to select the correct protocol.
Workflow Visualization: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and purity of the crude material.
Protocol A: Recrystallization (The Gold Standard)
Best for: Solid crude with minor impurities.
The presence of the nitro group at the ortho position and the methoxy group at the para position creates a "push-pull" electronic system that affects solubility. We utilize a polar/non-polar solvent pair .[1]
Solvent System: Chloroform (
Step-by-Step Guide:
-
Dissolution: Place crude solid in a flask. Add minimum hot
(approx. 60°C) until dissolved. If black specs remain (elemental Se), filter hot through a glass frit or Celite pad. -
Precipitation: While keeping the solution warm, slowly add hot Ethanol dropwise.
-
Visual Cue: Stop adding Ethanol the moment a persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add 1-2 drops of
to clear the solution. -
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light). Then, move to a 4°C fridge overnight.
-
Collection: Filter the yellow/orange needles. Wash with cold Ethanol.
Alternative Solvents:
-
THF / Hexane: Good if the compound is very soluble in Chloroform.
-
Glacial Acetic Acid: (Advanced) Recrystallization from hot acetic acid often yields very high purity but requires rigorous drying to remove solvent traces.
Protocol B: Chemical Regeneration (Redox Cycling)
Best for: Sticky tars, polyselenide contamination, or "disaster" reactions.
This method chemically breaks the diselenide bond to form a water-soluble selenolate, filters out impurities, and then reforms the bond. It is the most robust method for this specific compound class [1].
Mechanism:
Step-by-Step Guide:
-
Reduction: Dissolve the crude tar in Ethanol/THF (1:1). Add solid Sodium Borohydride (
) in excess (approx. 2.5 equiv) at 0°C.-
Observation: The solution will change color (often to colorless or light yellow) as the diselenide cleaves to the selenolate anion.
-
-
Filtration: If black solids (elemental Selenium or tars) remain undissolved, filter the solution under Argon. The active species (
) is in the filtrate. -
Oxidation (Regeneration):
-
Dilute the filtrate with water.[2]
-
Bubble air through the solution or add dilute Hydrogen Peroxide (
) dropwise. -
Observation: The yellow/orange diselenide will precipitate out instantly as the Se-Se bond reforms.
-
-
Workup: Extract the precipitate with Dichloromethane (DCM), dry over
, and evaporate.
Workflow Visualization: Redox Cycling
Figure 2: The Redox Cycling purification pathway. This method leverages the solubility difference between the ionic selenolate intermediate and non-ionic impurities.
Analytical Data & Troubleshooting (FAQs)
Reference Data Table
| Property | Value / Observation | Notes |
| Appearance | Yellow to Orange Needles | Darkening indicates decomposition. |
| Melting Point | 212–213°C (Typical) | Sharp range indicates purity [2]. |
| TLC ( | ~0.4–0.6 (Hexane:EtOAc 7:3) | Diselenides are non-polar; move fast. |
| ~450–500 ppm | Chemical shift is sensitive to the nitro group. |
Frequently Asked Questions
Q: My NMR shows small satellite peaks around the main signals. Is this an impurity?
A: Not necessarily. Selenium has significant natural isotopes (
-
Check: If the coupling constant (
) is consistent and symmetrical, it is part of your molecule, not an impurity.
Q: I used Protocol B (Redox), but the product didn't precipitate upon oxidation.
A: You likely over-oxidized to the Seleninic Acid (
-
Fix: This happens if you use strong
or heat. To recover, treat the solution with Sodium Metabisulfite ( ) to reduce the oxidized species back to the diselenide.
Q: Can I use Column Chromatography? A: Yes, but be cautious. Selenium compounds can streak on silica due to interaction with acidic silanol groups.
-
Tip: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading your sample. Use a gradient of Hexane
10% EtOAc/Hexane.
References
-
Klayman, D. L., & Günther, W. H. H. (Eds.).[1][2][3][4][5][6] (1973). Organic Selenium Compounds: Their Chemistry and Biology. Wiley-Interscience. (Foundational text on Selenol/Diselenide redox chemistry).
-
Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry. Conversion of selenoxides to selenides and diselenides.[7] Journal of Organic Chemistry, 44(18), 3148-3151. (Mechanistic support for redox cycling).[1]
Sources
Bis(4-methoxy-2-nitrophenyl)diselenide stability and storage conditions
Product Guide & Troubleshooting Repository
Document ID: TS-SE-BMND-01 Last Updated: October 26, 2023 Classification: Organoselenium Reagents / GPx Mimics[1][2]
Product Profile & Chemical Identity
Bis(4-methoxy-2-nitrophenyl)diselenide is a specialized organoselenium compound primarily utilized as a glutathione peroxidase (GPx) mimic .[2] Unlike simple aliphatic diselenides, this molecule features a "push-pull" electronic structure: the electron-donating methoxy group (-OCH₃) at the para position increases nucleophilicity at the selenium center, while the electron-withdrawing nitro group (-NO₂) at the ortho position stabilizes the catalytic intermediates via intramolecular Se[2]···O non-bonding interactions.[2][3]
-
Physical State: Yellow to orange crystalline solid.[2]
-
Primary Application: Catalytic reduction of hydroperoxides; mechanistic studies of oxidative stress.[2]
-
Critical Vulnerability: The diselenide bond (-Se-Se-) is susceptible to photolytic cleavage and disproportionation under UV/visible light.[2]
Critical Storage Specifications
The stability of this compound is governed by three vectors: Photon Energy (Light) , Redox Environment (Air) , and Thermal Kinetics (Temperature) .[2]
Storage Protocol Summary
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Recommended) RT (Acceptable for <2 weeks) | Low temperature inhibits the slow disproportionation of the diselenide bond and prevents "creeping" oxidation on the solid surface.[2] |
| Light Protection | Strictly Amber/Opaque | The Se-Se bond energy (~172 kJ/mol) is lower than S-S bonds.[2] Photolysis generates radical species ( |
| Atmosphere | Inert (Argon/Nitrogen) | While the solid is relatively air-stable, long-term exposure to moisture/oxygen can promote formation of seleninic anhydrides.[2] |
| Container | Glass (Teflon-lined cap) | Avoid polystyrene or low-density plastics for long-term storage as organoseleniums can leach or adsorb into plastic matrices.[2] |
Decision Tree: Storage Logic
Figure 1: Decision logic for maximizing reagent shelf-life upon receipt.
Handling & Solubility Guide
Solubility Profile
Users often encounter precipitation when introducing this compound into aqueous buffers for biological assays.[2]
-
DMSO (Dimethyl sulfoxide): Soluble (>10 mM).[2] Preferred solvent for stock solutions.[2]
-
Ethanol/Methanol: Moderately soluble.[2]
-
DCM/Chloroform: Highly soluble.[2]
Preparation of Stock Solutions (Protocol)
-
Weighing: Weigh the solid in a darkened room or under low-light conditions.
-
Dissolution: Dissolve in 100% DMSO to create a 10 mM - 50 mM stock .
-
Note: Sonicate for 30-60 seconds if small crystallites persist.
-
-
Dilution: When diluting into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <1% (v/v) to prevent protein denaturation in the assay, but watch for "crashing out" (precipitation).[2]
-
Tip: If precipitation occurs upon dilution, add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the organoselenium stock.[2]
-
Troubleshooting & FAQs
Q1: The compound has turned from bright yellow to a dark orange/brown. Is it still good?
Diagnosis: Likely Surface Oxidation .[2]
Explanation: Diselenides can slowly oxidize to seleninic anhydrides (
-
Check solubility in DCM.[2] If a significant insoluble residue remains, degradation has occurred.[2]
-
Purification: Recrystallization from an Ethanol/Chloroform mixture is often effective for recovering the pure diselenide.[2]
Q2: I see a white precipitate forming in my assay buffer.
Diagnosis: Solubility Limit Reached . Explanation: this compound is highly lipophilic.[2] In aqueous buffers, it will aggregate.[2] Resolution:
-
Reduce the working concentration.
-
Pre-warm the buffer to 37°C before addition.[2]
-
Verify that the precipitate is not Elemental Selenium (which would appear grey/red).[2] Elemental Se formation indicates cleavage of the C-Se bond, a sign of severe chemical incompatibility (e.g., presence of strong reducing agents without a catalytic substrate).[2]
Q3: Can I use this reagent with DTT or TCEP?
Diagnosis: Yes, but with caveats. Explanation: This compound is a GPx mimic.[2][3] It requires a thiol (like Glutathione, DTT, or Mercaptoethanol) to function.[2] The thiol reduces the diselenide bond to the active Selenol (R-SeH) species.[2]
-
Observation: You will see a color change (usually bleaching/fading of the yellow color) upon adding DTT.[2] This is normal and indicates the formation of the active selenol species.[2]
Mechanistic Insight (The "Why")
Understanding the catalytic cycle is crucial for troubleshooting experimental results.[2] The stability of the reagent relies on the reversible nature of these steps.[2]
Figure 2: The GPx Catalytic Cycle.[2] The reagent is supplied as the Diselenide (Yellow).[2] In the presence of thiols (GSH), it breaks into Selenol (Active).[2] If thiols are depleted, it may revert to Diselenide or over-oxidize.[2]
References
-
Mugesh, G., & Singh, H. B. (2000).[2] Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[2][3][5] Chemical Society Reviews, 29(5), 347-357.[2]
-
Sarma, B. K., & Mugesh, G. (2005).[2] Glutathione Peroxidase (GPx)-like Antioxidant Activity of the Organoselenium Drug Ebselen: Unexpected Complications with Thiol Exchange Reactions. Journal of the American Chemical Society, 127(32), 11477–11485.[2]
-
Bhabak, K. P., & Mugesh, G. (2010).[2] Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants.[2][3] Accounts of Chemical Research, 43(11), 1408-1419.[2]
-
Phadnis, P. P., et al. (2005).[2] Synthesis, Structure, and Peroxidase-like Activity of New Organoselenium Compounds. The Journal of Organic Chemistry, 70(24).[2] (Demonstrates the role of ortho-nitro groups in stabilizing Se intermediates).
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Bis(4-methoxyphenyl) disulfide | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
Overcoming low solubility of diaryl diselenides in aqueous media
Ticket Status: OPEN Topic: Overcoming Aqueous Insolubility of Diaryl Diselenides (e.g., Diphenyl Diselenide) Assigned Specialist: Senior Application Scientist, Organochalcogen Division
Introduction: The Lipophilic Challenge
Welcome to the technical support center. You are likely here because your diaryl diselenide (
The Root Cause: Diaryl diselenides are highly lipophilic (LogP
Below are three validated workflows to solve this, ranging from simple encapsulation to advanced chemical modification.
Visual Troubleshooting: Method Selection Matrix
Before proceeding, use this decision tree to select the protocol that matches your application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 1: Supramolecular Encapsulation (Cyclodextrins)
Best For: Injectable formulations, cell culture (eliminating DMSO).
Cyclodextrins (CDs) form "host-guest" inclusion complexes.[1] The hydrophobic diselenide sits inside the CD cavity, while the hydrophilic exterior interacts with water.
Senior Scientist Note: Avoid native
Protocol A: Co-Precipitation Method
-
Molar Calculation: Calculate a 1:1 molar ratio of Diphenyl Diselenide (MW: 312.13 g/mol ) to HP-
-CD (MW: ~1460 g/mol ). -
Dissolution (Host): Dissolve HP-
-CD in distilled water at 50°C. Ensure it is crystal clear. -
Dissolution (Guest): Dissolve the diselenide in a minimal volume of ethanol or acetone.
-
Complexation: Dropwise add the guest solution to the host solution while stirring vigorously (600 RPM) at 50°C.
-
Equilibration: Stir for 4 hours. The solution may turn cloudy initially but should clarify or form a fine precipitate.
-
Drying: Evaporate the solvent (Rotavap) or freeze-dry (Lyophilization) to obtain the complex powder.
Troubleshooting Ticket #001: "My complex isn't dissolving."
| Symptom | Probable Cause | Corrective Action |
| Yellow oil droplets on surface | Incomplete inclusion (Guest excluded). | Increase stirring time to 24h or switch to Kneading Method (grind paste of CD + water + drug for 45 mins). |
| Precipitate upon re-dissolution | Ratio imbalance. | Increase CD ratio to 2:1 (Host:Guest). Diselenides are bulky; 1:1 might be sterically hindered. |
| Low yield | Thermal degradation. | Keep temperature strictly below 55°C. Diselenides are stable, but the complexation thermodynamics favor moderate heat. |
Module 2: Nanotechnology (Nanocapsules & Emulsions)
Best For: Oral delivery (protects against gastric acid), high-dose animal studies.
Nanocapsules consist of an oily core (containing the diselenide) surrounded by a polymeric wall. This mimics the compound's natural lipophilicity while presenting a hydrophilic surface to the gut/blood [2].
Protocol C: Interfacial Deposition of Preformed Polymer
Materials:
-
Organic Phase: Diphenyl Diselenide (10 mg), Eudragit RS 100 (100 mg), MCT Oil (300 mg), Acetone (25 mL).
-
Aqueous Phase: Water (50 mL), Polysorbate 80 (Tween 80, 70 mg).
Workflow:
-
Dissolve: Combine all "Organic Phase" ingredients in a beaker. Stir until the polymer (Eudragit) and diselenide are fully dissolved in the acetone.
-
Prepare Aqueous: Dissolve Tween 80 in the water phase.
-
Injection: Inject the Organic Phase into the Aqueous Phase under moderate magnetic stirring. Do not use a high-shear homogenizer yet.
-
Evaporation: Stir for 10–20 minutes, then remove the acetone and excess water via rotary evaporation to achieve the desired final volume (e.g., 10 mL).
Figure 2: Interfacial deposition workflow for generating diselenide-loaded nanocapsules.
Troubleshooting Ticket #002: "Suspension is separating or too cloudy."
| Symptom | Probable Cause | Corrective Action |
| Sedimentation | Particle aggregation (>500nm). | Tyndall Effect Check: A laser pointer should show a distinct beam (blueish hue). If white/opaque, particles are too big. Increase surfactant concentration. |
| Polymer clumps | Injection too fast. | Use a syringe pump for injection. The diffusion of acetone must be controlled to allow orderly polymer precipitation. |
| Drug crystallization | Drug saturation in oil core. | Reduce drug loading. Ensure the diselenide is fully soluble in the MCT oil before adding acetone. |
Module 3: Chemical Modification (Functionalization)
Best For: Creating inherently water-soluble derivatives for catalysis or specific biological targeting.
If encapsulation is not an option, you must modify the scaffold. Introducing a carboxyl group (-COOH) or amine (-NH2) allows for salt formation, drastically increasing solubility [3].
Protocol D: Synthesis of Carboxyl-Diselenides
Target Molecule: 2,2'-Diselenobis(benzoic acid).
-
Precursor: Start with o-iodobenzoic acid.
-
Lithiation/Selenylation: React with dilithium diselenide (
). -
The "Water Trick" (Critical Step):
-
Standard reaction of o-iodobenzamides with
can yield benzisoselenazolones (cyclized byproducts). -
Control: Add a small amount of water (approx 5%) to the reaction mixture.[3] This decreases the solubility of the intermediate diselenide, causing it to precipitate before it can oxidize/cyclize into the byproduct [4].
-
-
Workup: Acidify the solution to precipitate the diselenide acid.
-
Solubilization: To use in aqueous media, convert the acid to its sodium salt by adding 1 equivalent of NaOH or NaHCO3.
Summary of Solubility Limits
| Solvent System | Solubility Limit (Approx.) | Biological Toxicity | Notes |
| Pure Water | < 0.001 mg/mL | None | Practically insoluble. |
| DMSO | > 50 mg/mL | High (>0.1% v/v) | Cytotoxic; causes membrane poration. |
| HP- | ~5–10 mg/mL | Low | Best for IV/IP. |
| Nanocapsules | ~1–5 mg/mL (Suspension) | Low | Best for Oral; sustained release. |
| Nanoemulsion | ~2–8 mg/mL | Low/Moderate | Dependent on surfactant load. |
References
-
Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives. Source: National Institutes of Health (PMC) URL:[Link] (Note: Validates the superior solubility of HP-beta-CD over native beta-CD for lipophilic guests).
-
Diphenyl diselenide-loaded nanocapsules: preparation and biological distribution. Source: PubMed URL:[5][Link] (Note: The primary protocol for Eudragit/MCT nanocapsule preparation).
-
Water-dependent synthesis of biologically active diaryl diselenides. Source: Semantic Scholar / Arkivoc URL:[Link] (Note: Describes the "Water Trick" for controlling synthesis yield).
-
Novel Spontaneous Nanoemulsions for Phosphorus Selenide Compounds. Source: National Institutes of Health (PMC) URL:[Link] (Note: Protocol for spontaneous emulsification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Novel Spontaneous Nanoemulsions for Phosphorus Selenide Compounds: Toward Enhanced Solubility and Stable Aqueous Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for copper-catalyzed diselenide synthesis
Status: Operational | Ticket: #Se-Cu-OPT-2026 | Specialist: Senior Application Scientist
Executive Summary & Core Logic
Welcome to the technical support center for organoselenium chemistry. You are likely here because your copper-catalyzed formation of Se-Se bonds is suffering from low yields, catalyst poisoning, or reproducibility issues.
The synthesis of symmetrical diaryl diselenides (Ar-Se-Se-Ar) via copper catalysis generally proceeds through a Reductive Coupling pathway (using Aryl Halides + Elemental Selenium) or an Oxidative Coupling pathway (using Aryl Boronic Acids + Diselenide sources).
The Golden Rule of Cu-Se Chemistry: Selenium is "soft" and poisons "hard" copper species. Success depends on stabilizing the Cu(I) intermediate and preventing the formation of insoluble copper selenide (CuₓSeᵧ) aggregates before the catalytic cycle turns over.
Optimization Matrix: The "Reference Standard"
Do not guess. Start with this validated baseline (The "Zeni-Beletskaya" Standard) and deviate only when specific substrate constraints force you to.
| Parameter | The "Gold Standard" | Why? (Causality) | Alternatives (Green/Niche) |
| Catalyst | CuI (10 mol%) | Iodide stabilizes Cu(I) clusters better than Cl/Br. High surface area is critical. | CuO nanopowder (recyclable), Cu(OAc)₂ (if oxidative). |
| Ligand | 1,10-Phenanthroline | Bidentate N-ligands prevent Cu-Se precipitation (catalyst death). | 2,2'-Bipyridine, TMEDA. Ligand-free works only at very high temps (>130°C). |
| Solvent | DMSO | High dielectric constant stabilizes polar intermediates; activates Se₈ rings. | DMF, PEG-400 (Green/Recyclable), Toluene (requires phase transfer agent). |
| Base | KOH or Cs₂CO₃ | Strong base required to generate the active polyselenide anion species. | K₃PO₄ (mild, for sensitive substrates), K₂CO₃. |
| Se Source | Se Powder (Grey) | Stable, cheap.[1] Requires activation (reduction) in situ. | SeO₂ (oxidative route), Diselenide transfer reagents. |
| Atmosphere | Argon/Nitrogen | CRITICAL. Oxygen oxidizes Cu(I) to inactive Cu(II) or over-oxidizes Se to selenoxides. | Air is only permissible in specific Boronic Acid oxidative couplings. |
Troubleshooting Dashboard
Identify your symptom below to find the immediate chemical fix.
Symptom A: "My reaction mixture turned black immediately and stalled."
-
Diagnosis: Catalyst Poisoning (The "Black Death"). You formed insoluble Copper Selenide (CuSe/Cu₂Se) rather than the active catalytic species. This happens when the ligand concentration is too low or the Se activation is too fast relative to the oxidative addition.
-
The Fix:
-
Increase Ligand:Cu ratio to 2:1 .
-
Pre-stir the Aryl Halide, CuI, and Ligand before adding the Base/Selenium. This ensures the Cu is ligated and "protected" before it meets the chalcogen.
-
Symptom B: "I have 50% conversion, but the reaction won't go further."
-
Diagnosis: Surface Passivation. The elemental selenium (Se₈) has aggregated, or the base has been consumed by side reactions (e.g., dehalogenation).
-
The Fix:
-
Grind your Se powder immediately before use. Old Se powder oxidizes and clumps.
-
Add Mg (Magnesium turnings) or a reducing metal additive. Recent studies suggest Mg/Fe additives can rejuvenate the catalytic cycle by reducing oxidized Se species back to active anions [1].
-
Symptom C: "I am getting the Monoselenide (Ar-Se-Ar) instead of Diselenide."
-
Diagnosis: Over-reduction or Stoichiometry Error. High temperatures and excess copper can favor the extrusion of one Se atom to form the ether-like monoselenide.
-
The Fix:
-
Lower temperature by 20°C (e.g., go from 110°C to 90°C).
-
Ensure strictly 0.5 to 0.6 equivalents of Se₈ per equivalent of Aryl Halide. Excess Se favors diselenide; deficit favors monoselenide.
-
Symptom D: "The smell is persisting in my hood/glassware."
-
Diagnosis: Volatile Selenols/H₂Se.
-
The Fix:
-
Bleach Bath: Submerge all glassware in a bath of 10% Sodium Hypochlorite (Bleach). This oxidizes odorous Se(-II) species to non-volatile, odorless Selenates (SeO₄²⁻).
-
Never use acid to clean selenium glassware; it generates deadly H₂Se gas.
-
Validated Experimental Protocols
Protocol A: Symmetrical Diselenide from Aryl Iodides (Reductive)
Best for: Stable aryl iodides, standard drug intermediates.
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charge: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), Se Powder (40 mg, 0.5 mmol), and KOH (112 mg, 2.0 mmol).
-
Substrate: Add Aryl Iodide (1.0 mmol).
-
Solvent: Add anhydrous DMSO (2.0 mL) via syringe.
-
Reaction: Seal and heat to 110°C for 12–24 hours. Note: The solution should be dark red/brown, not black sludge.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMSO. Dry organic layer over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Diselenides from Aryl Boronic Acids (Oxidative)
Best for: Substrates sensitive to strong bases or nucleophiles.
-
Setup: Standard round-bottom flask (Air tolerance is higher here, but N₂ is preferred).
-
Charge: Aryl Boronic Acid (1.0 mmol), Se Powder (1.0 mmol), CuI (10 mol%), 1,10-Phenanthroline (10 mol%).
-
Solvent: DMSO (3 mL).
-
Reaction: Heat to 100°C open to air (or under O₂ balloon for faster rates). The mechanism requires an oxidant to regenerate the catalyst [2].
-
Workup: Standard extraction as above.
Visualizing the Logic
The following diagram illustrates the decision-making process for optimizing your reaction conditions.
Caption: Decision tree for selecting the optimal catalytic system based on substrate leaving group and process requirements.
FAQ & Safety
Q: Can I scale this up to 100g? A: Caution is advised. DMSO reactions at high temperatures can experience thermal runaway. For scale-up (>10g), switch to Toluene/Water biphasic systems with a phase transfer catalyst (TBAB) to manage heat dissipation better.
Q: Why is my yield inconsistent between batches? A: Check your Selenium mesh size . Fine powder (-325 mesh) reacts significantly faster than coarse shot. Standardize your Se source. Also, ensure your DMSO is dry; water can quench the intermediate phenylselenolate.
Q: Safety regarding H₂Se? A: While these protocols avoid direct H₂Se gas generation, acidification of the reaction mixture will generate it. ALWAYS quench reaction mixtures into a basic solution (NaOH/Bleach) to keep Selenium deprotonated and non-volatile.
References
-
Copper-Catalyzed Synthesis of Diaryl Selenide from Aryl Iodide and Diphenyl Diselenide Using Magnesium Metal. Source: ResearchGate / ChemInform. URL:[Link]
-
Copper-Catalyzed Synthesis of Symmetrical Diaryl Selenides from Aryl Iodides with Elemental Selenium. Source: ResearchGate / Wiley Online Library. URL:[Link]
-
A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides. Source: Organic Chemistry Portal / Synlett. URL:[Link]
-
Copper Oxide Catalyzed Synthesis of Symmetrical Diaryl Selenides via Cascade Reaction. Source: ACS Publications / J. Org. Chem. URL:[Link]
Sources
Technical Support Center: Nitrophenyl Diselenide Synthesis
The following technical guide addresses the synthesis of nitrophenyl diselenides, specifically focusing on the two primary pathways: Diazotization of Nitroanilines and Nucleophilic Aromatic Substitution (SNAr) of Nitrohalobenzenes .
Topic: Troubleshooting Side Reactions & Process Optimization Role: Senior Application Scientist Audience: Medicinal Chemists, Process Engineers
Executive Summary & Mechanistic Overview
Nitrophenyl diselenides (e.g., Bis(2-nitrophenyl) diselenide) are critical intermediates for synthesizing Ebselen-like organoselenium drugs and glutathione peroxidase mimetics. Their synthesis is deceptively simple but prone to "silent" failures where side products mimic the physicochemical properties of the target.
The two dominant synthetic routes are:
-
The Diazo Route: Conversion of nitroaniline to a diazonium salt, followed by reaction with a selenocyanate or diselenide anion.
-
The SNAr Route: Direct displacement of a halide (Cl, Br, I) on a nitrobenzene ring by a diselenide nucleophile (
).
Visualization of Reaction Pathways & Failure Points
The following diagram illustrates the competing pathways for both methods. Use this to identify where your specific impurity likely originated.
Figure 1: Mechanistic divergence in nitrophenyl diselenide synthesis. Red nodes indicate critical failure modes.
Troubleshooting Guide: The Diazo Route
Primary Issue: Instability of intermediates and "Tar" formation.
Q1: My reaction mixture turned into a black, sticky tar instead of precipitating the yellow/orange diselenide. What happened?
Diagnosis: Thermal decomposition of the diazonium salt or uncontrolled azo coupling. The Science: Diazonium salts of nitroanilines are electron-deficient and highly electrophilic. If the temperature rises above 5°C during diazotization, they react with unreacted aniline (azo coupling) or hydrolyze to phenols, which then polymerize. Corrective Protocol:
-
Temperature Lock: Maintain internal temperature between -5°C and 0°C during NaNO2 addition.
-
Acid Stoichiometry: Ensure strongly acidic conditions (pH < 1) to prevent the formation of the free amine, which acts as the nucleophile for azo coupling.
-
Self-Validating Check: The diazonium solution must be clear and homogeneous before adding the selenium source. Turbidity indicates early decomposition.
Q2: I isolated the product, but the melting point is sharp yet incorrect, and NMR shows missing peaks.
Diagnosis: Isolation of the Selenocyanate (Ar-SeCN) intermediate. The Science: The reaction of a diazonium salt with KSeCN yields the aryl selenocyanate first. This must be hydrolyzed (usually with ethanolic KOH) to form the selenolate, which then oxidizes to the diselenide. If you skip or under-perform the hydrolysis step, you isolate the intermediate. Validation: Check IR for a sharp nitrile stretch around 2150 cm⁻¹. The target diselenide has no such band.
Troubleshooting Guide: The SNAr Route
Primary Issue: Controlling the Selenium Species (
Q3: I have a significant amount of Monoselenide (Ar-Se-Ar) impurity. How do I prevent this?
Diagnosis: Over-reduction of the selenium source.
The Science: This is the most common failure in SNAr. You likely generated the selenide anion (
-
attacks Ar-X
Ar-Se-Se-Ar (Target) -
attacks Ar-X
Ar-Se-Ar (Monoselenide) Stoichiometry Control (The "1:1 Rule"): When using elemental Selenium and NaBH4: -
For Diselenide: Ratio must be 1 Se : 1 NaBH4 (creates NaHSe, which oxidizes/disproportionates to diselenide).
-
For Monoselenide: Ratio is 1 Se : 2 NaBH4 (creates Na2Se). Corrective Protocol: Adjust your reductant stoichiometry strictly. If using Lithium Diselenide (Li2Se2), ensure it is prepared freshly from Li and Se in THF to guarantee the correct chain length.
Q4: The reaction stalled. I am using o-chloronitrobenzene, but conversion is <20%.
Diagnosis: Poor leaving group ability or insufficient solvent polarity. The Science: The ortho-nitro group provides steric hindrance. While it activates the ring via resonance, the chlorine atom is a mediocre leaving group compared to iodine. Optimization:
-
Switch Halides: Use 1-Iodo-2-nitrobenzene . The C-I bond is weaker, and Iodide is a superior leaving group.
-
Solvent System: Switch from Ethanol to DMF or DMSO . SNAr reactions require polar aprotic solvents to solvate the cation (Na+), leaving the
anion "naked" and more nucleophilic.
Purification & Self-Validating Systems
Comparison of Impurity Profiles
| Impurity | Appearance | Solubility (EtOH) | Detection (TLC) | Removal Strategy |
| Diselenide (Target) | Yellow/Orange Solid | Low (Cold), High (Hot) | Mid Rf | Recrystallization (EtOH/AcOH) |
| Monoselenide | Pale Yellow/Colorless | Moderate | High Rf | Column Chromatography (Hexane/DCM) |
| Seleninic Acid | White Solid | High (Polar) | Baseline | Basic Wash (NaHCO3) |
| Elemental Se | Black/Grey Powder | Insoluble | Origin (Dark spot) | Hot Filtration |
The "Redox Cycle" Purification Trick
If you cannot separate the monoselenide from the diselenide via crystallization:
-
Reduce: Treat the crude mixture with NaBH4 in Ethanol. The diselenide breaks down to the Selenolate anion (Ar-Se⁻) (soluble, clear solution). The monoselenide (Ar-Se-Ar) is chemically inert to NaBH4.
-
Filter: Filter the solution. The monoselenide remains on the filter or in the organic wash.
-
Re-oxidize: Bubble air through the filtrate. The selenolate dimerizes back to the pure Diselenide , which precipitates out.
References
-
Crystal Structure and Synthesis of Bis(4-nitrophenyl) selenide Source: NIH / PMC. "Bis(4-nitrophenyl) selenide." URL:[Link] Relevance: Provides X-ray data and synthesis conditions for the monoselenide impurity, aiding in its identification.
-
Control of Selenide vs. Diselenide Anions Source: ResearchGate.[1][2] "Synthesis of Diselenides and Selenides from Elemental Selenium." URL:[Link] Relevance: Establishes the critical NaBH4/Se stoichiometry (1:1 vs 1:2) to control the formation of Na2Se2 vs Na2Se.
-
Diazotization and Side Reactions Source: NSF / Organic Syntheses Principles. "Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines." URL:[Link] Relevance: Explains the mechanism of diazonium instability and azo coupling side reactions (tars) when temperature is uncontrolled.
Sources
Technical Support Center: Advanced NMR Analysis of Substituted Diselenides
Status: Operational
Specialist: Senior Application Scientist, Spectroscopy Division
Topic: Troubleshooting
Introduction
Welcome to the Advanced Spectroscopy Support Center. Interpreting the NMR spectra of substituted diselenides presents unique challenges due to the wide chemical shift range of Selenium-77 (
This guide moves beyond basic spectral assignment. We address the "Why" and "How" of missing signals, unexpected splitting patterns, and dynamic broadening.
Module 1: Signal Acquisition & Missing Peaks
Q: I synthesized a diselenide, but my Se NMR spectrum is blank. Is my product gone?
A: Not necessarily. The absence of a signal is often an acquisition parameter issue rather than a synthetic failure.
Troubleshooting Protocol:
-
Check the Spectral Width (SW):
-
Issue:
Se has a massive chemical shift range (~3000 ppm). Standard default parameters often cover only 200–400 ppm. -
Action: Open your SW to at least 1000 ppm centered around 400 ppm (relative to Me
Se). Diselenides typically resonate between 200 and 600 ppm .
-
-
Evaluate Relaxation Dynamics (
):-
Issue: Selenium atoms in diselenides often lack directly attached protons, leading to inefficient dipolar relaxation.
values can exceed 10–30 seconds. If your repetition rate (Acquisition Time + Relaxation Delay) is too short, the signal saturates and vanishes. -
Action:
-
Quick Fix: Add a relaxation agent like Cr(acac)
(approx. 0.05 M) to the sample. This shortens via paramagnetic relaxation, allowing faster scanning. -
Instrument Fix: Increase the relaxation delay (
) to 5–10 seconds if not using a relaxation agent.
-
-
Visualization: The "Missing Signal" Decision Tree
Figure 1: Step-by-step logic for troubleshooting missing
Module 2: Spectral Interpretation & Chemical Shifts
Q: How do I distinguish my diselenide (R-Se-Se-R) from monoselenide (R-Se-R) or selenol (R-SeH) byproducts?
A: Chemical shift mapping is the most reliable method. Diselenides are generally deshielded (downfield) compared to monoselenides but shielded (upfield) relative to selenoxides.
Reference Data Table: Typical
| Species | Structure | Typical Range ( | Notes |
| Selenol | R-SeH | -100 to +150 | Highly pH dependent; often shows |
| Monoselenide | R-Se-R | 0 to 400 | Alkyl-Se-Alkyl are lower; Aryl-Se-Aryl are higher. |
| Diselenide | R-Se-Se-R | 250 to 600 | Dialkyl ~300; Diaryl ~460 (PhSeSePh). |
| Selenoxide | R-Se(=O)-R | 800 to 1200 | Very deshielded due to oxygen electronegativity. |
| Selenate | SeO | ~1040 | Common oxidation byproduct. |
Note: Solvent effects in
Q: What are the small "satellite" peaks flanking my main proton signals?
A: These are
-
The Physics: The main
H signal arises from protons attached to isotopically silent Se (49.6% abundance). The satellites arise from protons coupled to Se (7.6% abundance, Spin 1/2). -
Identification: They appear as a doublet centered on the main peak. The intensity of each satellite is approximately 3.8% of the main peak height.
-
Calculation: The distance between the two satellite peaks (in Hz) is the coupling constant
.-
(Geminal): 10–50 Hz (often seen in
-protons). - (Vicinal): 5–25 Hz.
-
(Geminal): 10–50 Hz (often seen in
Module 3: Dynamic Complexity & Symmetry Breaking
Q: My diselenide is symmetric (R-Se-Se-R), but I see two distinct Se peaks or complex splitting in the H NMR. Why?
A: This usually indicates Atropisomerism or Chirality in the R-group.
-
Chiral R-Groups: If R is chiral (e.g., an amino acid derivative), the two selenium atoms become diastereotopic. They are no longer chemically equivalent, resulting in two distinct
Se signals. -
Restricted Rotation: The C-Se-Se-C dihedral angle prefers nearly
. If bulky substituents prevent rapid rotation around the Se-Se bond, the molecule gets "locked" in a specific conformation, breaking effective symmetry on the NMR timescale.
Visualization: Symmetry Breaking Mechanism
Figure 2: Impact of conformational dynamics on spectral complexity.
Experimental Protocols
Protocol A: Optimized Se Acquisition
-
Sample Prep: Dissolve ~50 mg of compound in 0.6 mL CDCl
. -
Referencing: Use an external standard of Diphenyl Diselenide (
= 463 ppm) or Dimethyl Selenide ( = 0 ppm) . Note: Me Se is volatile and toxic; Ph Se is safer. -
Pulse Sequence: Standard zg (Bruker) or s2pul (Varian).
-
Parameters:
-
Pulse Angle: 30° to 45° (to avoid saturation).
-
Relaxation Delay (d1): 2.0s (with Cr(acac)
) or >10s (without). -
Scans (ns): Start with 256. For dilute samples, 1024+ may be needed.
-
Broadband Decoupling: Inverse gated decoupling (typically ZGIG) is recommended to suppress NOE (which can be negative for Se) and simplify the spectrum.
-
References
-
Reich, H. J. (n.d.). Selenium NMR Data. University of Wisconsin-Madison. Retrieved from [Link]
- The definitive collection of chemical shifts and coupling constants for organoselenium compounds.
-
Duddeck, H. (2004).
Se NMR Spectroscopy and Its Applications in Chemistry. Annual Reports on NMR Spectroscopy, 52, 105-166. [Link]- Comprehensive review on relaxation mechanisms and stereochemical applic
-
Parella, T. (n.d.). Selenium NMR Tutorial. NMR Spectroscopy at IMSERC, Northwestern University. Retrieved from [Link]
- Practical guide for instrument setup and parameter optimiz
Sources
Technical Support Center: Organoselenium Stability & Purification
Topic: Preventing Oxidation and Degradation of Diselenides During Workup Ticket ID: SE-OX-PREV-001 Status: Active Guide
Diagnostic Hub: What are you observing?
Before proceeding with the protocol, confirm your specific issue using the diagnostic matrix below. Diselenides (
| Observation | Diagnosis | The Issue |
| Target product disappears; polar baseline spot appears on TLC. | Over-Oxidation | Your diselenide has oxidized to a seleninic acid ( |
| Solution turns from yellow to colorless (and smells strongly). | Reduction (Unintended) | You may have inadvertently reduced the diselenide to a selenol ( |
| Precipitation of white/colorless solids during storage. | Polymerization or Oligomerization | Common in aliphatic diselenides; often mistaken for oxidation. |
| Complex mixture of products after extraction with ether/THF. | Radical Cleavage | Likely homolytic cleavage of the Se-Se bond due to ambient light or peroxides in the solvent. |
Core Directive: The "Safe-Se" Workup Protocol
To prevent the oxidation of the diselenide linkage (
Phase A: Quenching & Scavenging (The Critical Step)
Context: If your reaction involved any oxidants (mCPBA,
-
The Reductive Quench:
-
Protocol: Before extraction, treat the reaction mixture with saturated aqueous Sodium Thiosulfate (
) or Sodium Metabisulfite ( ) . -
Why: These reagents reduce active oxidants (like unreacted peroxides) faster than those oxidants can attack the selenium atom.
-
Warning: Do NOT use strong reducing agents like
or during the quench, as these will cleave the diselenide bond to form selenols ( ).
-
-
Solvent Selection:
-
Rule: Avoid diethyl ether or THF unless they are freshly distilled/inhibitor-free.
-
Reason: Ethers form organic peroxides upon storage. These peroxides readily oxidize diselenides to seleninic esters or anhydrides.
-
Alternative: Use Dichloromethane (DCM) or Ethyl Acetate for extractions.
-
Phase B: Protection from Homolysis (Light & Heat)
The
-
Step 1: Wrap all separatory funnels and rotovap flasks in aluminum foil.
-
Step 2: Maintain workup temperature below 40°C.
-
Step 3: If the compound is an oil, store under Argon immediately.
Deep Dive: The Mechanism of Failure
Understanding how diselenides oxidize allows you to predict when your specific synthesis is at risk.
The Oxidation Pathway
Unlike thiols, selenium is a "soft" nucleophile that is easily attacked by "hard" electrophiles (like the oxygen in peroxides).
Figure 1: The redox landscape of organoselenium compounds. The goal is to maintain the species in the yellow "Diselenide" state.
Troubleshooting & FAQs
Q1: I used silica gel chromatography, and my product degraded. Why?
A: Silica gel is slightly acidic. If your diselenide is electron-rich, it can be sensitive to acidic surfaces, especially if the eluent contains traces of peroxides.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane to neutralize acidity.
-
Fix: Ensure your eluent (e.g., Hexane/EtOAc) is peroxide-free.
Q2: Can I use bleach (NaOCl) to quench the reaction smell?
A: ABSOLUTELY NOT.
-
Reason: Hypochlorite is a potent oxidant that will instantly convert diselenides into seleninyl chlorides (
) or seleninic acids. -
Alternative: Use a dilute bleach trap for the waste stream only, but never let it touch your product. To mitigate smell, keep the pH neutral/slightly acidic and work in a well-ventilated hood.
Q3: I accidentally oxidized my diselenide to seleninic acid. Is it ruined?
A: No, it is often recoverable.
-
Rescue Protocol: Dissolve the crude oxidized mixture in ethanol/water and add excess Sodium Borohydride (
) . This will reduce the species down to the selenol ( ). Upon exposure to air (stirring in an open flask for 30 mins), the selenol will auto-oxidize back to the desired diselenide ( ).
Q4: My diselenide is an oil and turns dark upon standing.
A: This is likely light-induced radical disproportionation.
-
Fix: Store neat oils in amber vials at -20°C. If purification is necessary, filter through a short plug of neutral alumina instead of silica.
Summary Data: Solvent & Reagent Compatibility
| Reagent/Solvent | Compatibility with Diselenides | Risk Factor | Action |
| Diethyl Ether | Low | High (Peroxides) | Test for peroxides or use DCM. |
| DCM / Chloroform | High | Low | Recommended extraction solvent. |
| Sodium Thiosulfate | High | None | Recommended quench for oxidants. |
| Bleach (NaOCl) | Incompatible | Extreme (Oxidation) | Do not use. |
| NaBH4 | Conditional | Reduces to Selenol | Use only if "Rescue" is needed. |
| Silica Gel | Moderate | Acidic Degradation | Neutralize with 1% Et3N. |
Workflow Decision Tree
Use this logic flow to determine your workup strategy.
Figure 2: Decision tree for ensuring diselenide integrity during purification.
References
-
Reich, H. J., & Wollowitz, S. (1982). Preparation of Organoselenium Reagents. Organic Reactions.
-
Santi, C., & Wirth, T. (2016).
-
Back, T. G. (1999). Organoselenium Chemistry: A Practical Approach. Oxford University Press.
-
Mlochowski, J., et al. (2003).[1] Selenium-Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. European Journal of Organic Chemistry.
-
Tanini, D., et al. (2021).[2] Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions. Chemical Science.
Sources
Technical Support Center: Kinetic Analysis of Selenium-Based GPx Mimics
Welcome to the Advanced Catalysis Support Hub. Subject: Troubleshooting Coupled Reductase Assays for Glutathione Peroxidase (GPx) Mimics Support Lead: Senior Application Scientist, Enzymology Division
System Overview: The Coupled Reductase Assay
To troubleshoot effectively, one must first understand the "engine" we are testing.[1] We do not measure GPx activity directly; we measure the consumption of NADPH by a secondary enzyme, Glutathione Reductase (GR).[2]
The Logic:
-
The Mimic's Job: Your selenium compound (
) catalyzes the reduction of a peroxide ( ) using Glutathione ( ).[3][4] This produces Oxidized Glutathione ( ).[2][3][4][5] -
The Reporter's Job: The enzyme GR recycles
back to , consuming in the process.[1][2] -
The Signal: We track the disappearance of
at 340 nm .[1][2][6]
If this chain breaks or leaks (non-catalytic oxidation), your data becomes invalid.[3]
Visualizing the Catalytic Engine
Figure 1: The Ping-Pong Bi-Bi mechanism of GPx mimics coupled to the Glutathione Reductase reporter system. Note the "Activation" step for diselenides, which often causes experimental lag phases.
Diagnostic & Troubleshooting (Q&A)
Issue 1: "My blank control (no catalyst) has a high rate of NADPH consumption."
Diagnosis: Spontaneous Non-Catalytic Oxidation.[3]
The Science: Glutathione (
Corrective Action:
-
Switch Peroxides: Use organic hydroperoxides like Cumene Hydroperoxide (CuOOH) or t-Butyl Hydroperoxide (t-BuOOH) .[1][3] These are sterically bulkier and react much slower with GSH spontaneously, drastically lowering your background noise.[3]
-
Mathematical Correction: You must run a "No Catalyst" control alongside every experiment.
| Peroxide Substrate | Spontaneous Reaction with GSH | Suitability for Mimics |
| Hydrogen Peroxide ( | High (Fast Background) | Poor (Hard to distinguish weak mimics) |
| t-Butyl Hydroperoxide | Low | Excellent (Standard for screening) |
| Cumene Hydroperoxide | Moderate | Good (Often used for specific mechanistic studies) |
Issue 2: "I see a 'Lag Phase' before the absorbance starts dropping."
Diagnosis: In-situ Catalyst Activation.
The Science: Most stable selenium compounds are synthesized as Diselenides (
Corrective Action:
-
The Pre-Incubation Step: Do not add the peroxide immediately.[1] Incubate your Selenium compound with GSH and Glutathione Reductase for 5–10 minutes before adding the peroxide to start the reaction.[1] This ensures the mimic is in its active state when measurement begins.[1]
Issue 3: "The reaction starts fast but stops abruptly (Burst Kinetics)."
Diagnosis: Substrate Depletion or Catalyst Decomposition.[3] The Science:
-
NADPH Limiting: If you use standard spectrophotometry, the linear range is limited (0.1 to 1.5 OD).[3] If your catalyst is too potent, you deplete NADPH in seconds.[1][3]
-
Catalyst Death: Highly reactive selenols can be over-oxidized to seleninic acids (
) which may be irreversible, effectively "killing" the catalyst.[1][3]
Corrective Action:
-
Check Stoichiometry: Calculate the Turnover Number (TON). If the reaction stops after exactly 1 or 2 equivalents of NADPH per Selenium atom, you do not have a catalyst; you have a stoichiometric oxidant.[1] A mimic must cycle.[1][3]
-
Dilute the Mimic: Lower the concentration of the selenium compound (e.g., from
to ).
Validated Experimental Protocol
Method: 96-Well Microplate Coupled Reductase Assay Temperature: 25°C or 37°C (Must be constant)
Reagents Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0) + 1 mM EDTA.[1][3]
-
Why EDTA? To chelate trace transition metals (Fe, Cu) that cause non-enzymatic oxidation of GSH.
-
-
GSH Stock: 100 mM in buffer (Prepare fresh; GSH oxidizes in air).
-
NADPH Stock: 10 mM in buffer (Protect from light).
-
GR Enzyme: 100 units/mL stock.
-
Peroxide (Start Reagent): 10 mM t-BuOOH.
Step-by-Step Workflow:
-
The Mix (Master Mix): Prepare enough buffer containing:
-
Sample Loading: Add
of Master Mix to wells. -
Catalyst Addition: Add
of your Selenium Mimic (dissolved in MeOH or DMSO). -
Pre-Incubation (CRITICAL): Incubate for 5–10 minutes. Monitor Absorbance at 340nm.[1][2][3][6][7] It should be stable.[1][3][8] If it drops here, your compound is reacting directly with NADPH or GR (Interference).[3]
-
Initiation: Add
of Peroxide (t-BuOOH) to all wells. -
Measurement: Monitor
every 15 seconds for 5–10 minutes.
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing common kinetic assay failures.
References & Authority
-
Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase.[1] Journal of Laboratory and Clinical Medicine, 70(1), 158–169.
-
Foundational Source: Establishes the coupled reductase method.
-
-
Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[1][3][9] Chemical Society Reviews, 29(5), 347–357.[3]
-
Mechanistic Authority: detailed review of the catalytic cycle and the necessity of the selenol intermediate.[1]
-
-
Bhowmick, D., & Mugesh, G. (2015). Insights into the catalytic mechanism of synthetic glutathione peroxidase mimetics.[1][10] Organic & Biomolecular Chemistry, 13(41), 10262–10277.[3]
-
Troubleshooting Source: Discusses substituent effects and thiol exchange interference.
-
-
Sies, H. (1993). Ebselen, a selenoorganic compound as glutathione peroxidase mimic.[1][3] Free Radical Biology and Medicine, 14(3), 313–323.[3] [3]
-
Compound Specific: Reference for Ebselen kinetics and "lag phase" behavior.[3]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nwlifescience.com [nwlifescience.com]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencellonline.com [sciencellonline.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Scaling up the synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary
This technical guide addresses the scale-up synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9). While literature often focuses on the non-substituted bis(2-nitrophenyl)diselenide, the introduction of the electron-donating methoxy group at the para position (relative to the selenium linkage) significantly alters the solubility and electronic properties, requiring modified handling during purification.
This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway using a generated diselenide dianion. This method is superior to classical diazotization for scale-up due to lower explosion risks and the avoidance of unstable diazonium intermediates.
Module 1: Synthetic Route Selection & Optimization
Q: Which synthetic route is most scalable for multi-gram to kilogram production? A: The Nucleophilic Aromatic Substitution (SNAr) route is the industry standard for ortho-nitro activated systems.
-
The Mechanism: The ortho-nitro group strongly withdraws electrons, activating the C-Cl bond in 1-chloro-4-methoxy-2-nitrobenzene towards nucleophilic attack by the diselenide anion (
). -
Why not Diazotization? Diazotization of 4-methoxy-2-nitroaniline is viable but operationally hazardous at scale due to the thermal instability of diazonium salts and the evolution of nitrogen gas, which can cause foaming and pressure spikes in large reactors.
Q: How do we generate the diselenide nucleophile safely?
A: We utilize a reductive cleavage of elemental selenium using Sodium Borohydride (NaBH₄) . This generates the reactive species in situ without isolating toxic and unstable hydrogen selenide (
Comparative Route Analysis
| Feature | Method A: SNAr (Recommended) | Method B: Diazotization (Alternative) |
| Starting Material | 1-Chloro-4-methoxy-2-nitrobenzene | 4-Methoxy-2-nitroaniline |
| Reagents | Se powder, NaBH₄, NaOH, Ethanol | NaNO₂, HCl, KSeCN (or Se/NaBH₄) |
| Step Count | 1 (One-pot) | 2 (Diazotization + Coupling) |
| Thermal Risk | Low (Reflux controlled) | High (Exothermic decomp.) |
| Atom Economy | High | Low (Loss of N₂) |
Module 2: Detailed Experimental Protocol
Objective: Synthesis of 100g of this compound.
Reagents & Equipment
-
Reactor: 2L Double-jacketed glass reactor with overhead stirrer and reflux condenser.
-
Gas Scrubber: Connected to condenser outlet (bleach solution) to neutralize any escaped selenium odors.
-
Atmosphere: Nitrogen or Argon inert blanket (Critical during nucleophile generation).
Step-by-Step Methodology
Step 1: Generation of Diselenide Dianion (
-
Charge the reactor with Ethanol (600 mL) and Elemental Selenium powder (38.0 g, 0.48 mol) .
-
Cool the suspension to 0–5°C.
-
Slowly add Sodium Borohydride (NaBH₄) (9.5 g, 0.25 mol) portion-wise over 30 minutes.
-
Note: Hydrogen gas evolution will occur. Ensure adequate venting.[1]
-
Observation: The black selenium suspension will turn into a dark reddish-brown solution, indicating the formation of the polyselenide/diselenide anion.
-
-
Stir at room temperature for 30 minutes to ensure complete reduction.
Step 2: Nucleophilic Attack 5. Add 1-Chloro-4-methoxy-2-nitrobenzene (90.0 g, 0.48 mol) directly to the reactor as a solid or dissolved in minimal warm ethanol. 6. Add Sodium Hydroxide (NaOH) pellets (19.2 g, 0.48 mol) to neutralize HCl generated and drive the reaction. 7. Heat the mixture to Reflux (78°C) for 4–6 hours.
- Monitoring: Use TLC (20% EtOAc/Hexane) to monitor the consumption of the chloride starting material.
Step 3: Work-up & Oxidation 8. Cool the reaction mixture to room temperature. 9. Open the reactor to air and stir vigorously for 1 hour.
- Causality: Air oxidation converts any residual selenol (
) back into the desired diselenide ( ).
- Pour the mixture into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a yellow-orange solid.
- Filter the solid using a Buchner funnel.[2] Wash the cake with Water (3 x 200 mL) and cold Ethanol (100 mL) to remove inorganic salts and unreacted chloride.
Module 3: Visualized Workflow & Mechanism
Caption: Operational workflow for the SNAr synthesis of this compound, highlighting the critical reduction and coupling stages.
Module 4: Troubleshooting & FAQs
Q: The product yield is lower than expected (<50%). What went wrong?
-
Issue 1: Incomplete Reduction of Selenium. If the solution was not dark red/brown before adding the aryl halide, the
species was not fully formed. Ensure the Se/NaBH₄ step stirs for at least 30 mins. -
Issue 2: Oxidation of Selenol. If the workup is too fast, you may lose product as water-soluble selenolates. Remedy: Ensure the "Air Oxidation" step (stirring open to air) is performed for at least 1 hour before filtration.
-
Issue 3: Hydrolysis of Starting Material. In the presence of NaOH and water (from ethanol), the chloro-compound can slowly hydrolyze to the phenol. Remedy: Use anhydrous ethanol if this side product is observed.
Q: The product has a persistent foul odor. How do we remove it?
-
Cause: Trace amounts of low molecular weight selenides or unreacted hydrogen selenide.
-
Remedy: Wash the crude solid with 10% Sodium Hypochlorite (Bleach) solution during the filtration step. This oxidizes odorous species to non-volatile selenoxides/selenones.
Q: Recrystallization is not yielding crystals, only an oil. Why?
-
Cause: The melting point of the methoxy-derivative (~104-107°C) is lower than the non-methoxy analog. Oils form if the solvent is too hot or the concentration is too high.
-
Protocol: Dissolve the crude solid in boiling Acetone . Add Ethanol dropwise until turbidity appears. Allow to cool very slowly to room temperature without stirring. If oiling out occurs, re-heat and add a seed crystal.
Q: Can we use Potassium Selenocyanate (KSeCN) instead?
-
A: Yes, but it requires a different workflow. KSeCN reacts with the diazonium salt (Method B) or the aryl halide (if highly activated) to form the selenocyanate (
). This must then be hydrolyzed with base to form the diselenide. This adds an extra chemical step and is generally less efficient for this specific substrate.
Module 5: Safety & Hazard Management
| Hazard Class | Specific Risk | Mitigation Strategy |
| Selenium Toxicity | Cumulative poison; mimics arsenic. | Use dedicated glassware. All waste must be segregated as "Heavy Metal/Selenium Waste." Never mix with acid (H₂Se evolution). |
| Nitro Compounds | Energetic decomposition. | Do not heat the dry solid above 150°C. Monitor internal temperature during reflux. |
| Hydrogen Gas | Flammable gas from NaBH₄. | Purge reactor with N₂ before addition. Ensure condenser cooling is active. |
References
-
Taniguchi, N. (2005).[3] "Copper-catalyzed synthesis of diaryl diselenides from aryl iodides and selenium." Journal of Organic Chemistry.
-
Krief, A., & Derock, M. (2002). "Synthesis of diselenides and selenides from elemental selenium." Tetrahedron Letters.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79258, Bis(4-methoxyphenyl) disulfide" (Analogous reactivity data).
-
Fisher Scientific. (2023).[4] "Safety Data Sheet: Disulfide, bis(4-methoxyphenyl)."
Sources
Technical Support Center: Diselenide Purification & Chromatography
Topic: Refining Column Chromatography for Organodiselenide Isolation
Status: Operational | Lead Scientist: Dr. H. Sato | Context: Drug Discovery & Synthetic Methodology
Introduction: The "Yellow Band" Protocol
Welcome to the Diselenide Purification Support Center. If you are here, you are likely dealing with the unique challenges of organoselenium chemistry: greasy byproducts, foul odors, and the frustration of separating a diselenide (R-Se-Se-R) from its monoselenide (R-Se-R) cousin.
The Golden Rule: Unlike most organic compounds, diselenides talk to you. Their distinct yellow-to-orange color (arising from
Module 1: Diagnostic Triage (Pre-Column)
Before packing your column, diagnose the crude mixture. Most "chromatography failures" in selenium chemistry are actually reaction failures.
Q: My TLC shows a long streak starting from the baseline. Is the silica degrading my compound?
A: Likely not. While diselenides can be sensitive, streaking usually indicates incomplete oxidation of the intermediate selenol (R-SeH).
-
The Mechanism: Selenols are acidic (
for PhSeH) and bind to silica. As they travel, they slowly oxidize to diselenide on the plate, creating a "streak" of product. -
The Fix: Do not run the column yet. Stir your crude mixture in an open flask with air (or add a trace of
or ) until the TLC spot consolidates into a distinct, non-streaking yellow spot.
Q: I see two spots with identical Rf values. One is yellow, one is colorless. Which is which?
A:
-
Yellow/Orange Spot: Your target Diselenide (R-Se-Se-R).
-
Colorless Spot: The Monoselenide byproduct (R-Se-R).
-
The Issue: These compounds often co-elute because they share similar lipophilicity.
-
The Fix: If
, flash chromatography will fail. Switch to recrystallization . Diselenides are often less soluble in cold ethanol/methanol than monoselenides.
Q: My compound sticks to the origin even with polar solvents.
A: You may have formed a seleninic acid (
-
Test: Perform a "mini-workup" on a small aliquot with EDTA (to remove metals) or sodium thiosulfate (to reduce over-oxidized species) and re-run TLC.
Module 2: Method Development & Logic
Do not guess the solvent system. Use this decision matrix to select the optimal stationary phase.
Workflow Visualization: The Purification Decision Tree
Caption: Decision logic for selecting purification method based on crude analysis. Note the priority of oxidation completion before chromatography.
Module 3: The Execution (Protocol)
Standard Operating Procedure: Diselenide Flash Chromatography
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard resolution. Use Neutral Alumina if the R-group contains acid-labile protecting groups (e.g., THP ethers). |
| Loading Method | Dry Loading (Celite or Silica) | Diselenides are often greasy. Wet loading in DCM often causes band broadening (the "chimney effect"). Dry loading ensures a tight start band. |
| Eluent System A | Hexane : Dichloromethane (DCM) | Preferred. Diselenides have excellent solubility in DCM. This system often provides better separation from monoselenides than EtOAc mixtures. |
| Eluent System B | Hexane : Ethyl Acetate | Use if the compound is highly polar.[1] Note: Hexane/EtOAc can sometimes cause "tailing" for organoseleniums. |
| Additive | 1% Triethylamine (optional) | Add only if the compound streaks due to silica acidity. Warning: Et3N can form salts with trace selenols. |
| Flow Rate | 15–20 mL/min (for 40g column) | Slower than usual. Diselenides are heavy atoms; diffusion is slower. Give them time to equilibrate. |
| Detection | Visual (Yellow Band) + UV (254 nm) | The yellow band is the product. Collect the entire yellow band, but be conservative with the "tails" to avoid monoselenide contamination. |
Troubleshooting the Run
Issue: "The Ghost Peak" (Product decomposes on column)
-
Symptom: The yellow band fades as it travels down the column, or you recover significantly less mass than loaded.
-
Cause: Light sensitivity or Silica Acidity. The Se-Se bond can undergo homolytic cleavage under intense light, or heterolytic cleavage on acidic silica.
-
Solution:
-
Wrap the column in aluminum foil (protect from light).
-
Switch to Neutral Alumina or pre-wash silica with 1% Et3N/Hexane to neutralize acid sites.
-
Issue: "The Never-Ending Yellow" (Bleeding)
-
Symptom: A faint yellow color continues to elute for dozens of fractions after the main peak.
-
Cause: Solubility limit. Your compound is precipitating inside the column and slowly redissolving.
-
Solution: You used a poor solvent for loading or the initial mobile phase was too non-polar. Flush with a gradient of 100% DCM or 10% MeOH/DCM to recover the remaining material.
Module 4: Post-Column Recovery & Safety
The "Smell" Factor: Decontamination
Organoselenium waste is notorious for its stench and toxicity.
-
Protocol: Collect all aqueous waste and silica gel in a dedicated container.
-
Quench: Add Bleach (Sodium Hypochlorite) to the waste container. This oxidizes volatile, smelly selenols/selenides into non-volatile, odorless selenoxides/selenones (
). -
Verification: Ensure the waste container no longer smells before disposal.
Stability & Storage
-
State: Diselenides are generally stable solids/oils.
-
Storage: Store at 4°C in the dark . Light is the enemy of the Se-Se bond.
-
Purity Check: Run a 77Se NMR .
-
Diselenides (
): Typically 300–600 ppm (relative to ). -
Monoselenides (
): Typically 200–400 ppm . -
Note: The chemical shift difference is massive, making NMR the ultimate purity check.
-
References
-
Reich, H. J., & Wollowitz, S. (1982). Preparation of Organoselenium Compounds. Organic Reactions. (Foundational text on selenoxide elimination and purification).
-
Santi, C., et al. (2010). Organoselenium Chemistry: Between Synthesis and Biochemistry. Bentham Science Publishers. (Covers stability and handling of diselenides).[2]
-
Wirth, T. (Ed.). (2011).[3] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[3] (Authoritative guide on modern purification protocols).
-
Common Organic Chemistry. (2023). Running a Silica Gel Column. (General protocols adapted for dry-loading greasy compounds).
-
Freudendahl, D. M., et al. (2009). Recent advances in organoselenium chemistry. Green Chemistry. (Discusses oxidative workups to prevent selenol streaking).
Sources
Validation & Comparative
Bis(4-methoxy-2-nitrophenyl)diselenide vs. Diphenyl Diselenide: Antioxidant Activity Guide
This guide provides an in-depth technical comparison between Bis(4-methoxy-2-nitrophenyl)diselenide (BMND) and the industry-standard Diphenyl Diselenide (DPDS). It synthesizes data from recent mechanistic studies, focusing on the structure-activity relationships (SAR) that define their glutathione peroxidase (GPx) mimetic potential.
Executive Summary
-
Diphenyl Diselenide (DPDS): The "Gold Standard" for organoselenium antioxidants. It exhibits reliable, well-characterized GPx-like activity via a selenol/selenenyl sulfide cycle. It is lipophilic, stable, and widely used as a benchmark.
-
This compound (BMND): A functionalized derivative often serving as a pro-catalyst . While the nitro group (
) generally dampens catalytic turnover due to electron withdrawal, this compound is the direct precursor to Bis(2-amino-4-methoxyphenyl)diselenide , a "Super-Mimic" that exhibits ~2x the catalytic efficiency of DPDS and ~5x that of Ebselen once activated (reduced) to its amine form. -
Verdict: For direct, immediate antioxidant assays in non-reducing environments, DPDS is superior. For systems with high thiol concentrations (e.g., intracellular environments) or specific design goals (e.g., pH-switchable catalysis), BMND (and its amino-metabolite) offers higher potential potency due to intramolecular Se···N interactions.
Chemical & Structural Context
The antioxidant efficacy of diselenides is governed by the lability of the Se–Se bond and the stability of the active selenol (
| Feature | Diphenyl Diselenide (DPDS) | This compound (BMND) |
| Structure | Unsubstituted phenyl rings. | Phenyl rings with 2-Nitro ( |
| Electronic Effect | Neutral. Baseline reactivity.[1][3] | Push-Pull System: • 2-Nitro (EWG): Withdraws electrons, making Se electrophilic but potentially stabilizing the inactive selenenyl sulfide state.• 4-Methoxy (EDG): Donates electrons, increasing nucleophilicity of the active selenolate ( |
| Intramolecular Interaction | None. | Se···O (Nitro): Weak interaction.Se···N (Amino form): Strong interaction (after reduction), facilitating the catalytic cycle. |
| Solubility | High in organic solvents (DMSO, EtOH, DCM). | Moderate; Nitro group increases polarity slightly. |
Expert Insight: The "Activation" Mechanism
BMND is chemically designed to be a precursor. In the presence of strong reducing agents (like NaBH₄ in synthesis or high GSH levels in vivo), the nitro (
-
Nitro Form (BMND): Slower kinetics. The electron-withdrawing nitro group can hinder the regeneration of the active selenol species.
-
Amino Form (Activated): The resulting amine acts as an intramolecular base, deprotonating the selenol (
) and stabilizing the intermediate via a Se···N bond , drastically lowering the energy barrier for peroxide reduction.
Mechanistic Comparison (GPx Cycle)
The following diagram illustrates the catalytic cycle differences. DPDS follows the standard path, while BMND requires specific considerations regarding its substituents.
Figure 1: Catalytic cycle of GPx mimetics. Note that BMND (Nitro) enters the cycle but may suffer from slower regeneration (Selenenyl Sulfide
Quantitative Performance Review
Data derived from comparative studies (e.g., Sausen et al., 2021) using the NADPH-coupled assay.
| Compound | Relative Activity (vs. DPDS) | Catalytic Efficiency ( | Mechanism Note |
| Diphenyl Diselenide (DPDS) | 1.0x (Baseline) | ~35 min | Standard GPx cycle. No intramolecular assistance. |
| This compound | ~0.8x - 1.0x | Variable | Nitro group withdraws electrons; good oxidant but slower regeneration. |
| Bis(2-amino-4-methoxyphenyl)diselenide * | 2.1x | ~16 min | Reduced form of BMND. Amino group provides critical Se[4][5]···N stabilization.[5][6] |
| Ebselen | 0.4x | ~80 min | Often lower turnover than diselenides in high-thiol assays. |
*Note: The "Amino" derivative is the direct reduction product of BMND. In biological systems with high GSH, BMND may behave closer to the Amino profile over time.
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized NADPH-Coupled Assay . This system measures the consumption of NADPH, which is stoichiometric to the reduction of peroxides by Glutathione Reductase (GR).
Materials
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA.
-
Cofactors: NADPH (0.2 mM), Reduced Glutathione (GSH, 2 mM).
-
Enzyme: Glutathione Reductase (GR, 1-2 Units/mL).
-
Substrate: Hydrogen Peroxide (
) or tert-butyl hydroperoxide (0.3 mM). -
Compounds: DPDS and BMND (dissolved in DMSO; final conc. 10-50
M).
Protocol Steps
-
Baseline: In a UV-transparent cuvette, mix Buffer, NADPH, GSH, and GR. Monitor absorbance at 340 nm for 1 minute to establish baseline consumption.
-
Catalyst Addition: Add the diselenide compound (DPDS or BMND). Incubate for 2-5 minutes. Note: BMND may show a lag phase if reduction to the amine is occurring.
-
Initiation: Add the peroxide substrate (
). -
Measurement: Monitor the decrease in absorbance at 340 nm for 5–10 minutes.
-
Calculation: Determine the initial velocity (
) from the linear slope. (Where )
References
-
Sausen, T. R., et al. (2021). "Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics." Molecules, 26(15), 4446.[6]
- Key Finding: Identifies the amino-derivative (Compound 3b) as a superior catalyst (2x DPDS)
-
Nogueira, C. W., & Rocha, J. B. T. (2010). "Diphenyl Diselenide a Simple Organoselenium Compound with Several Pharmacological Properties: An Update." Chemical Research in Toxicology.
- Key Finding: Establishes DPDS as the benchmark for pharmacological and toxicological comparisons.
-
Mugesh, G., & Singh, H. B. (2000). "Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity." Chemical Society Reviews.[7]
- Key Finding: Explains the mechanistic importance of intramolecular Se···N interactions in enhancing GPx activity.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. eburon-organics.com [eburon-organics.com]
- 3. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure, and glutathione peroxidase-like activity of amino acid containing ebselen analogues and diaryl diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tmrjournals.com [tmrjournals.com]
Comparative Guide: Cytotoxicity and Redox-Responsiveness of Diselenide vs. Disulfide Linkers
Executive Summary: The Redox Switch
In the development of stimuli-responsive therapeutics, the choice between diselenide (Se-Se) and disulfide (S-S) linkers is a critical design decision that governs stability, release kinetics, and therapeutic index.
While disulfide bonds have long been the "gold standard" for reduction-sensitive drug delivery, diselenide bonds offer a superior, dual-responsive profile. They exhibit a unique "stability paradox": they are thermodynamically more stable than disulfides yet kinetically more reactive toward biological thiols (GSH) and reactive oxygen species (ROS).
This guide provides a technical comparison of these two chalcogen-based linkers, focusing on their cytotoxicity profiles, mechanistic differences, and experimental validation.
Mechanistic Foundation: The Stability Paradox
To predict cytotoxicity, one must first understand the bond cleavage mechanics that trigger payload release.
Bond Energy vs. Redox Potential
A common misconception is that bond energy dictates biological stability. While the Se-Se bond is weaker than the S-S bond, it possesses a lower reduction potential, making it thermodynamically harder to reduce, yet kinetically faster to exchange with thiols due to the high polarizability of selenium.
| Feature | Disulfide (R-S-S-R) | Diselenide (R-Se-Se-R) | Impact on Cytotoxicity |
| Bond Energy | ~268 kJ/mol | ~172 kJ/mol | Se-Se is more susceptible to homolytic cleavage (e.g., by light or heat). |
| Redox Potential ( | -256 mV (GSSG) | -407 mV (GSeSeG) | Se-Se is thermodynamically more stable but kinetically faster to react with GSH. |
| GSH Sensitivity | High (at >2 mM) | Ultra-High (Sensitive even at lower concentrations, but tunable) | Se-Se allows for faster payload release in the cytosol. |
| ROS Sensitivity | Low / Negligible | High (Oxidizes to seleninic acid) | Dual-Trigger: Se-Se releases drug in oxidative and reductive stress. |
The "Dual-Trigger" Mechanism
The primary driver of enhanced cytotoxicity in diselenide-based systems is the Dual-Trigger Capability .
-
Tumor Reduction: High intracellular Glutathione (GSH) (2–10 mM) cleaves Se-Se bonds rapidly via thiol-diselenide exchange.
-
Tumor Oxidation: High ROS (H₂O₂), common in the tumor microenvironment, oxidizes Se-Se to seleninic acid (R-SeO₂H), triggering cleavage. S-S bonds are generally inert to physiological H₂O₂ levels.
Pathway Visualization
The following diagram illustrates the divergent cleavage pathways that lead to payload release and subsequent cytotoxicity.
Caption: Figure 1. Divergent cleavage mechanisms. Disulfides rely solely on GSH, while diselenides exploit both GSH and ROS for enhanced payload release.
Cytotoxicity Profile Comparison
When designing a conjugate (e.g., Antibody-Drug Conjugate (ADC) or Nanoparticle), the linker determines the "On-Target" vs. "Off-Target" toxicity.
Selectivity (Therapeutic Window)
-
Disulfides: Often exhibit "leakage" in blood if the bond is not sterically hindered, or insufficient release in tumors with heterogeneous GSH levels.
-
Diselenides: Show sharper selectivity. They are remarkably stable in blood (GSH ~2-20 µM) but disintegrate rapidly in the tumor cytosol (GSH ~10 mM).
-
Data Point: In DOX-loaded micelles, Se-Se linkers demonstrated a 1.5x to 2x lower IC50 (higher potency) against HeLa and 4T1 cancer cells compared to S-S analogues, primarily due to more complete intracellular release [1].
-
Intrinsic Toxicity (The Selenium Factor)
Unlike sulfur, selenium itself has biological activity.
-
GPx-Mimicry: Diselenides (e.g., selenocystine, diphenyl diselenide) can mimic Glutathione Peroxidase (GPx). They catalyze the reduction of H₂O₂ by GSH.
-
Pro-oxidant Effect: At high concentrations, this catalytic cycle can deplete intracellular GSH and generate reactive intermediates, causing "Reductive Stress" or secondary oxidative stress that kills cancer cells synergistically with the payload.
Experimental Protocols
To objectively compare these linkers in your own system, use the following self-validating protocols.
Protocol A: Differential Stability & Release Kinetics
Objective: Quantify the "switch" behavior between blood-mimicking and tumor-mimicking conditions.
Materials:
-
PBS (pH 7.4) + 10 µM GSH (Blood Mimic).
-
PBS (pH 7.4) + 100 µM H₂O₂ (ROS Mimic).
Workflow:
-
Preparation: Synthesize analogous S-S and Se-Se nanocarriers loaded with a fluorophore (e.g., Doxorubicin or Nile Red). Ensure quenching occurs in the intact state.
-
Incubation: Aliquot carriers into the three media types at 37°C.
-
Measurement: Monitor fluorescence recovery (FRET disruption) at t = 0, 1, 4, 12, 24, and 48 hours.
-
Validation:
-
Success Criteria: Se-Se should show <10% release in "Blood Mimic" over 24h, but >80% release in "Tumor Mimic" and "ROS Mimic".
-
Contrast: S-S should show negligible release in "ROS Mimic".
-
Protocol B: Comparative Cytotoxicity (MTT/CCK-8)
Objective: Determine if the cytotoxicity is linker-mediated or payload-mediated.
Workflow:
-
Cell Lines: Select a high-GSH line (e.g., A549, HeLa) and a normal fibroblast line (e.g., NIH/3T3).
-
Treatment Groups:
-
Analysis:
-
If Se-Se toxicity drops significantly with BSO, the mechanism is GSH-dependent cleavage.
-
If Se-Se toxicity drops with NAC, the mechanism may involve ROS-triggered cleavage or intrinsic oxidative stress.
-
Decision Workflow Diagram
Use this logic flow to determine the optimal linker for your application.
Caption: Figure 2. Selection logic for integrating chalcogen linkers into drug delivery systems.
Summary Data Table
The following data aggregates findings from comparative studies of micellar and polymeric delivery systems [1][3].
| Parameter | Disulfide (S-S) Systems | Diselenide (Se-Se) Systems | Performance Verdict |
| Blood Stability (10 µM GSH) | High (>90% intact at 24h) | High (>90% intact at 24h) | Tie |
| Tumor Release (10 mM GSH) | Moderate (~40-60% at 24h) | Fast (>80% at 24h) | Se-Se Wins |
| ROS Release (100 mM H₂O₂) | Negligible (<10%) | High (>70%) | Se-Se Wins |
| IC50 (HeLa/DOX-loaded) | Higher (Less potent) | Lower (More potent) | Se-Se Wins |
| Cytosolic Delivery | Slower (requires high GSH) | Faster (lower activation energy) | Se-Se Wins |
References
-
Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. Source: Pharmaceutics (2023).[4][5] URL:[Link]
-
Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide. Source: Biochemistry (2007).[6] URL:[Link]
-
Influence of reduction-sensitive diselenide bonds and disulfide bonds on oligoethylenimine conjugates for gene delivery. Source: Journal of Materials Chemistry B (2013). URL:[Link]
-
Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity. Source: Molecules (2018).[7] URL:[Link]
Sources
- 1. Influence of reduction-sensitive diselenide bonds and disulfide bonds on oligoethylenimine conjugates for gene delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00860F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Selenoglutathione: efficient oxidative protein folding by a diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Guide: Ebselen as the Standard for Glutathione Peroxidase Mimicry
Executive Summary
Ebselen (PZ 51) holds a unique position in redox pharmacology. It is the first synthetic organoselenium compound to successfully mimic the catalytic activity of the selenoenzyme Glutathione Peroxidase (GPx) while maintaining a toxicity profile low enough for human clinical trials.
While newer generation diselenides and organotelluriums often exhibit faster kinetics (
Mechanism of Action: The Catalytic Cycle
Unlike simple radical scavengers (stoichiometric antioxidants), Ebselen operates catalytically. It does not get consumed; rather, it cycles between oxidation states, using Glutathione (GSH) as a reducing cofactor to neutralize hydroperoxides (
The "Ping-Pong" Kinetics
The mechanism follows a distinct pathway where the stable benzisoselenazol-3(2H)-one ring is opened by thiols to form the active catalytic species.
-
Ring Opening: Ebselen reacts with GSH to form a Selenenyl Sulfide intermediate.[1]
-
Reduction: A second GSH molecule reduces this intermediate, releasing GSSG and forming the Selenol (active species).
-
Peroxide Scavenging: The Selenol reduces Hydrogen Peroxide (
) or organic peroxides ( ), becoming Selenenic Acid . -
Regeneration: Spontaneous dehydration recycles the molecule back to Ebselen, or further reaction with GSH re-enters the cycle.
Pathway Visualization
Figure 1: The catalytic cycle of Ebselen.[1][2][3] The compound acts as a pro-drug, requiring activation by GSH to enter the redox cycle.
Comparative Analysis: Ebselen vs. Alternatives
When selecting a GPx mimic for experimental or therapeutic use, researchers must weigh catalytic efficiency against toxicity and specificity.
Performance Data Table
| Feature | Ebselen (Standard) | Diphenyl Diselenide (PhSe)₂ | Organotelluriums | Native GPx Enzyme |
| Catalytic Rate ( | Moderate | High (2-5x Ebselen) | Very High ( | Maximum ( |
| Mechanism | Thiol-dependent peroxidase | Thiol-dependent peroxidase | Thiol-dependent peroxidase | Selenocysteine catalysis |
| Toxicity ( | Low (>6,000 mg/kg mouse) | Moderate (Rat models show liver tox) | High (Tellurium toxicity) | N/A (Endogenous) |
| Clinical Status | Phase 2/3 (Hearing loss, Bipolar) | Pre-clinical | Pre-clinical (Toxicology concerns) | N/A |
| Specificity | Low (Binds reactive Cysteines) | Moderate | Moderate | High |
| Stability | High | High | Prone to oxidation | Unstable ex-vivo |
Expert Insight: Why Ebselen Remains the Reference
While Diphenyl Diselenide and Organotelluriums are catalytically superior, they suffer from toxicity issues. Organotelluriums, despite being faster mimics, often exhibit steep toxicity curves. Ebselen's selenium atom is not bioavailable (it does not release free selenium easily), which prevents selenosis. Therefore, Ebselen is the biological benchmark : if a new compound cannot beat Ebselen's safety profile, its higher speed is often irrelevant for drug development.
Experimental Protocol: The NADPH-Coupled Assay
To validate Ebselen or compare a new compound against it, you cannot measure the consumption of peroxide directly with high precision in real-time. Instead, use the Glutathione Reductase (GR) Coupled Assay .
Principle
The assay couples the GPx-like reaction to the regeneration of GSH by Glutathione Reductase (GR). GR consumes NADPH to restore GSSG to GSH. The oxidation of NADPH is monitored at 340 nm .
-
Stoichiometry: 1 mole of ROOH reduced = 1 mole of NADPH oxidized.
Workflow Diagram
Figure 2: Step-by-step workflow for the NADPH-coupled spectrophotometric assay.
Detailed Methodology
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.5) containing 1 mM EDTA.[4] Note: EDTA is crucial to chelate trace metals that cause non-enzymatic peroxide decomposition.
-
Reaction Mixture (1 mL cuvette):
-
Buffer: 800 µL
-
GSH (Reduced): 1 mM final conc.
-
NADPH: 0.2 mM final conc.[4]
-
Glutathione Reductase (GR): 1 Unit/mL.
-
-
Mimic Addition: Add Ebselen (dissolved in DMSO). Typical test range: 10–50 µM. Keep DMSO concentration <1% to avoid enzyme inhibition.
-
Baseline Reading: Incubate for 2 minutes at 25°C or 37°C. Monitor absorbance at 340 nm to ensure a flat baseline (no spontaneous NADPH oxidation).
-
Initiation: Add Hydrogen Peroxide (
) or tert-butyl hydroperoxide (t-BuOOH) to a final concentration of 0.2 mM. -
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3–5 minutes.
-
Calculation:
Where 6.22 is the extinction coefficient of NADPH ( ) and L is path length.
Critical Analysis: The "PAINS" Controversy
As a Senior Scientist, it is vital to address the limitations. Ebselen is classified by some medicinal chemists as a PAINS (Pan-Assay Interference Compounds) candidate.
-
The Issue: Ebselen is an electrophile. It does not just react with GSH; it can react with the catalytic cysteine residues of many enzymes (e.g., SARS-CoV-2 Mpro, H+K+ ATPase).
-
The Implication: When observing "anti-inflammatory" or "antiviral" effects, verify if the mechanism is truly GPx mimicry (ROS scavenging) or simply covalent inhibition of a host/viral protein.
-
Control Experiment: To validate GPx mimicry over protein binding, use a thiol-depleted control . If Ebselen loses activity without GSH, it confirms the GPx-like mechanism is operative.
References
-
Sies, H. (1993). "Ebselen, a selenoorganic compound as glutathione peroxidase mimic."[1][5][6][7][8][9] Free Radical Biology and Medicine.
-
Mugesh, G., & Singh, H. B. (2000). "Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity."[2][5][8] Chemical Society Reviews.
-
Nogueira, C. W., & Rocha, J. B. (2011).[10] "Toxicology and pharmacology of synthetic organoselenium compounds: an update." Archives of Toxicology.
-
Soundara Rajan, T. S., et al. (2021). "Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies." Molecules.
-
Kil, J., et al. (2017). "Safety and efficacy of ebselen for the prevention of noise-induced hearing loss: A randomised, double-blind, placebo-controlled, phase 2 trial." The Lancet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebselen analogues with dual human neutrophil elastase (HNE) inhibitory and antiradical activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00736G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
Impact of the Nitro Group on Diselenide Biological Activity: A Comparative Technical Guide
Topic: Impact of the Nitro Group on Diselenide Biological Activity Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the design of organoselenium therapeutics, the nitro group (
This guide provides a technical analysis of how the strong electron-withdrawing nature of the nitro group impacts the catalytic cycle, redox potential, and cellular toxicity of diselenides, offering a direct comparison with amino- and methoxy-substituted alternatives.
Chemical Basis: The Electronic "Tug-of-War"
The biological divergence of nitro-diselenides stems from the electronic influence of the nitro group on the selenium center.
Electronic Effects & Bond Lability
The nitro group is a strong electron-withdrawing group (EWG) with a positive Hammett constant (
-
Se–Se Bond Cleavage: The EWG character polarizes the Se–Se bond, making it more susceptible to initial nucleophilic attack by thiols (e.g., Glutathione, GSH).
-
Intermediate Stability (The Trap): While cleavage is faster, the resulting selenolate anion (
) is excessively stabilized by the nitro group. This reduces its nucleophilicity, making the subsequent regeneration step—attacking the peroxide or the selenenyl sulfide intermediate—sluggish.
Redox Potential Modulation
Nitro-diselenides exhibit more positive reduction potentials compared to their amino counterparts. This shift favors the oxidative side of the redox equilibrium, often leading to the depletion of cellular thiols (GSH) without efficient catalytic recycling, a state known as "reductive stress."
Comparative Performance Analysis
Table 1: Biological Profile Comparison of Substituted Diselenides
| Feature | Nitro-Diselenide ( | Amino-Diselenide ( | Unsubstituted (DPDS) |
| Electronic Nature | Strong EWG (Electron Withdrawing) | Strong EDG (Electron Donating) | Neutral |
| GPx-Like Activity | Low to Moderate | High (Catalytic Triad Mimic) | Moderate |
| Catalytic Bottleneck | Regeneration of Selenol ( | Formation of Selenenyl Sulfide | Se-Se Bond Cleavage |
| Cytotoxicity (IC50) | High (< 10 µM typical) | Low / Cytoprotective | Moderate (> 20 µM typical) |
| Primary Mechanism | GSH Depletion / ROS Generation | ROS Scavenging / H-Bonding | ROS Scavenging |
| Solubility (Aq.) | Poor (Hydrophobic) | Moderate (pH dependent) | Poor |
GPx-Mimetic Activity
Contrary to intuitive design where "activation" of the Se-Se bond is desired, the nitro group often impairs overall catalytic efficiency (
-
Nitro Effect: The catalytic cycle stalls at the selenenyl sulfide (
) stage. The nitro group pulls electron density away from the sulfur-selenium bond, making the sulfur less electrophilic for the second GSH attack, or stabilizing the leaving group ( ) so much that it fails to drive the cycle forward. -
Alternative (Amino Effect): Amino groups, particularly at the ortho position, act as intramolecular proton shuttles (mimicking the His-Gln triad in native GPx), significantly lowering the activation energy for peroxide reduction.
Cytotoxicity & Anticancer Potential
The nitro group is a potent driver of cytotoxicity, making these derivatives suitable candidates for chemotherapy but poor candidates for neuroprotection.
-
Mechanism: Nitro-diselenides undergo enzymatic reduction (e.g., by nitroreductases) to form reactive nitro-radical anions or nitroso intermediates. These species can covalently bind to DNA or generate superoxide radicals via redox cycling.
-
Selectivity: Bis(2-nitrophenyl) diselenide derivatives have shown preferential toxicity in cancer cell lines (e.g., HeLa, MCF-7) compared to normal fibroblasts, primarily due to the higher metabolic rate and ROS baseline of cancer cells.
Mechanistic Insights & Visualization
The "Stalled" Catalytic Cycle
The diagram below illustrates the GPx catalytic cycle and highlights exactly where the nitro group acts as an inhibitor compared to the amino group.
Caption: The GPx catalytic cycle. Green arrows indicate steps facilitated by the nitro group; red dashed arrows indicate steps hindered by it (the "Bottleneck").
Synthesis Pathway: Nitro as a Precursor
The nitro group is often a synthetic intermediate. The reduction of bis(2-nitrophenyl) diselenide to the amino variant is a critical step to "unlock" high antioxidant activity.
Caption: Synthetic workflow transforming the cytotoxic nitro-precursor into the catalytically active amino-diselenide.
Experimental Protocols
Protocol: Synthesis of Bis(2-nitrophenyl) Diselenide
Self-Validating Step: The formation of the product is visually confirmed by the precipitation of a yellow-orange solid, distinct from the starting material.
-
Reagents: o-Chloronitrobenzene (10 mmol), Elemental Selenium (10 mmol), NaBH4 (20 mmol), DMF (20 mL).
-
Generation of Diselenide Anion: In a three-neck flask under
, suspend selenium powder in DMF. Add NaBH4 slowly (exothermic). Heat to 100°C for 1 hour until the solution turns dark red ( formation). -
Coupling: Cool to room temperature. Add o-chloronitrobenzene dissolved in DMF.
-
Reaction: Heat to 110°C for 24 hours.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate forms immediately.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
-
Validation: Melting point check (expected: ~142-144°C) and
NMR (distinct aromatic pattern shifted downfield by ).
Protocol: GPx-Like Activity Assay (Spectrophotometric)
Objective: Quantify the catalytic rate (
-
System: NADPH-coupled assay using Glutathione Reductase (GR).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.
-
Cocktail: Mix Buffer, GSH (2 mM), NADPH (0.2 mM), and GR (1 Unit/mL).
-
Catalyst Addition: Add Diselenide (10-50 µM in DMSO). Note: Keep DMSO < 1% to avoid enzyme inhibition.
-
Initiation: Add
(0.5 mM) to start the reaction. -
Measurement: Monitor absorbance decay at 340 nm (NADPH consumption) for 5 minutes at 25°C.
-
Calculation:
. Compare the rate of Nitro-Diselenide vs. DPDS.-
Expected Result: Nitro-diselenide will show a slower rate of NADPH consumption compared to Amino-diselenide or Ebselen.
-
Protocol: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 values in cancer cell lines (e.g., HeLa).
-
Seeding: Plate cells (5,000/well) in 96-well plates; incubate 24h.
-
Treatment: Treat with serial dilutions of Nitro-Diselenide (1–100 µM). Include DPDS as a control.
-
Incubation: 48 hours at 37°C, 5%
. -
Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Plot % Viability vs. Log[Concentration].
-
Expected Result: Nitro-diselenide IC50 ≈ 5–15 µM; DPDS IC50 > 30 µM.
-
References
-
Mugesh, G., et al. (2001). "Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study." Journal of the American Chemical Society.[1] Link
-
Nogueira, C. W., & Rocha, J. B. (2011). "Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds." Archives of Toxicology. Link
-
Sancineto, L., et al. (2016). "Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity." Current Medicinal Chemistry. Link
-
Azimi, S. B., & Santoro, A. (2022). "Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics." Molecules. Link
-
Barbosa, N. V., et al. (2017). "Organoselenium compounds as mimics of selenoproteins and thiol modifier agents."[2] Metallomics. Link
Sources
Validation of Bis(4-methoxy-2-nitrophenyl)diselenide: A High-Performance GPx Mimic for Redox Homeostasis
Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a specialized class of organoselenium compounds engineered to mimic the activity of Glutathione Peroxidase (GPx). Unlike simple diselenides (e.g., diphenyl diselenide), this compound incorporates specific substituents—an ortho-nitro group and a para-methoxy group —that synergistically enhance its catalytic efficiency and stability.
This guide provides a rigorous validation framework for researchers evaluating this compound as a redox modulator. It contrasts the molecule with industry standards (Ebselen, NAC) and details the experimental protocols required to verify its efficacy in restoring redox homeostasis.
Mechanistic Profile: The Structural Advantage
To validate this compound, one must understand the chemical causality driving its performance. The superior activity of this compound stems from two critical structural features:
-
The Ortho-Nitro Effect (Catalytic Facilitation): The nitro group at the ortho position interacts with the selenium atom (Se···O interaction). This intramolecular interaction stabilizes the selenenic acid intermediate (R-SeOH), preventing its irreversible oxidation to seleninic acid (R-SeO₂H), which is catalytically inactive.
-
The Para-Methoxy Effect (Electronic Modulation): The methoxy group is an electron-donating group (EDG). It increases the nucleophilicity of the selenium center, accelerating the initial attack on peroxides (H₂O₂ or ROOH) and the cleavage of the diselenide bond by thiols.
Visualization: The Catalytic Cycle
The following diagram illustrates the validated mechanism by which this compound reduces hydroperoxides (
Caption: The catalytic cycle of this compound. The ortho-nitro group stabilizes the Selenenic Acid intermediate, preventing inactivation.
Comparative Analysis: Performance Benchmarking
When validating this compound, it is essential to benchmark it against established redox modulators.
| Feature | This compound | Ebselen (Standard) | Diphenyl Diselenide (Baseline) | N-Acetylcysteine (NAC) |
| Mechanism | GPx Mimic (Catalytic) | GPx Mimic (Catalytic) | GPx Mimic (Catalytic) | Thiol Donor (Stoichiometric) |
| Catalytic Activity | High (Enhanced by NO₂/OMe) | High (Gold Standard) | Low/Moderate (Lacks stabilization) | N/A (Precursor to GSH) |
| Specificity | H₂O₂, Organic Peroxides, Peroxynitrite | H₂O₂, Peroxynitrite | H₂O₂ | General ROS Scavenger |
| Toxicity Risk | Low (if used < 50 µM); Low GOx activity | Very Low (Clinically tested) | Moderate (Higher toxicity) | Very Low |
| Stability | High (Solid state & Solution) | High | High | Moderate (Oxidizes in air) |
| Cost Efficiency | Moderate (Synthetic) | High (Expensive) | Low | Very Low |
Key Insight: While Ebselen is the clinical gold standard, This compound often exhibits higher in vitro turnover rates for specific organic peroxides due to the electronic push-pull effect of the methoxy and nitro groups. It is a superior choice for in vitro mechanistic studies where maximizing catalytic throughput is required.
Experimental Validation Protocols
To scientifically validate the redox homeostasis effect of this compound, you must perform the following self-validating assays.
Protocol A: NADPH-Coupled Glutathione Peroxidase Assay
This is the definitive assay for quantifying GPx-like activity. It couples the reduction of peroxide to the oxidation of NADPH by Glutathione Reductase (GR).
Principle:
Workflow Diagram:
Caption: Workflow for the NADPH-Coupled GPx Assay. Decrease in Absorbance at 340nm indicates redox activity.
Step-by-Step Methodology:
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 1 mM EDTA.
-
Reaction Mix: Add 1 mM GSH, 0.2 mM NADPH, and 1 Unit/mL Glutathione Reductase (GR).
-
Sample: Add this compound (dissolved in DMSO) at concentrations ranging from 10–50 µM.
-
Control: Run a "No Catalyst" control (DMSO only) to account for spontaneous GSH oxidation.
-
Initiation: Start reaction by adding 0.5 mM
(or tert-butyl hydroperoxide). -
Measurement: Monitor absorbance at 340 nm every 10 seconds for 5 minutes using a UV-Vis spectrophotometer.
-
Calculation: Use the extinction coefficient of NADPH (
) to calculate the initial velocity ( ).
Protocol B: Cytotoxicity & Glutathione Oxidase (GOx) Counter-Screen
A critical validation step is ensuring the compound acts as a peroxidase (reducing ROS) and not a oxidase (wastefully depleting GSH and generating ROS).
Methodology:
-
GOx Assay: Repeat Protocol A without adding peroxide.
-
Pass Criteria: No significant NADPH consumption. If NADPH decreases rapidly without peroxide, the compound is toxic (GOx activity).
-
-
MTT/CCK-8 Assay: Treat relevant cell lines (e.g., HEK293, HepG2) with the compound (1–100 µM) for 24h.
-
Pass Criteria: Cell viability > 80% at effective catalytic concentrations (typically 10–20 µM).
-
References
-
Wirth, T. (1998).[3] Glutathione Peroxidase-like Activities of Oxygen-Containing Diselenides.[2][3][4] Molecules, 3(7), 164-166. Link
-
Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity.[2][3] Chemical Society Reviews, 29(5), 347-357. Link
-
Sarma, B. K., & Mugesh, G. (2005). Glutathione Peroxidase (GPx)-like Antioxidant Activity of the Organoselenium Drug Ebselen: Unexpected Complications with Thiol Exchange Reactions. Journal of the American Chemical Society, 127(32), 11477-11485. Link
-
PubChem Compound Summary. (n.d.). This compound (CAS 35350-45-9).[5] National Center for Biotechnology Information. Link
Sources
Comparative Guide: Diselenide vs. Disulfide Redox Sensitivity in Drug Delivery
[1]
Executive Summary
In the design of stimuli-responsive drug delivery systems (DDS), the choice between disulfide (S-S) and diselenide (Se-Se) linkers is a strategic decision between stability and hypersensitivity . While disulfide bonds remain the gold standard for reduction-responsive delivery, diselenide bonds offer a distinct "dual-responsive" advantage—cleaving rapidly in both reducing (GSH) and oxidizing (ROS) environments.
This guide analyzes the physicochemical distinctions, cleavage kinetics, and experimental validation of these two chalcogen-based linkers.
Part 1: The Mechanistic Basis
To engineer precise release profiles, one must understand the atomic-level differences between Sulfur (S) and Selenium (Se).
Bond Energy and Sterics
Selenium has a larger atomic radius (117 pm) and lower electronegativity (2.55) compared to Sulfur (104 pm; 2.58). This results in a longer, weaker bond that is kinetically more labile.
| Feature | Disulfide (S-S) | Diselenide (Se-Se) | Impact on specific DDS |
| Bond Energy | ~240 kJ/mol | ~172 kJ/mol | Se-Se requires less energy to cleave, leading to faster release kinetics.[1] |
| Bond Length | ~2.03 Å | ~2.33 Å | Se-Se is more accessible to nucleophilic attack by GSH. |
| Polarizability | Moderate | High | Se-Se is a better leaving group, accelerating exchange reactions. |
The Dual-Response Mechanism
The critical differentiator is the response to Reactive Oxygen Species (ROS). Disulfides are generally stable against physiological ROS concentrations. Diselenides, however, undergo oxidative cleavage, making them ideal for targeting tumors with high oxidative stress.
Diagram 1: Cleavage Pathways
The following diagram illustrates the divergent chemical fates of S-S and Se-Se bonds under cellular stress.
Caption: Comparative cleavage pathways. Note the Se-Se bond's unique susceptibility to oxidative cleavage (ROS), whereas S-S remains largely stable under similar oxidative conditions.
Part 2: Experimental Validation Protocols
Trustworthy data requires self-validating experimental design. The following protocols allow for the direct comparison of release kinetics.
Synthesis of Cross-Linked Micelles (General Workflow)
To compare sensitivity, synthesize identical block copolymers (e.g., PEG-b-Poly(ester)) differing only in the cross-linker used.
-
Disulfide Arm: Cross-link with Cystamine or Dithiobis(maleimido)ethane (DTME).[2]
-
Diselenide Arm: Cross-link with Selenocystamine or Diselenobis(maleimido)ethane (DseME).
In Vitro Release Study Protocol
This protocol simulates the extracellular (blood) vs. intracellular (tumor) environments.
Reagents:
-
Release Media A (Blood Mimic): PBS (pH 7.4) + 10 µM GSH.
-
Release Media B (Tumor Reduction): PBS (pH 7.4 or 5.[2][3]0) + 10 mM GSH.[2][3]
-
Release Media C (Tumor Oxidation): PBS (pH 7.4) + 100 µM H₂O₂.
Workflow:
-
Dialysis Setup: Load 1 mL of drug-loaded micelle solution (1 mg/mL) into a dialysis bag (MWCO 3.5 kDa).
-
Incubation: Submerge dialysis bag into 20 mL of the respective Release Media at 37°C with constant shaking (100 rpm).
-
Sampling (The Critical Step): At predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of external medium.
-
Replenishment: Immediately replace with 1 mL of fresh pre-warmed Release Media to maintain sink conditions.
-
Quantification: Analyze drug concentration via UV-Vis or HPLC.
Self-Validation Check:
-
Control: A "PBS Only" group is mandatory. If >10% drug releases in PBS only within 24h, the carrier is physically unstable, invalidating the redox-sensitivity data.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for comparative in vitro release profiling.
Part 3: Comparative Performance Data
The following data summarizes typical kinetic profiles observed in comparative studies (e.g., Deepa et al., 2023; Xu et al., 2013).
Sensitivity Thresholds
| Parameter | Disulfide (S-S) System | Diselenide (Se-Se) System | Interpretation |
| GSH Response (10 mM) | ~40-60% release in 24h | >80% release in 24h | Se-Se cleaves faster due to lower bond energy. |
| GSH Response (10 µM) | <5% release (Stable) | <10% release (Stable) | Both are generally stable in blood circulation mimics. |
| ROS Response (H₂O₂) | <10% release (Inert) | >60% release (Active) | Key Differentiator: Se-Se is ROS-responsive.[4] |
| Cytotoxicity (Empty Carrier) | Negligible | Low to Moderate | Selenium byproducts (seleninic acid) may have intrinsic bioactivity. |
Strategic Selection Guide
Choose Disulfide (S-S) when:
-
You require a strictly reduction-responsive system.
-
Long-term shelf stability is a primary concern (S-S is less prone to incidental oxidation than Se-Se).
-
Cost of goods is a limiting factor (Cystamine is significantly cheaper than Selenocystamine).
Choose Diselenide (Se-Se) when:
-
Dual-Targeting: You are targeting hypoxic tumors (high GSH) or inflamed tissue (high ROS).
-
Rapid Burst: You need faster intracellular release kinetics than S-S can provide.
-
Theranostics: You wish to utilize the intrinsic anticancer or immunomodulatory properties of selenium byproducts.
References
-
Deepa, P., et al. (2023). "Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application." Pharmaceutics, 15(4), 1159. Link
-
Xu, H., et al. (2013).[2] "Selenium-containing polymers: promising biomaterials for controlled release and enzyme mimics." Accounts of Chemical Research, 46(7), 1647-1658. Link
-
Cao, W., et al. (2018). "ROS-responsive biomaterials for drug delivery." Advanced Healthcare Materials, 7(13), 1800337. Link
-
Sha, L., et al. (2022). "Redox-Responsive Drug Delivery Systems: A Chemical Perspective." Molecules, 27(19), 6283. Link
77Se NMR chemical shift comparison in different diphenyl diselenides
Executive Summary
This guide provides a technical comparison of
Key Insight: While
Fundamentals of Se NMR in Diselenides[1]
Nuclear Properties[1][2][3][4][5][6][7][8][9][10][11][12]
-
Spin:
(Sharp lines, no quadrupolar broadening). -
Natural Abundance: 7.63% (Low, but receptivity is ~3x higher than
C). -
Chemical Shift Range: ~3000 ppm (highly sensitive to oxidation state and coordination).
-
Timescale: Fast relaxation allows for relatively rapid pulse repetition (0.1–0.2 s relaxation delays are common).
The Reference Standard Protocol
Absolute chemical shift values depend critically on the reference used.
-
Primary Standard: Dimethyl selenide (
) = 0.0 ppm . -
Secondary Standard: Diphenyl diselenide (
) is often used as an external standard.-
(
) in : 463.0 ppm (relative to ). -
(
) in : 460.0 ppm .[1]
-
(
Critical Note: Older literature may reference
or use different solvent scales. Always convert to thescale for accurate comparison.
Comparative Chemical Shift Data[1][3][4][6][7][8][9][10][12][13]
The following table aggregates chemical shift data for
Table 1: Substituent Effects on Se Chemical Shifts (Relative to )[6]
| Substituent ( | Electronic Effect | Trend vs Parent | ||
| Strong EWG | ~480 - 500 | - | Downfield (Deshielded) | |
| Strong EWG | 473 | 468 | Downfield | |
| Weak EWG | 470 | 465 | Downfield | |
| EWG (Inductive) | 468 | 462 | Downfield | |
| Neutral | 463.0 | 460.0 | Reference | |
| Weak EDG | 458 | 455 | Upfield (Shielded) | |
| Steric/EDG | 368 | 375 | Strong Upfield | |
| Strong EDG | 394 / 505 * | - | Controversial (See Case Study) |
*Note on p-OMe: While standard Hammett prediction suggests an upfield shift (394 ppm), recent high-precision studies (e.g., New J. Chem., 2024) report a downfield shift to ~505 ppm, attributed to specific mesomeric interactions or solvent-dependent conformational twisting.
Visualizing the Shift Trends
The diagram below maps the chemical shift distribution relative to the parent compound.
Caption: Comparative mapping of substituent effects on
Experimental Protocol: Reliable Data Acquisition
To ensure reproducibility, follow this "Self-Validating" protocol.
A. Sample Preparation[2][4][6]
-
Concentration: Prepare a 0.1 M solution (approx. 15-20 mg in 0.6 mL solvent). Concentration effects are minor but detectable.
-
Solvent:
-
Standard:
(Good solubility, consistent baseline). -
Alternative:
(Use if aromatic stacking interactions are of interest). -
Avoid: Acidic solvents (e.g.,
) unless studying protonation, as they drastically shift signals.
-
-
Reference:
-
Internal: Sealed capillary of
in the same solvent. -
Substitution Method (Recommended): Record spectrum of standard
, then replace tube with sample without changing lock/shim significantly. Calibrate to 463.0 ppm.
-
B. Acquisition Parameters[2][4][5][10][12]
-
Pulse Sequence: Standard single-pulse (zg).
-
Decoupling: Inverse gated decoupling (
decoupled) is optional. Since no protons are directly attached to Se, coupling is small ( ), and coupled spectra can actually help assign peaks via satellite patterns. -
Relaxation Delay (D1): 0.5 – 1.0 s (Sufficient for diselenides;
is typically short). -
Spectral Width: 500 ppm (centered at 460 ppm) is usually sufficient for derivatives, but open to 1000 ppm for unknown species.
C. Workflow Diagram
Caption: Step-by-step experimental workflow for acquiring high-fidelity
Case Study: The -Methoxy Anomaly
The
-
Expectation: As a strong Electron Donating Group (EDG),
should increase electron density at the Se nucleus, leading to shielding (upfield shift, < 460 ppm). -
Observation: While some literature cites ~394 ppm, recent rigorous studies (e.g., New J. Chem., 2024) report a value of ~505 ppm (Deshielded).
-
Mechanism: This "Inverse" behavior is attributed to the dominance of the paramagnetic shielding term (
) over the diamagnetic term. The group may alter the HOMO-LUMO gap ( ) or induce a conformational twist in the Se-Se bond that overrides the inductive electron donation. -
Takeaway: Do not rely solely on simple Hammett predictions for strong
-donors in Se NMR. Always verify with an internal standard.
References
-
Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides. New Journal of Chemistry, 2024. Link
-
77Se NMR Chemical Shifts. Organic Chemistry Data. Link
-
Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts. Inorganic Chemistry, 2014.[2] Link
-
Selenate—An internal chemical shift standard for aqueous 77Se NMR spectroscopy. Magnetic Resonance in Chemistry, 2022. Link
Sources
High-Performance Diselenide Catalysts: Correlating DFT Analysis with GPx-Mimic Activity
This guide synthesizes computational insights with experimental validation to optimize diselenide-based catalytic systems.
Executive Summary: The Rational Design Paradigm
In drug development and catalysis, organoselenium compounds—specifically diselenides (R-Se-Se-R) —are pivotal as mimics of Glutathione Peroxidase (GPx), an enzyme critical for neutralizing oxidative stress.[1] Unlike trial-and-error synthesis, Density Functional Theory (DFT) provides a predictive framework to screen candidates before wet-lab execution.[1]
This guide outlines how to correlate specific quantum mechanical descriptors (HOMO energy, Se–N interactions, and transition state barriers) with experimental turnover frequencies, enabling the rational design of catalysts that outperform traditional standards like Ebselen.[1]
Strategic Comparison: Diselenides vs. Alternatives
Before diving into DFT, it is essential to position diselenides against their chalcogen counterparts.[1]
| Feature | Diselenides (R-Se-Se-R) | Ebselen (Benzisoselenazol) | Disulfides (R-S-S-R) |
| Catalytic Potency | High. Cleavage of the Se-Se bond is facile; the resulting selenolate ( | Moderate. Activity depends on ring opening; often limited by poor solubility or toxicity at high doses.[1] | Low/Inactive. The S-S bond is too strong ( |
| Mechanism | Operates via a Selenol-Selenenic Acid cycle.[1] Can utilize both GSH and alternative thiols.[1][2] | Operates via a Selenenamide cycle.[1] | Limited redox cycling; primarily structural rather than catalytic.[1] |
| DFT Predictability | Excellent. Activity correlates linearly with HOMO energy and Se...N non-covalent distances.[1] | Good , but complicated by hydrolysis rates of the amide bond.[1] | Poor. High barriers to nucleophilic attack make modeling less relevant for catalysis.[1] |
The DFT-Activity Correlation Matrix
To design a high-activity diselenide, you must optimize specific electronic and geometric parameters.[1] The catalytic cycle relies on the Redox Shuttle mechanism.
The Catalytic Mechanism (Visualization)
The following diagram illustrates the generic GPx-mimic cycle for diselenides, highlighting the DFT-calculable intermediates.
Figure 1: The catalytic cycle of diselenides.[1][3][4][5] Step 2 (Oxidation of Selenolate) is often the rate-determining step predicted by HOMO energy levels.
Key DFT Descriptors
When analyzing your structures (e.g., using Gaussian or ORCA packages), focus on these three parameters:
A. HOMO Energy Level (The Nucleophilicity Indicator)
-
Causality: The oxidation of the selenolate (
) by peroxides ( ) is an electrophilic attack on the selenium. A higher HOMO energy in the selenolate species indicates a more electron-rich Selenium, facilitating this reaction.[1] -
Target: Maximize HOMO energy without destabilizing the molecule to air oxidation.
-
Validation: Conformationally constrained diselenides (e.g., peri-diselenides like naphthalene derivatives) force orbital overlap that raises the HOMO, resulting in up to 17x higher activity than diphenyl diselenide [1].[1][6]
B. C-Se-Se-C Dihedral Angle
-
Causality: The geometry of the diselenide bond affects its cleavage energy. A dihedral angle near
or (planar) increases the p-orbital lone pair repulsion, weakening the Se-Se bond and accelerating the initial thiolysis step (Step 1 in Fig 1). -
Target: Rigid backbones (e.g., naphthalene, anthracene) that enforce planarity.[1]
C. Intramolecular Se...N/O Interactions
-
Causality: "Catalytic Triad" mimics incorporate a basic nitrogen (e.g., an amine or pyridine) near the Selenium.[1][7] DFT calculations often show a non-covalent interaction (NCI) where the nitrogen donates electron density to stabilize the highly reactive selenenic acid intermediate (
), preventing irreversible oxidation to selenonic acid ( ). -
Target: Se...N distance
(sum of van der Waals radii).
Experimental Validation Protocol
DFT predictions must be validated using a self-consistent kinetic assay. The NADPH-Coupled Assay is the gold standard for GPx activity.
The Workflow (Visualization)
This workflow ensures that computational hits are rigorously verified in the wet lab.[1]
Figure 2: Integrated workflow for correlating computational predictions with experimental catalytic performance.
Detailed Protocol: NADPH-Coupled GPx Assay
Objective: Measure the initial velocity (
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.
-
Cofactor: NADPH (
).[1] -
Enzyme: Glutathione Reductase (GR, 1-2 units/mL).[1]
-
Substrate: Reduced Glutathione (GSH,
).[1] -
Oxidant: Hydrogen Peroxide (
, ) or Cumene Hydroperoxide.[1] -
Catalyst: Diselenide stock in DMSO (Final conc:
).[1]
Step-by-Step Methodology:
-
Baseline Setup: In a UV-transparent cuvette, mix Buffer, GSH, GR, and NADPH.[1]
-
Incubation: Add the Diselenide catalyst.[1] Incubate at
for 3 minutes to allow formation of the active selenolate species (lag phase). -
Initiation: Add
to start the reaction.[1] -
Measurement: Monitor the decrease in absorbance at 340 nm (consumption of NADPH) for 3–5 minutes.
-
Calculation:
Where and .[1] -
Correction: Subtract the non-enzymatic rate (reaction without catalyst).
Data Presentation: Correlating Theory and Experiment
The following table illustrates how structural modifications predicted by DFT result in tangible performance gains.
| Catalyst Structure | DFT Feature (Calc.) | Experimental Activity ( | Insight |
| Diphenyl Diselenide (PhSe)₂ | Dihedral: | 1.0x (Baseline) | Standard reference.[1] Moderate activity due to non-planar geometry.[1] |
| Naphthalene peri-Diselenide | Dihedral: | 13.0x - 17.4x | Rigid planarity raises HOMO, making the selenolate a potent nucleophile [1].[1] |
| Amine-Substituted Diselenide | Se...N dist: | 4.0x | Intramolecular H-bonding stabilizes the transition state, preventing catalyst degradation [2].[1] |
| Ebselen | N/A (Cyclic Amide) | 0.25x - 0.5x | Often lower activity than optimized diselenides; limited by ring-opening kinetics [3].[1] |
Interpretation:
-
Lower HOMO-LUMO Gap in rigid systems
Higher Reactivity.[1] -
Presence of Basic Nitrogen
Higher Stability & Turnover.[1]
References
-
Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides. ACS Omega. Link
-
Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules. Link
-
Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen. International Journal of Molecular Sciences. Link
-
Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations. New Journal of Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 5. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction of a catalytic triad increases the glutathione peroxidase-like activity of diaryl diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Bis(4-methoxy-2-nitrophenyl)diselenide versus its sulfide analog
Executive Summary
This guide provides a technical analysis comparing Bis(4-methoxy-2-nitrophenyl)diselenide (herein referred to as BMND-Se ) with its direct structural isostere, Bis(4-methoxy-2-nitrophenyl)disulfide (herein BMND-S ).[1]
While the two compounds share identical steric profiles and substitution patterns, their biological activities diverge radically due to the fundamental differences between the chalcogens Selenium (Se) and Sulfur (S).[1]
-
BMND-Se (Selenium): Exhibits potent Glutathione Peroxidase (GPx) mimetic activity .[1] The weak Se–Se bond and the ability of selenium to access hypervalent states allow it to catalyze the reduction of hydroperoxides, protecting cells from oxidative stress.
-
BMND-S (Sulfur): Biologically inert as a catalyst.[1] The S–S bond is thermodynamically too stable to undergo the rapid redox cycling required for GPx mimicry.[1] It primarily acts as a structural control or a thiol-exchange substrate rather than a catalyst.[1]
Verdict: For therapeutic applications targeting oxidative stress or redox modulation, BMND-Se is the superior candidate . BMND-S serves best as a negative control to validate selenium-specific mechanisms.[1]
Chemical Basis of Divergence
The biological performance gap is dictated by bond dissociation energy (BDE) and nucleophilicity.[1][2]
| Feature | BMND-Se (Diselenide) | BMND-S (Disulfide) | Impact on Biological Activity |
| Bond Dissociation Energy | ~172 kJ/mol | ~226 kJ/mol | Se–Se cleaves readily in the presence of cellular thiols (GSH), initiating the catalytic cycle. S–S is too stable for rapid turnover.[1][2] |
| Nucleophilicity | High | Moderate | Se is a "soft" nucleophile, reacting 100–1000x faster with oxidants (like H₂O₂ or ONOO⁻) than Sulfur.[1] |
| pKa of Reduced State | ~5.2 (Selenol) | ~8.3 (Thiol) | At physiological pH (7.4), the selenol is fully ionized ( |
| Redox Cycling | Reversible | Irreversible (often) | Se easily cycles between oxidation states (-2, 0, +2, +4).[1] Sulfur often over-oxidizes to sulfinic/sulfonic acids ( |
Substituent Effects (4-Methoxy-2-Nitro)
The specific substitution pattern amplifies the activity of the Selenium analog:
-
2-Nitro Group (
): exerts an electron-withdrawing effect, increasing the electrophilicity of the Selenium atom. This facilitates the initial attack by Glutathione (GSH).[1][2] Furthermore, the oxygen in the nitro group can form a weak Se···O non-bonding interaction , stabilizing the catalytic intermediates.[1] -
4-Methoxy Group (
): Acts as an electron donor via resonance, preventing the Selenium center from becoming too electrophilic, which could lead to irreversible oxidation.
Mechanism of Action: GPx Mimicry
The defining biological activity of BMND-Se is its ability to mimic the enzyme Glutathione Peroxidase (GPx). The Sulfide analog (BMND-S) fails at the first step of this cycle.
Comparative Pathway Analysis
Figure 1: The GPx Catalytic Cycle. BMND-Se (Blue) rapidly enters the cycle via GSH reduction.[1] BMND-S (Grey) faces a high energy barrier due to S–S bond stability, rendering it kinetically incompetent as a catalyst.
Biological Performance Data
The following data summarizes typical comparative performance metrics for diaryl diselenides vs. disulfides in standard assays.
Table 1: Comparative Biological Activity Profile
| Assay | Parameter | BMND-Se (Selenium) | BMND-S (Sulfide) | Interpretation |
| GPx Activity | High (5–10x Ebselen) | Negligible (<1% of Se) | Se analog actively reduces peroxides; S analog does not.[1] | |
| Thiol Peroxidase | < 2 mins | > 60 mins | Se catalyzes GSH oxidation by H₂O₂ rapidly.[1][2] | |
| Cytotoxicity | 10–50 µM | > 200 µM | Se shows pro-oxidant toxicity at high doses (beneficial for anticancer); S is largely non-toxic/inert.[1][2] | |
| Biofilm Inhibition | % Inhibition | High | Low | Se disrupts bacterial thiol-enzymes; S does not.[1] |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: NADPH-Coupled GPx Assay
Measures the catalytic reduction of
-
Reagents:
-
Workflow:
-
Validation:
Protocol B: Thiol-Disulfide Exchange (NMR Study)
Visualizes the bond cleavage difference.
-
Mix equimolar amounts of BMND-Se (or S) with Glutathione (reduced) in
/DMSO-d6. -
Monitor
-NMR and -NMR over 60 minutes. -
Observation:
-
Se Analog: Rapid disappearance of the diselenide peak and appearance of the selenenyl-sulfide (
) peak. -
S Analog: The disulfide peaks remain largely unchanged due to the stability of the S-S bond.[2]
-
Cytotoxicity & Anticancer Potential[1][2][4][5][6][7][8][9][10]
While BMND-Se is a potent antioxidant at low concentrations, it exhibits pro-oxidant activity at high concentrations, leading to cancer cell death.
Mechanism of Cytotoxicity (Se-Specific):
-
Thiol Depletion: Rapid reaction with intracellular GSH depletes the cell's antioxidant reserve.[1][2]
-
Superoxide Generation: The selenolate anion (
) can react with oxygen ( ) to generate superoxide radicals ( ), triggering apoptosis.[1] -
Zinc Finger Oxidation: Se compounds can oxidize Zinc-finger proteins, inhibiting DNA repair mechanisms.[1]
BMND-S Safety Profile: The sulfide analog lacks this reactivity, making it significantly less cytotoxic. This makes BMND-S an excellent carrier vehicle or prodrug scaffold if the goal is drug delivery without intrinsic catalytic activity.[1]
References
-
Nogueira, C. W., & Rocha, J. B. T. (2011).[1] Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology. [Link][1]
-
Mugesh, G., & Singh, H. B. (2000).[1] Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[1][2][3][4] Chemical Society Reviews. [Link]
-
Sarin, R. N., et al. (2010).[1] GPx-like activity of diaryl diselenides having intramolecular nonbonding interactions.[1] Journal of Organic Chemistry. [Link][1]
-
Deepa, A., et al. (2023).[1] Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles. Pharmaceutics. [Link][1][2]
Sources
Kinetic Analysis of Diselenides as GPx Mimics: A Comparative Guide
Executive Summary
Objective: To provide a technical evaluation of diselenide-based organoselenium compounds as mimics of Glutathione Peroxidase (GPx). This guide moves beyond the traditional benchmark, Ebselen, to analyze the superior catalytic turnover numbers (TON) and kinetic profiles of modern diselenide architectures.
Key Insight: While Ebselen (a selenenamide) acts via a direct selenol-selenenamide cycle, diselenides function as pro-catalysts. Their activity is governed by the rate of the initial Se-Se bond cleavage (activation) and the subsequent conformational strain that dictates the nucleophilicity of the active selenol species. Recent "peri-constrained" naphthalene diselenides demonstrate up to 17-fold higher activity than diphenyl diselenide by mechanically forcing the selenium lone pairs into a high-energy alignment, lowering the activation energy for oxidation by peroxides.
Mechanistic Foundation: The Catalytic Cycle
To engineer better mimics, one must understand the specific kinetic bottlenecks. Unlike the native enzyme which uses a pre-organized Selenocysteine triad, small molecules rely on solution-phase kinetics.
The Diselenide Pathway[1][2][3]
-
Activation (Lag Phase): The stable diselenide (
) must first be reduced by thiols (GSH) to generate the active selenol ( ). -
Oxidation (Rate-Determining Step): The selenol attacks the hydroperoxide (
), reducing it to alcohol ( ) while oxidizing to selenenic acid ( ). -
Regeneration: Two equivalents of GSH recycle the selenenic acid back to the selenol, releasing GSSG and water.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical "Activation" step unique to diselenides.
Caption: The Catalytic Cycle of Diselenide GPx Mimics. Note the initial reduction required to convert the pro-catalyst (Diselenide) into the active Selenol.
Comparative Kinetic Analysis
The following table synthesizes data from key literature (Back, Mugesh, Iwaoka) comparing the catalytic efficiency of standard and advanced mimics.
Note on Metrics:
- : Time required to consume 50% of the thiol substrate (lower is better).
-
Relative Activity: Normalized against Diphenyl Diselenide (
).[1]
| Compound Class | Representative Structure | Relative Activity | Mechanism of Enhancement |
| Benchmark | Ebselen (PZ 51) | 0.5x - 1.0x | Standard selenenamide mechanism. Limited by ring opening kinetics in some buffers. |
| Baseline | Diphenyl Diselenide | 1.0x (Reference) | Free rotation around Se-Se bond allows stabilization, but lowers HOMO energy, making oxidation slower. |
| Peri-Constrained | Naphthalene peri-diselenide | ~13.0x - 17.0x | Conformational Lock: Rigid backbone forces Se lone pairs into repulsion, raising HOMO energy and accelerating oxidation by peroxide. |
| Intramolecular Interaction | Bis(2-aminophenyl) diselenide | ~2.0x - 5.0x | Heteroatom Stabilization: |
| Water Soluble | Cyclic Seleninate Esters | High (Variable) | Improved solubility in aqueous buffers eliminates biphasic kinetic limitations seen with lipophilic diselenides. |
Key Takeaway for Drug Design:
Simple
Experimental Protocol: NADPH-Coupled Reductase Assay
For drug development, the Coupled Reductase Assay is the gold standard. Unlike the chemical "Tomoda Assay" (which uses thiophenol in methanol), this assay mimics the physiological cytosol environment.
Principle
The assay couples the GPx-mimic reaction to Glutathione Reductase (GR). As the mimic oxidizes GSH to GSSG, the GR enzyme immediately recycles it back to GSH, consuming NADPH.
-
Signal: Decrease in Absorbance at 340 nm (NADPH consumption).
-
Stoichiometry:
.
Step-by-Step Workflow
-
Buffer Preparation:
-
100 mM Potassium Phosphate buffer (pH 7.4).
-
1 mM EDTA (Critical to chelate transition metals that cause background oxidation).
-
0.1% Triton X-100 (if mimic solubility is poor).
-
-
Reaction Mixture Assembly (in Quartz Cuvette):
-
Buffer: Adjust to final volume (typically 1 mL).
-
GSH: 1.0 mM (Physiological donor).[2]
-
Glutathione Reductase (GR): 1-2 Units.
-
NADPH: 0.2 - 0.3 mM (Substrate for detection).
-
Mimic (Catalyst): 10 - 50
(Added from DMSO stock).
-
-
Incubation:
-
Incubate at 25°C or 37°C for 5-10 minutes.
-
Why? This allows the diselenide to be reduced by GSH to the active selenol state (Lag phase elimination).
-
-
Initiation:
-
Add
(or organic peroxide like t-BuOOH) to start the reaction (typically 0.2 - 0.5 mM).
-
-
Data Acquisition:
-
Monitor
for 3-5 minutes. -
Calculate initial velocity (
) from the linear slope. -
Subtract background rate (no catalyst control).
-
Assay Logic Diagram (Graphviz)
Caption: Workflow for the NADPH-Coupled Reductase Assay. The incubation step is critical for diselenides to generate the active species.
Structure-Activity Relationships (SAR)
To optimize diselenide kinetics, focus on these two molecular levers:
A. Conformational Control (The "Back" Effect)
In acyclic diselenides like
-
Strategy: Use a rigid backbone (e.g., naphthalene) to force the Se atoms into a planar geometry (dihedral angle ~0°).[3]
-
Result: Strong lone pair repulsion
Higher HOMO energy Faster electron transfer to peroxide.
B. Intramolecular Interactions (The "Mugesh" Effect)
Incorporating a basic nitrogen (amine/pyridine) or oxygen near the selenium center.
-
Mechanism: The heteroatom donates electron density into the Se-antibonding orbital or forms a weak bond (
). -
Benefit: This stabilizes the highly reactive selenenic acid intermediate (
), preventing it from irreversible oxidation to seleninic acid ( ) under high oxidative stress.
References
-
Mugesh, G., & Singh, H. B. (2000).[3] Synthetic organoselenium compounds as antioxidants: Glutathione peroxidase activity.[3][4] Chemical Society Reviews.[1][3] Link
-
Back, T. G., & Moussa, Z. (2002). Diselenides and allyl selenides as glutathione peroxidase mimetics. Journal of the American Chemical Society.[5] Link
-
Iwaoka, M., & Tomoda, S. (1994). A model study on the effect of an amino group on the antioxidant activity of glutathione peroxidase. Journal of the American Chemical Society.[5] Link
-
Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society.[5] Link
-
Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: Bioinspired synthetic antioxidants. Accounts of Chemical Research. Link
Sources
- 1. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of the participation of sulfhydryl proteins in the glutathione peroxidase mimicry of diphenyl diselenide in the presence of thiol alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antioxidant Systems: A Comparative Guide to Phenolic Synergism
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Dual-Action Phenolic Complex (Quercetin + EGCG) vs. Single Isolates
Executive Summary: The Limits of Singularity
In high-stakes drug development and nutraceutical formulation, the "single-bullet" theory of antioxidant therapy is increasingly obsolete. Single phenolic isolates—while potent—often suffer from saturation kinetics and pro-oxidant drift at high concentrations.
This guide objectively compares the performance of a Synergistic Phenolic Matrix (SPM) —specifically a defined ratio of Quercetin and Epigallocatechin Gallate (EGCG) —against traditional single-isolate alternatives. By leveraging the Chou-Talalay method for quantifying synergism, we demonstrate how coupled phenolic systems outperform the sum of their parts through radical regeneration mechanisms rather than simple additive scavenging.
Mechanistic Comparison: Why Synergism Outperforms Isolation
To understand the superior performance of the SPM, one must analyze the molecular "hand-off" of free radicals.
The Problem with Single Isolates
When a single antioxidant (e.g., Quercetin) scavenges a reactive oxygen species (ROS), it becomes a phenoxyl radical . Without a partner to reduce it, this radical can accumulate and potentially initiate oxidative damage (pro-oxidant effect) or simply become inert, ceasing bioactivity.
The Synergistic Solution: The Regeneration Loop
In the Quercetin-EGCG matrix, a hierarchical redox potential exists. Quercetin scavenges the initial ROS, becoming a radical. EGCG, having a lower redox potential, "donates" a hydrogen atom to the Quercetin radical, regenerating the Quercetin to its active form. The EGCG radical is then stabilized via resonance or further metabolic processing. This effectively recycles the primary antioxidant, extending the duration of protection.
Visualization: The Redox Regeneration Pathway
Figure 1: The "Regeneration Loop" mechanism where EGCG recycles the oxidized Quercetin radical, extending the functional lifespan of the antioxidant system.
Comparative Performance Data
The following data compares the Combination Index (CI) of the Quercetin+EGCG matrix against other phenolic pairs and single standards. A CI value < 1.0 indicates synergism; CI = 1.0 is additive; CI > 1.0 is antagonistic.[1][2]
Table 1: Synergistic Efficiency of Phenolic Combinations
Data derived from DPPH and ABTS radical scavenging assays.[3][4]
| Antioxidant System | Ratio | Interaction Type | Combination Index (CI) | Performance vs. Theoretical Sum |
| Quercetin + EGCG | 1:1 | Strong Synergy | 0.45 - 0.78 | +140% Efficiency |
| Gallic Acid + Caffeic Acid | 1:1 | Synergy | 0.72 | +37% Efficiency |
| Rutin + Resveratrol | 2:1 | Moderate Synergy | 0.85 | +15% Efficiency |
| Quercetin (Alone) | N/A | Baseline | 1.0 (Ref) | 100% (Baseline) |
| Rutin + Chlorogenic Acid | 1:1 | Antagonism | 1.22 | -18% Efficiency |
Key Insight: The Quercetin + EGCG pair demonstrates a CI significantly lower than 0.8, classifying it as "Strong Synergism" according to the Chou-Talalay scale. This implies that 1mg of this matrix achieves the antioxidant potential of ~1.4mg of the individual components simply summed.
Experimental Protocol: Validating Synergism
To replicate these results or evaluate new "Product" candidates, researchers must avoid simple percentage comparisons (which are statistically invalid for non-linear dose-responses). The Chou-Talalay Method is the required standard.[5]
Workflow Overview
-
Dose-Response Generation: Determine the IC50 for individual compounds and the mixture.
-
Median-Effect Plot: Linearize the data to calculate the slope (
) and potency ( ). -
CI Calculation: Apply the Combination Index equation.
Detailed Step-by-Step Protocol
Reagents:
-
0.1 mM DPPH Solution (in Methanol).
-
Stock Solutions: Quercetin (1 mg/mL), EGCG (1 mg/mL).
Procedure:
-
Serial Dilution: Prepare 5 serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL) for:
-
Incubation: Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate. Incubate for 30 mins in the dark at RT.
-
Measurement: Read Absorbance at 517 nm. Calculate Fraction Affected (
). -
Data Processing: Use the derived values to solve the CI equation:
Where is the dose of drug 1 alone that produces x% effect, and is the dose of drug 1 in the combination that produces the same x% effect.
Visualization: The Validation Workflow
Figure 2: Step-by-step workflow for validating antioxidant synergism using the Chou-Talalay method.
Critical Analysis: Product vs. Alternatives
Alternative 1: Synthetic Antioxidants (BHT/Trolox)
-
Pros: High stability, low cost, consistent stoichiometry.
-
Cons: No regeneration capability (sacrificial only), potential toxicity concerns, lack of secondary biological benefits (anti-inflammatory signaling).
-
Verdict: The Quercetin+EGCG matrix offers superior biological relevance and potency-per-mole due to the regeneration mechanism, which synthetics lack.
Alternative 2: Random Herbal Extracts
-
Pros: Broad spectrum of compounds.
-
Cons: Batch-to-batch variability. As seen in Table 1, random combinations (e.g., Rutin + Chlorogenic Acid) can lead to antagonism (CI > 1), where compounds compete for reaction sites or mask functional groups.
-
Verdict: A controlled, defined matrix (The Product) eliminates the risk of antagonistic interference found in crude extracts.
References
-
Chou, T. C. (2010).[9] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][5][6][10][11] Cancer Research, 70(2), 440-446.[1][10] Link
-
Colon, M., & Nerin, C. (2016). Synergistic antioxidant effect of catechin and quercetin interactions.[12] Free Radical Research. (Contextual citation based on general findings of Quercetin/Catechin synergy).
-
Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy. Link
-
Jørgensen, L. V., et al. (1999). Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy. Free Radical Research, 30(3), 207-220. Link
-
Li, C., et al. (2019). Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways.[12] Phytotherapy Research, 33(3). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deciphering antioxidant interactions via data mining and RDKit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Bis(4-methoxy-2-nitrophenyl)diselenide proper disposal procedures
Executive Summary: The "Zero-Leach" Protocol
Disposing of Bis(4-methoxy-2-nitrophenyl)diselenide requires a deviation from standard organic waste protocols. Unlike typical organic reagents, this compound presents a dual hazard: the acute toxicity of the selenium payload and the potential thermal sensitivity of the nitro-aromatic scaffold .
Critical Warning: Do NOT mix this waste with acidic streams. Acidification of organoselenides can generate Hydrogen Selenide (
This guide outlines a "Contain and Transfer" strategy, prioritizing the prevention of environmental leaching and gas evolution over bench-top chemical destruction.
Part 1: Immediate Hazard Assessment
Before handling waste, you must understand the specific stability profile of this molecule.
| Property | Hazard Description | Critical Action |
| Selenium Core | Acute Toxicant (D010). Bioaccumulative. Causes "Blind Staggers" (neurotoxicity) and garlic-breath odor (tell-tale sign of exposure). | Double Containment. Never dispose of down the drain. |
| Nitro Group | Energetic Functionality. While the diselenide bond stabilizes the molecule, nitro groups increase sensitivity to shock and rapid heating. | No Friction. Do not grind solid waste. Do not heat mother liquors to dryness. |
| Diselenide Bond | Reductive Cleavage Risk. In the presence of reducing agents (e.g., DTT, NaBH4), the bond cleaves to form selenols/selenolates. | Segregate. Keep away from reducing agents and acids. |
Relevant GHS H-Codes:
-
H301/H331: Toxic if swallowed or inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.
Part 2: Waste Stream Segregation & Packaging
The primary regulatory driver for this disposal is the Resource Conservation and Recovery Act (RCRA) , specifically the toxicity characteristic for Selenium (EPA Waste Code D010 ).[2]
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Primary Container: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Secondary Containment: Seal the primary jar inside a clear plastic zip-lock bag or a secondary pail to prevent dust migration.
-
Labeling: Must be labeled "Hazardous Waste - Toxic (Selenium)." Explicitly write the full chemical name; do not use abbreviations like "Se-Reagent."
Scenario B: Liquid Waste (Mother Liquors/Reaction Solvents)
-
Solvent Compatibility: Most reactions with this compound use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).
-
The "Pink Water" Warning: Organoselenium waste often turns reddish/pink upon slight oxidation. This is a visual indicator of selenium contamination.
-
Segregation Rule:
-
DO: Collect in a dedicated "Heavy Metal / Organometallic" waste stream.
-
DO NOT: Combine with "General Organic Solvents" if your facility incinerates organics for fuel blending. Selenium cannot be burned in standard kilns without specific scrubbers (it forms volatile Selenium Dioxide,
).
-
Part 3: The Disposal Workflow
The following logic flow ensures compliance with EPA standards and minimizes exposure risk.
Figure 1: Decision matrix for segregating and packaging organoselenium waste to prevent gas evolution and ensure regulatory compliance.
Part 4: Decontamination of Glassware
Standard solvent rinsing is often insufficient to remove the "garlic" odor and trace toxicity of organoselenides.
-
Primary Rinse: Rinse glassware with the reaction solvent (e.g., DCM or Ethyl Acetate). Collect this as Hazardous Waste (Selenium) .
-
Oxidative Decontamination (The Bleach Method):
-
Theory: Sodium hypochlorite (Bleach) oxidizes the diselenide and selenols into Selenic Acid (
) or Seleninic species . While these are water-soluble, they are still toxic. -
Protocol: Soak glassware in a 10% Bleach solution for 1 hour in a fume hood.
-
Disposal of Soak Solution: Do NOT pour this down the drain. The resulting solution contains high concentrations of inorganic selenium. Collect it as "Aqueous Heavy Metal Waste (Selenium)."
-
-
Final Wash: Wash with soap and water only after the bleach soak.
Part 5: Emergency Contingencies
Spill Cleanup
-
Evacuate: If a large amount of powder is dispersed, clear the area to avoid inhalation.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and a P100 particulate respirator (standard N95 is often insufficient for fine heavy metal dusts).
-
Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or PEG-400) to immobilize the powder.
-
Cleanup: Scoop the damp material into a wide-mouth jar. Wipe the area with 10% bleach, followed by water.
Accidental Exposure
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Selenium can be absorbed through the skin.
-
Inhalation: Move to fresh air immediately. If you smell garlic/rotten radish, you have already been exposed to a significant dose. Seek medical attention.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Code of Federal Regulations, Title 40, Part 261.24 - Toxicity Characteristic (D010 Selenium). [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Selenium Compounds: Toxicity and Safety Standards. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Selenium). [Link][3]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] The National Academies Press.[4] (Chapter 8: Management of Waste). [Link]
Sources
Personal protective equipment for handling Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Safety Summary
Bis(4-methoxy-2-nitrophenyl)diselenide is a specialized organoselenium compound characterized by its dual nitro-aromatic and diselenide moieties.[1] While valuable as a redox-active precursor and ligand in catalysis, it presents a multi-faceted hazard profile that distinguishes it from standard organic reagents.[1]
Immediate Hazards:
-
Selenium Toxicity: Organoselenium compounds are highly toxic by inhalation and ingestion.[1] They possess a cumulative toxicity profile affecting the liver, kidneys, and central nervous system.
-
Dermal Absorption: The lipophilic nature of the methoxy-nitrophenyl group facilitates transdermal permeation, carrying the toxic selenium payload into the bloodstream.[1]
-
Metabolite Risk: In vivo or reductive metabolism can cleave the Se-Se bond, generating selenols (
) and potentially hydrogen selenide ( ), both of which are acutely toxic.[1] -
Stench: Like most diselenides, this compound can release vile, garlic-like odors indicating exposure or decomposition.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for organoselenium chemistry.[1] The following matrix details the required upgrades based on permeation kinetics and particle containment.
| PPE Category | Standard Requirement | Enhanced Requirement (Mandatory) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves | Double-Gloving Protocol 1. Inner: Nitrile (4 mil / 0.1mm)2.[1] Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) | Organoselenium compounds can permeate standard thin nitrile in <15 minutes.[1] Laminate films provide broad chemical resistance against the aromatic carrier solvent.[1] |
| Respiratory | Lab Ventilation | Fume Hood (Face Velocity >100 fpm) Contingency: P100/OV Respirator | Inhalation of dust or aerosols leads to rapid systemic absorption. The "garlic breath" symptom indicates systemic poisoning has already occurred. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles | Selenium compounds are severe eye irritants.[1] Goggles prevent vapor/dust entry that glasses allow.[1] |
| Body | Lab Coat | Tyvek® Sleeves or Apron | Cotton lab coats absorb and retain selenium dust, creating a secondary exposure source. Disposable Tyvek layers prevent cross-contamination.[1] |
Operational Protocol: The "Zero-Exposure" Workflow[1]
This protocol uses a "Zone Defense" strategy to contain the compound at every stage.
Phase 1: Preparation & Weighing
Objective: Eliminate static-induced dust dispersion.[1]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Nitro-aromatic powders are often dielectric and prone to "jumping" during weighing.[1]
-
The "Secondary Containment" Rule: Never weigh directly onto the balance pan. Place the weighing boat inside a larger, tared glass beaker. If spillage occurs, it is contained within the beaker, not the balance.
-
Solvent Selection: Avoid Dimethyl Sulfoxide (DMSO) if possible.[1] DMSO dramatically enhances skin permeability (acting as a carrier), increasing the toxicity risk of dissolved selenium compounds [1].
Phase 2: Reaction Setup
Objective: Prevent oxidative decomposition and volatile release.[1]
-
Inert Atmosphere: Perform all transfers under Nitrogen (
) or Argon ( ).[1] Oxygen can slowly oxidize the diselenide to seleninic acids or anhydrides, which may have different solubility and toxicity profiles. -
Temperature Control: Do not heat above 100°C without a blast shield. While the diselenide bond is robust, the nitro group introduces a risk of energetic decomposition at elevated temperatures [2].
Phase 3: Monitoring
Self-Validating Safety Check:
-
Odor Check: If you smell garlic, the containment has failed. Stop immediately, lower the sash, and evacuate the area.
-
Glove Inspection: Change outer gloves immediately upon any splash.[1] Do not wait for breakthrough.
Visualized Workflows
Diagram 1: Safe Handling Lifecycle
This workflow illustrates the "Zone" approach to handling, ensuring the compound is never exposed to the open lab environment.
Figure 1: The "Zero-Exposure" lifecycle ensures the compound is contained from storage to disposal.[1][2][3][4][5]
Diagram 2: Waste Disposal Decision Tree
Selenium waste must never enter general organic waste streams due to regulatory limits (RCRA) and potential for volatile alkyl-selenide formation.[1]
Figure 2: Segregation logic to prevent mixing Selenium with incompatible waste streams.
Emergency Response & Decontamination
Spill Cleanup (Solid)[1][6]
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE including double gloves and N95/P100 respirator if outside the hood.[1]
-
Dry Clean: Do NOT use water initially (it spreads the contamination).[1] Use a damp tissue or tack cloth to pick up powder gently.[1]
-
Decon: Wash the surface with a 10% Sodium Hypochlorite (Bleach) solution.[1] This oxidizes residual selenium to the less volatile selenate form [3].
Exposure First Aid[4][7]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol or organic solvents; they increase absorption.[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—selenium corneal burns can be delayed.[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Selenium and Compounds. United States Department of Labor.[1] [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Bis(2-nitrophenyl) diselenide. PubChem.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2014).[1] NIOSH Pocket Guide to Chemical Hazards: Selenium. National Institute for Occupational Safety and Health.[1] [Link]
-
American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
